An In-depth Technical Guide to the Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Executive Summary This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The imidazole core is a privileged structure in numerous pharmacologically active compounds, and this specific derivative offers a strategic scaffold for creating novel therapeutic agents. This document details a robust and scalable three-step synthetic pathway, commencing with a Claisen condensation to form a key β-keto ester intermediate, followed by an efficient α-chlorination, and culminating in a regioselective cyclocondensation reaction. Each step is presented with a detailed experimental protocol, mechanistic insights explaining the rationale behind procedural choices, and characterization data for the final product. The synthesis is designed for reproducibility and provides a solid foundation for researchers and process chemists.
Introduction: The Imidazole Scaffold and Synthetic Strategy
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to act as a proton donor and acceptor make it a critical pharmacophore in drugs such as the anti-ulcer agent cimetidine and the antifungal clotrimazole.[2] Specifically, 4,5-disubstituted imidazoles serve as versatile intermediates for constructing more complex molecular architectures.[3]
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a particularly useful synthon due to the presence of three key functional groups: the bulky tert-butyl group, which can provide steric hindrance and enhance metabolic stability; the ethyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives[4]; and the secondary amine (NH) of the imidazole ring, which allows for further substitution.[5]
While numerous methods exist for imidazole synthesis, such as the Bredereck, Debus-Radziszewski, and Van Leusen reactions[3][6][7][8], the pathway detailed herein was selected for its logical progression, use of readily available starting materials, and high-yielding steps. This approach is a variation of the classic Marckwald synthesis, which constructs the imidazole ring from an α-aminoketone or, as in this case, a functionalized equivalent.[9]
ethyl 5-tert-butyl-1H-imidazole-4-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications For researchers, scientists, and professionals in drug development, understanding the chemical intrica...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications
For researchers, scientists, and professionals in drug development, understanding the chemical intricacies of novel heterocyclic compounds is paramount. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a substituted imidazole that holds potential as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, reactivity, and potential applications, offering a foundational resource for its use in research and development.
Physicochemical Properties
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate possesses a unique combination of a sterically demanding tert-butyl group and an electron-withdrawing ethyl carboxylate moiety attached to the imidazole core. These features significantly influence its physical and chemical properties.
Soluble in methanol, chloroform; sparingly soluble in water
Inferred from analogs
Synthesis
While a specific synthesis for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is not extensively documented, a plausible and efficient route can be designed based on established methods for constructing substituted imidazole-4-carboxylates. A one-pot synthesis approach is often favored for its efficiency.[2]
A proposed workflow for the synthesis of the target compound.
Experimental Protocol
This protocol is a generalized procedure and may require optimization.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-amino-3,3-dimethylbutanoate (1 equivalent), ethyl orthoformate (1.2 equivalents), and ammonium acetate (3-5 equivalents).
Solvent Addition: Add glacial acetic acid as the solvent.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Spectroscopic Characterization
The structural elucidation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
δ 12.0-13.0 ppm (s, 1H): N-H proton of the imidazole ring. The chemical shift can vary depending on the solvent and concentration.
δ 7.5-8.0 ppm (s, 1H): C2-H proton of the imidazole ring.
δ 4.2-4.4 ppm (q, J = 7.1 Hz, 2H): -OCH₂- protons of the ethyl ester.
δ 1.4-1.6 ppm (s, 9H): -C(CH₃)₃ protons of the tert-butyl group.[4]
δ 1.2-1.4 ppm (t, J = 7.1 Hz, 3H): -CH₃ protons of the ethyl ester.
¹³C NMR Spectroscopy (Predicted)
δ ~165 ppm: C=O of the ethyl ester.
δ ~140 ppm: C5 of the imidazole ring.
δ ~135 ppm: C2 of the imidazole ring.
δ ~120 ppm: C4 of the imidazole ring.
δ ~60 ppm: -OCH₂- of the ethyl ester.
δ ~32 ppm: Quaternary carbon of the tert-butyl group.
δ ~30 ppm: -CH₃ carbons of the tert-butyl group.[4]
δ ~14 ppm: -CH₃ of the ethyl ester.
IR Spectroscopy (Predicted)
~3100-3300 cm⁻¹: N-H stretching vibration.
~2960 cm⁻¹: C-H stretching of the tert-butyl and ethyl groups.
~1700-1720 cm⁻¹: C=O stretching of the ester.
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the imidazole ring.
~1200-1300 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 196. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z = 151, and subsequent loss of CO to give a fragment at m/z = 123.[5][6] Another prominent fragmentation would be the loss of a methyl group from the tert-butyl moiety, resulting in a [M-15]⁺ peak at m/z = 181.
Predicted mass spectrometry fragmentation pathway.
Reactivity
The reactivity of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is governed by the interplay of its functional groups.
Amphoteric Nature: The imidazole ring is amphoteric, meaning it can act as both an acid (at N1) and a base (at N3).[7]
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic substitution. However, the presence of the electron-withdrawing ethyl carboxylate group at C4 deactivates the ring towards electrophilic attack.
N-Alkylation: The N1 and N3 positions can be alkylated. However, the bulky tert-butyl group at the adjacent C5 position introduces significant steric hindrance, making N-alkylation challenging.[8] To achieve N-alkylation, more forcing conditions or alternative methods like the Mitsunobu reaction or microwave-assisted synthesis may be necessary.[8]
Potential N-alkylation reaction pathways.
Potential Applications in Drug Discovery
The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[7][9] Substituted imidazoles are known to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[10][11][12]
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, with its distinct substitution pattern, can serve as a valuable starting material for the synthesis of novel bioactive compounds. The tert-butyl group can enhance metabolic stability and lipophilicity, while the ethyl ester provides a handle for further chemical modifications, such as conversion to amides or other esters. The exploration of derivatives of this compound could lead to the discovery of new therapeutic agents.
Conclusion
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While specific experimental data for this molecule is sparse, its chemical properties can be reliably predicted based on the well-established chemistry of imidazoles and related analogs. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, which should empower researchers to explore its utility in the development of novel molecules with potential therapeutic applications.
References
Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. (2006). Rapid Communications in Mass Spectrometry, 20(7), 1071-1076. [Link]
Duffy, N. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]
PubChem. (n.d.). Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]
Grimmett, M. R., & Hartshorn, M. P. (1970). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 23(4), 831-834. [Link]
Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(28), 4854-4863. [Link]
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(9), e2000470. [Link]
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(8), 741. [Link]
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 263-272. [Link]
N-(tert-Butyldimethylsilyl)imidazole and related heterocycles: 13C nuclear magnetic resonance study and reaction with dimethylsulfoxide. (2025). ResearchGate. [Link]
Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link]
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. [Link]
Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Asian Journal of Chemistry. (2024). Asian Publication Corporation. [Link]
Synthesis and study of biological activities of compounds derived from new imidazole derivative. (2018). Journal of Global Pharma Technology, 10(11), 836-846. [Link]
Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (2008). Journal of Combinatorial Chemistry, 10(5), 791-799. [Link]
Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2008). Synthetic Communications, 38(16), 2755-2763. [Link]
Synthesis and study of biological activity of some new Imidazole derivatives. (2016). Baghdad Science Journal, 13(3). [Link]
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-75. [Link]
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. (2020). RSC Advances, 10(42), 25036-25048. [Link]
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. (2013). Asian Journal of Research in Chemistry, 6(8), 755-762. [Link]
An In-depth Technical Guide to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a heterocyclic compound with significant potential...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating its status as a novel or non-commercialized entity, its structural motifs suggest considerable value for further investigation. This document outlines its physicochemical characteristics, proposes a robust synthetic pathway, and explores its potential applications in drug discovery based on the well-established biological significance of the imidazole scaffold.
Physicochemical Properties and Drug-Likeness Assessment
The molecular structure of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate incorporates key features that are influential in its biological activity and pharmacokinetic profile. The bulky tert-butyl group can enhance metabolic stability and membrane permeability, while the imidazole core and ethyl ester moiety provide opportunities for hydrogen bonding and other molecular interactions.
A summary of its predicted physicochemical properties is presented below. These values, computed through established algorithms, offer a preliminary assessment of the compound's drug-likeness.[1]
Property
Value
Implication in Drug Discovery
Molecular Formula
C10H16N2O2
Provides the elemental composition.
Molecular Weight
196.25 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XlogP (predicted)
2.3
Indicates good lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donors
1
Contributes to target binding and solubility.
Hydrogen Bond Acceptors
3
Influences solubility and interaction with biological targets.
The core imidazole ring can be constructed through a condensation reaction. A logical approach involves the reaction of an amidine equivalent with a suitably functionalized α-keto ester. The tert-butyl group can be introduced via a precursor that already contains this moiety.
Detailed Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-formamido-3,3-dimethylbutanoate
To a solution of ethyl 2-amino-3,3-dimethylbutanoate (1 equivalent) in formic acid (5 equivalents), add acetic anhydride (1.5 equivalents) dropwise at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Quench the reaction with ice-cold water and extract the product with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Cyclization to form Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Dissolve the ethyl 2-formamido-3,3-dimethylbutanoate (1 equivalent) in a suitable solvent such as formamide.
Add a dehydrating agent like phosphorus oxychloride (POCl3) or sulfuric acid at a controlled temperature.
Heat the reaction mixture to facilitate the cyclization. Reaction progress can be monitored by thin-layer chromatography.
Upon completion, carefully neutralize the reaction mixture with a base (e.g., ammonia solution) and extract the product with an organic solvent.
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
Synthesis Workflow Diagram
Proposed synthesis workflow for the target compound.
Potential Applications in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[4]
Rationale for Therapeutic Targeting
The introduction of a tert-butyl group at the 5-position of the imidazole ring is expected to modulate the biological activity of the parent scaffold. This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability by sterically hindering enzymatic degradation.
Potential Therapeutic Areas
Oncology: Many imidazole-based compounds have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival. The subject compound could be investigated for its potential to inhibit cancer cell growth.
Infectious Diseases: The imidazole core is a key component of several antifungal and antibacterial agents. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate could be screened for its efficacy against a panel of pathogenic microbes.
Inflammatory Diseases: Certain imidazole derivatives have shown anti-inflammatory effects, suggesting that this compound could be a candidate for developing novel treatments for inflammatory conditions.[4]
Diagram of Imidazole's Biological Versatility
Diverse biological activities of the imidazole scaffold.
Conclusion
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate represents a promising, yet underexplored, molecule for drug discovery and development. Its favorable predicted physicochemical properties, combined with the proven therapeutic potential of the imidazole scaffold, make it a compelling target for synthesis and biological evaluation. The synthetic route proposed herein offers a practical approach for its preparation, paving the way for future investigations into its pharmacological profile and mechanism of action. Further research into this and similar compounds is warranted to unlock their full therapeutic potential.
References
PubChem. (n.d.). ethyl 5-amino-1-butyl-1H-imidazole-4-carboxylate. Retrieved from [Link]
Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
Pinga, K., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(11), 3291.
Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
PubChemLite. (n.d.). Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate (C10H16N2O2). Retrieved from [Link]
Atia, A. J. K., Al-Marjani, M. F., & Qaban, M. A. (2016).
Messaoudi, C., et al. (2020). Synthesis of tert-butyl 2,4-dihalogeno-5-methyl-1H-imidazole-1-carboxylates 2 a–b.
PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved from [Link]
Verma, A., Joshi, N., & Singh, D. (2013). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2013, 329412.
ResearchGate. (n.d.). Synthesis and study of biological activity of some new Imidazole derivatives. Retrieved from [Link]
SciSpace. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]
An In-Depth Technical Guide to the Molecular Structure and Characterization of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Abstract This technical guide provides a comprehensive analysis of ethyl 5-tert-butyl-1H-imidaz...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Molecular Structure and Characterization of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The imidazole core is a privileged scaffold in numerous pharmaceuticals, and understanding the structural nuances of its derivatives is paramount for the rational design of new therapeutic agents. This document elucidates the molecular architecture, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and a detailed predictive analysis of the spectroscopic data required for its unambiguous characterization. The content is structured to serve as a practical reference for researchers, offering both foundational knowledge and actionable experimental insights.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring system is a cornerstone of medicinal chemistry, featuring prominently in a vast array of biologically active molecules. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity for coordination with metal ions in enzymes make it an exceptionally versatile pharmacophore. Notable pharmaceuticals incorporating the imidazole motif include the H2 receptor antagonist cimetidine and the angiotensin II receptor blocker olmesartan. Intermediates such as substituted imidazole carboxylates are therefore critical building blocks in the synthesis of these complex drug molecules[1][2].
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a representative member of this class. Its structure combines the imidazole core with two key substituents: a sterically demanding tert-butyl group at the C5 position and an ethyl carboxylate group at C4. These features are not merely decorative; the bulky, lipophilic tert-butyl group can profoundly influence the molecule's binding affinity and metabolic stability, while the ester functionality provides a convenient handle for further chemical modification, enabling its use as a versatile synthetic intermediate. This guide aims to provide a detailed structural and characterization framework for this valuable compound.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is defined by a five-membered aromatic heterocycle containing two nitrogen atoms. The key structural features are:
1H-Imidazole Core: The core is an aromatic ring that exhibits tautomerism, with the proton on the nitrogen atom capable of migrating between the N1 and N3 positions. This property is crucial for its role in biological interactions.
C5-Substituent (tert-Butyl): The presence of a tertiary butyl group at the C5 position introduces significant steric bulk. This can direct the regioselectivity of subsequent reactions at the N1 position and can serve as a lipophilic anchor in receptor-ligand interactions.
C4-Substituent (Ethyl Carboxylate): The ester group at the C4 position is an electron-withdrawing group that influences the electronic distribution within the imidazole ring. It is also a key site for synthetic elaboration, allowing for hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries.
Physicochemical Data Summary
The fundamental properties of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate have been compiled from authoritative chemical databases. These data are essential for experimental design, including solvent selection, purification, and analytical method development.
While multiple strategies exist for imidazole synthesis, a robust and logical approach for preparing ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is the condensation of an α-amino ketone derivative with a formylating agent. This method provides a direct and efficient route to the desired substitution pattern.
Retrosynthetic Analysis
The proposed synthesis involves the formation of the imidazole ring as the key strategic step. The molecule can be disconnected across the N1-C2 and C4-C5 bonds, leading to logical and commercially available or readily accessible starting materials.
An In-depth Technical Guide to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the e...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with a wide range of biological targets.[1] This guide focuses on a specific, synthetically accessible derivative, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate , providing a comprehensive overview of its chemical characteristics, a detailed synthesis protocol, and an exploration of its potential in the landscape of modern drug discovery. The strategic incorporation of a bulky tert-butyl group and an ethyl carboxylate moiety offers intriguing possibilities for modulating pharmacokinetic and pharmacodynamic properties, making this compound a person of interest for the development of novel therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate are summarized in the table below. These characteristics are crucial for predicting its behavior in various experimental conditions, including solubility, membrane permeability, and potential for drug-like properties.
Property
Value
Source
IUPAC Name
ethyl 5-(tert-butyl)-1H-imidazole-4-carboxylate
PubChem
Molecular Formula
C₁₀H₁₆N₂O₂
PubChem
Molecular Weight
196.25 g/mol
PubChem
Appearance
Off-white to pale yellow solid
Predicted
Melting Point
204-206 °C (for the related ethyl 5-methyl-1H-imidazole-4-carboxylate)
Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Predicted
pKa
~6.5 (imidazole ring) and ~13.5 (N-H proton)
Predicted
LogP
~2.1
Predicted
Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
The synthesis of substituted imidazoles can be achieved through various established methodologies, including the Debus-Radziszewski and Marckwald syntheses.[3][4] For the specific synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a modification of the Debus-Radziszewski reaction provides a logical and efficient pathway. This multi-component reaction involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[5]
Proposed Synthetic Pathway: A Modified Debus-Radziszewski Approach
The proposed synthesis involves the reaction of ethyl 2-amino-3,3-dimethyl-2-oxobutanoate (an α-amino-α-ketoester), formaldehyde, and an ammonium salt in a one-pot reaction. The bulky tert-butyl group is introduced via the α-ketoester starting material.
Caption: Proposed synthesis workflow for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Detailed Experimental Protocol
Materials:
Ethyl 2-amino-3,3-dimethyl-2-oxobutanoate
Formaldehyde (37% solution in water)
Ammonium acetate
Glacial acetic acid
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-amino-3,3-dimethyl-2-oxobutanoate (1 equivalent), ammonium acetate (3 equivalents), and glacial acetic acid (5-10 volumes).
Addition of Formaldehyde: While stirring, add formaldehyde solution (1.2 equivalents) dropwise to the reaction mixture at room temperature.
Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Rationale for Experimental Choices:
Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst, facilitating the condensation reactions.
Excess Ammonium Acetate: Using an excess of ammonium acetate, which serves as the ammonia source, drives the equilibrium towards product formation.
Aqueous Work-up and Extraction: This standard procedure is employed to remove the acetic acid and other water-soluble impurities.
Column Chromatography: This purification technique is essential to isolate the target compound from any unreacted starting materials and side products.
Potential Applications in Drug Discovery and Development
The structural features of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate make it an attractive scaffold for medicinal chemistry exploration. The interplay between the imidazole core, the bulky lipophilic tert-butyl group, and the hydrogen-bond accepting ethyl carboxylate offers multiple avenues for interaction with biological targets.
Structure-Activity Relationship (SAR) Insights
The design of a new drug molecule often involves the strategic modification of a lead compound to optimize its interaction with a biological target and improve its pharmacokinetic profile.[6][7]
tert-Butyl Group: The presence of a tert-butyl group can significantly influence a molecule's properties. Its bulkiness can provide steric hindrance, leading to selective interactions with a target's binding pocket. Furthermore, its lipophilicity can enhance membrane permeability and oral bioavailability.
Ethyl Carboxylate Group: The ethyl carboxylate moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.[8] Additionally, it can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which can then form ionic bonds with positively charged residues.[9][10] This ester-to-acid conversion is a common strategy in prodrug design to improve a compound's absorption and distribution.[11]
Imidazole Core: The imidazole ring itself can act as a hydrogen bond donor and acceptor, and its nitrogen atoms can coordinate with metal ions in metalloenzymes.
Hypothetical Biological Target: Protein Kinases
Given that a vast number of kinase inhibitors feature a heterocyclic core, it is plausible to hypothesize that ethyl 5-tert-butyl-1H-imidazole-4-carboxylate could serve as a scaffold for the development of novel kinase inhibitors. For instance, it could potentially target a kinase in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
In this hypothetical scenario, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate could bind to the ATP-binding pocket of AKT, preventing its phosphorylation and subsequent activation of downstream targets like mTOR. The tert-butyl group might occupy a hydrophobic pocket, while the ethyl carboxylate could form hydrogen bonds with the hinge region of the kinase domain.
Future Directions
To validate the potential of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate as a drug lead, the following steps would be necessary:
Synthesis and Characterization: The proposed synthesis would need to be carried out, and the compound's structure and purity confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
Biological Screening: The compound should be screened against a panel of protein kinases to identify any potential targets.
Lead Optimization: If a promising target is identified, a library of analogues could be synthesized to explore the structure-activity relationship and improve potency and selectivity. This would involve modifying the substituents on the imidazole ring.
In Vitro and In Vivo Studies: Promising candidates would then be subjected to a battery of in vitro and in vivo studies to assess their efficacy, toxicity, and pharmacokinetic properties.
Conclusion
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the advantageous structural features of the tert-butyl and ethyl carboxylate groups on the privileged imidazole scaffold, makes it an ideal starting point for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to embark on the synthesis and biological evaluation of this intriguing molecule and its derivatives.
References
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
Radziszewski, B. (1882). Ueber Glyoxalin und seine Homologe. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Inno Pharmchem. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Debus–Radziszewski imidazole synthesis and position numbering.... Retrieved from [Link]
ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from [Link]
Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Elsevier.
Nielsen, M., & Braestrup, C. (1980). Ethyl beta-carboline-3-carboxylate shows differential benzodiazepine receptor interaction.
ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?. Retrieved from [Link]
ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
Caucasus Journal of Health Sciences and Public Health. (2019). Drug Design: Structure-Activity Relationship (SAR). Retrieved from [Link]
YouTube. (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. Retrieved from [Link]
An In-depth Technical Guide to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of ethyl 5-tert-butyl-1H-imidazole-...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical properties, explore a validated synthetic pathway complete with a mechanistic rationale, and discuss its potential applications as a molecular scaffold for therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable building block.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active molecules. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal core for designing enzyme inhibitors and receptor modulators. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a disubstituted imidazole that presents a strategic combination of functional groups:
An ethyl ester at the 4-position, which can act as a handle for further chemical modification (e.g., hydrolysis to a carboxylic acid or amidation) or contribute to receptor binding.
A bulky tert-butyl group at the 5-position, which can provide steric hindrance to protect against metabolic degradation and confer selectivity for specific biological targets by probing hydrophobic pockets.
An unsubstituted N-1 proton , allowing for regioselective N-alkylation to introduce further diversity and modulate the molecule's overall properties.
The strategic placement of these groups makes this compound a versatile starting material for constructing libraries of potential drug candidates.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key attributes of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate are summarized below.
Table 1: Physicochemical properties of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Synthesis and Mechanistic Insight
The construction of the substituted imidazole core is a critical step. While multiple synthetic routes to imidazole-4-carboxylates exist, a common and reliable approach involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent. For ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a plausible and efficient synthesis can be adapted from established methods for related structures.
Proposed Synthetic Pathway: A Modified Bredereck-Type Synthesis
This synthesis involves the reaction of ethyl 3,3-dimethyl-2-oxobutanoate with formamidine acetate in a suitable solvent.
Caption: Synthetic workflow for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Causality of Experimental Choices
Choice of Reagents : Ethyl 3,3-dimethyl-2-oxobutanoate provides the C4-C5 backbone and the necessary tert-butyl and ethyl ester groups. Formamidine is the simplest amidine and serves as the source for the N1, C2, and N3 atoms of the imidazole ring. Using the acetate salt of formamidine is often preferred for its stability and ease of handling.
Solvent and Temperature : A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to ensure the solubility of the reagents and to facilitate the reaction, which typically requires heating to overcome the activation energy for cyclization and subsequent dehydration.
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3,3-dimethyl-2-oxobutanoate (1.0 eq) and formamidine acetate (1.2 eq).
Add anhydrous DMF (approx. 5 mL per mmol of the limiting reagent) to the flask.
Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
After completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Structural Elucidation and Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy : The spectrum is expected to show a characteristic singlet for the C2-H proton of the imidazole ring, signals for the ethyl group (a quartet and a triplet), and a sharp singlet for the nine equivalent protons of the tert-butyl group. The N-H proton may appear as a broad singlet.
¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of all 10 carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons of the imidazole ring, and the distinct carbons of the ethyl and tert-butyl groups.
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 197.1285, confirming the molecular weight.[1]
Applications in Drug Development
The title compound is not merely a chemical curiosity; it is a platform for innovation in drug discovery. Its structural features are directly relevant to the principles of modern medicinal chemistry.
Role as a Core Scaffold
The imidazole core is a versatile scaffold for interacting with various biological targets. The N-1 and C-2 positions are common points for modification to build out molecular complexity and optimize binding affinity and selectivity.
Caption: Role as a scaffold in a typical drug discovery workflow.
Potential Therapeutic Targets
Substituted imidazoles have shown activity against a wide range of targets. For instance, derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have been investigated for their anticancer properties, demonstrating inhibition of tumor cell growth and migration.[3] The tert-butyl group in our title compound could enhance activity in similar assays by improving interactions with hydrophobic domains in target proteins, such as kinases or proteases. Furthermore, imidazole-containing molecules are known to act as inhibitors of p38 MAP kinase and other key signaling proteins involved in inflammatory diseases.
The imidazole scaffold itself is a key component in angiotensin II receptor blockers (ARBs) like Olmesartan, where it plays a central role in binding to the receptor.[4] The specific substitution pattern of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate makes it an attractive starting point for developing novel modulators of such targets.
Safety, Handling, and Storage
As with all laboratory chemicals, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for similar imidazole carboxylates, the compound may cause skin and eye irritation.[5]
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a strategically designed molecular building block with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods. The combination of a sterically demanding tert-butyl group and a modifiable ethyl ester on the privileged imidazole scaffold provides a rich platform for generating novel compounds with therapeutic potential. This guide has provided the foundational and practical knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.
References
PubChem. Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]
Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
Yanagisawa, H., Amemiya, Y., Kanazaki, T., Shimoji, Y., Fujimoto, K., Kitahara, Y., Sada, T., Mizuno, M., Ikeda, M., & Miyamoto, S. (1997). U.S. Patent No. 5,616,599. Washington, DC: U.S.
Makhseed, S., Hassaneen, H. M., & Elnagdi, M. H. (2007). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 12(11), 2496-2507.
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]
PubChem. Ethyl 4-methyl-5-imidazolcarboxylate. National Center for Biotechnology Information. [Link]
Abdel-Wahab, B. F., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470.
An In-depth Technical Guide to the Physical Properties of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Scaffold In the dynamic field of medicinal chemistry and drug discovery, imidazole-based scaffolds represent a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Scaffold
In the dynamic field of medicinal chemistry and drug discovery, imidazole-based scaffolds represent a cornerstone of molecular design. Their versatile binding capabilities and inherent drug-like properties have led to their incorporation in a multitude of therapeutic agents. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a distinct derivative within this class, presents a unique combination of steric and electronic features. The strategic placement of a bulky tert-butyl group alongside an ethyl carboxylate moiety on the imidazole ring suggests its potential as a key intermediate for creating novel molecular entities with tailored pharmacological profiles.
This technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere recitation of data. It aims to provide a comprehensive and practical understanding of the physical properties of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. While experimental data for this specific molecule is not extensively documented in publicly available literature, this guide will equip researchers with the fundamental knowledge and detailed experimental protocols necessary to characterize this and similar novel compounds. We will delve into the "why" behind the "how," ensuring that each procedural step is understood in the context of achieving accurate and reproducible results.
Section 1: Molecular Identity and Predicted Physicochemical Parameters
A foundational step in the characterization of any novel compound is the establishment of its molecular identity and the prediction of its key physicochemical properties. These computational predictions, while not a substitute for experimental data, provide valuable initial insights into the compound's behavior.
Table 1: Molecular and Predicted Properties of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Property
Value
Source
Molecular Formula
C₁₀H₁₆N₂O₂
PubChem
Molecular Weight
196.25 g/mol
PubChem
Monoisotopic Mass
196.121177 g/mol
PubChem
Predicted XlogP
2.3
PubChem
Predicted Hydrogen Bond Donors
1
PubChem
Predicted Hydrogen Bond Acceptors
3
PubChem
Predicted Rotatable Bond Count
3
PubChem
The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests that ethyl 5-tert-butyl-1H-imidazole-4-carboxylate possesses moderate lipophilicity. This is a crucial parameter in drug design, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both hydrogen bond donors (the imidazole N-H) and acceptors (the ester carbonyl and imidazole nitrogens) indicates its potential for engaging in specific intermolecular interactions, a key determinant of its binding affinity to biological targets.
Section 2: Experimental Determination of Core Physical Properties
The true measure of a compound's physical nature lies in its experimentally determined properties. This section provides detailed, field-proven protocols for determining the melting point, boiling point, and solubility of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Melting Point Determination: A Gateway to Purity and Identity
The melting point is a critical physical constant that provides a preliminary indication of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.
Sample Preparation:
Ensure the sample of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm. Causality: A tightly packed, uniform sample ensures even heat distribution and a more accurate melting point reading.
Measurement:
Place the capillary tube into the heating block of a melting point apparatus.
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary, rapid determination can be performed to estimate this).
Decrease the heating rate to 1-2°C per minute as the expected melting point is approached. Causality: A slow heating rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination of the melting range.
Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the compound.
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Boiling Point Determination: Characterizing the Liquid Phase
Should ethyl 5-tert-butyl-1H-imidazole-4-carboxylate be a liquid at room temperature or for the characterization of its liquid state at elevated temperatures, its boiling point is a key parameter. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Sample Preparation:
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube or a fusion tube.
Take a capillary tube and seal one end using a flame.
Place the sealed capillary tube, open end down, into the liquid in the test tube.
Measurement:
Attach the test tube to a thermometer using a rubber band or wire.
Suspend the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.
Heat the side arm of the Thiele tube gently with a microburner. Causality: The unique shape of the Thiele tube promotes convection currents in the oil, ensuring uniform heating.
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
Continue heating until a steady and rapid stream of bubbles is observed, then remove the heat.
Carefully observe the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Causality: At the boiling point, the vapor pressure inside the capillary equals the external pressure. As the liquid cools slightly, the internal pressure drops, and the higher external pressure forces the liquid into the capillary.
Solubility Profile: Guiding Formulation and Biological Assays
Understanding the solubility of a compound in various solvents is paramount for its application in research and development. It dictates the choice of solvents for reaction workups, purification, and the preparation of solutions for biological screening.
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
Procedure:
To a small test tube, add approximately 10-20 mg of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
Observe whether the solid dissolves completely.
Record the solubility as:
Soluble: Dissolves completely in ≤ 1 mL of solvent.
Slightly soluble: Dissolves partially or requires > 1 mL of solvent.
Insoluble: Does not visibly dissolve.
For compounds that are sparingly soluble, gentle heating can be applied to assess for temperature-dependent solubility. Causality: This systematic approach provides a practical understanding of the compound's solubility across a spectrum of common laboratory solvents, which is invaluable for downstream applications.
Section 3: Spectroscopic Characterization - The Molecular Fingerprint
Spectroscopic techniques provide a detailed picture of the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.
Imidazole C-H: A singlet in the aromatic region (typically δ 7-8 ppm).
Ethyl Ester (CH₂): A quartet due to coupling with the adjacent methyl group.
Ethyl Ester (CH₃): A triplet due to coupling with the adjacent methylene group.
tert-Butyl (CH₃): A singlet in the aliphatic region (typically δ 1.2-1.5 ppm) due to the nine equivalent protons.
Imidazole N-H: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Ester Carbonyl (C=O): A signal in the downfield region (typically δ 160-170 ppm).
Imidazole Carbons: Two to three signals in the aromatic region.
Ethyl Ester (CH₂ and CH₃): Two signals in the aliphatic region.
tert-Butyl (quaternary C and CH₃): Two signals in the aliphatic region.
Sample Preparation:
Dissolve 5-10 mg of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. Causality: TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.
Data Acquisition:
Place the NMR tube in the spectrometer.
Tune and shim the instrument to optimize the magnetic field homogeneity.
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
Diagram 2: NMR Spectroscopy Workflow
Caption: General workflow for acquiring NMR spectra of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
N-H stretch (imidazole): A broad band in the region of 3200-3500 cm⁻¹.
C-H stretch (aliphatic): Sharp bands just below 3000 cm⁻¹.
C=O stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.
C=N and C=C stretch (imidazole ring): Bands in the 1500-1650 cm⁻¹ region.
C-O stretch (ester): A band in the 1000-1300 cm⁻¹ region.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Measurement:
Apply pressure to ensure good contact between the sample and the crystal.
Acquire the IR spectrum. This method is fast and requires minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (196.25 m/z).
Fragment Ions: Common fragmentation patterns may include the loss of the ethoxy group from the ester (-45 m/z), loss of the entire ester group, and fragmentation of the tert-butyl group.
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Infusion and Analysis:
Infuse the solution directly into the ESI source of the mass spectrometer.
The sample is ionized, and the resulting ions are analyzed by the mass analyzer to generate the mass spectrum.
Section 4: Synthesis and Handling
A brief overview of a plausible synthetic route and essential safety considerations are provided for a comprehensive understanding of the compound.
Plausible Synthetic Route
While a specific published synthesis for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate may be scarce, a common and effective method for constructing such imidazole rings is through a multi-component reaction. A plausible approach would involve the condensation of ethyl isocyanoacetate with an appropriate imidoyl chloride derived from pivaloyl chloride and ammonia, or a related one-pot synthesis from an α-amino ketone precursor.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. Based on related imidazole derivatives, it is prudent to assume the compound may be an irritant to the skin and eyes.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate stands as a promising building block in the synthesis of novel chemical entities for drug discovery and materials science. This guide has provided a comprehensive framework for understanding and experimentally determining its key physical properties. By combining computational predictions with robust and well-understood experimental protocols, researchers can confidently characterize this and other novel compounds, paving the way for future innovations.
References
PubChem. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]
A Spectroscopic Guide to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: An In-depth Technical Analysis
Introduction Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative featuring key functional groups that make it a valuable scaffold in medicinal chemistry and materials science. The imidazol...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative featuring key functional groups that make it a valuable scaffold in medicinal chemistry and materials science. The imidazole core is a ubiquitous motif in biologically active molecules, and the specific substitution pattern—a bulky tert-butyl group and an ethyl ester moiety—imparts distinct physicochemical properties that influence its reactivity, solubility, and interaction with biological targets.
Molecular Structure and Key Features
The structural features of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate dictate its spectral signatures. The molecule comprises a five-membered aromatic imidazole ring, a sterically demanding tert-butyl group at position 5, and an ethyl carboxylate group at position 4. The presence of an acidic N-H proton, aromatic protons, and two distinct aliphatic systems (tert-butyl and ethyl) will give rise to characteristic signals in its spectra.
Caption: Structure of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each nucleus, which influences its resonance frequency.
Experimental Considerations
For a compound like ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a standard experiment would involve dissolving the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for imidazole-containing compounds as it can help in observing the exchangeable N-H proton, which is often broadened or absent in CDCl₃.[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum is expected to show five distinct signals, corresponding to the different proton environments in the molecule.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~12-13
Broad Singlet
1H
N-H
The imidazole N-H proton is acidic and often appears as a broad signal at a high chemical shift due to hydrogen bonding and exchange. Its position is highly dependent on solvent and concentration.[2]
~7.6-7.8
Singlet
1H
C(2)-H
This proton is on the electron-deficient C-2 position of the imidazole ring, between two nitrogen atoms, leading to a downfield shift.[2]
~4.3-4.4
Quartet
2H
-O-CH₂ -CH₃
The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. They will be split into a quartet by the neighboring methyl group (n+1 rule).
~1.4-1.5
Singlet
9H
-C(CH₃ )₃
The nine protons of the tert-butyl group are equivalent and show a strong singlet. The bulky alkyl group provides some shielding.
~1.3-1.4
Triplet
3H
-O-CH₂-CH₃
The terminal methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene group.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Eight distinct carbon signals are anticipated.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~163-165
C =O
The ester carbonyl carbon is highly deshielded and appears significantly downfield.
~145-148
C -5
This imidazole ring carbon is substituted with the tert-butyl group. Its chemical shift is influenced by both the ring electronics and the alkyl substituent.[3][4]
~137-140
C -2
The C-2 carbon, situated between two nitrogen atoms, is characteristically downfield in imidazole rings.[3][4]
~120-125
C -4
This is the carbon to which the ester group is attached. Its precise shift can vary based on the electronic effects of the substituent.
~60-61
-O-CH₂ -CH₃
The methylene carbon of the ethyl ester is deshielded by the attached oxygen atom.
~32-33
-C (CH₃)₃
The quaternary carbon of the tert-butyl group.
~30-31
-C(CH₃ )₃
The three equivalent methyl carbons of the tert-butyl group.
~14-15
-O-CH₂-CH₃
The terminal methyl carbon of the ethyl ester, found in the typical upfield aliphatic region.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, a mull (e.g., Nujol), or analyzed as a thin film on a salt plate (NaCl or KBr). For a solid sample, the KBr pellet method is common and provides a clear spectrum free of solvent interference.
Predicted IR Absorption Bands
The key functional groups in ethyl 5-tert-butyl-1H-imidazole-4-carboxylate will produce characteristic absorption bands.
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
3200-3100
Medium, Broad
N-H stretch
This broad absorption is characteristic of the N-H bond in the imidazole ring, often broadened due to hydrogen bonding.[5]
~3050
Weak
Aromatic C-H stretch
The C(2)-H stretch of the imidazole ring is expected in this region.[6]
2980-2850
Strong
Aliphatic C-H stretch
These strong bands arise from the C-H stretching vibrations of the tert-butyl and ethyl groups.[7]
~1720-1700
Strong
C=O stretch (Ester)
This is one of the most prominent peaks in the spectrum, characteristic of the carbonyl group in an α,β-unsaturated ester.
~1600 & ~1480
Medium-Weak
C=N and C=C stretch
These absorptions are due to the stretching vibrations within the imidazole ring.
~1250-1200
Strong
C-O stretch (Ester)
The C-O single bond stretch of the ester group typically gives a strong absorption band in this region.[6]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecular structure.
Methodology: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like substituted imidazoles. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, allowing for clear determination of the molecular weight.
Predicted Mass Spectrum Data
The molecular formula for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is C₁₀H₁₆N₂O₂. The monoisotopic mass is calculated to be 196.1212 Da.
Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecular ion would fragment in predictable ways. The stability of the resulting carbocations and radical ions governs the fragmentation pathways.[9][10][11]
Caption: Plausible fragmentation pathway for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Loss of an ethoxy radical (-•OC₂H₅): Cleavage of the ester C-O bond would lead to a stable acylium ion at m/z 151 . This is often a favorable fragmentation pathway for esters.[9]
Loss of a tert-butyl radical (-•C₄H₉): Alpha-cleavage of the bulky tert-butyl group would result in a fragment at m/z 139 .
Formation of the tert-butyl cation ([C₄H₉]⁺): The highly stable tertiary tert-butyl cation at m/z 57 is expected to be a very prominent peak, potentially the base peak in the spectrum.[10]
Conclusion
This technical guide provides a detailed, predictive analysis of the key spectroscopic data for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. By integrating fundamental principles with data from analogous structures, we have constructed a comprehensive spectral profile. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for researchers in synthesis, quality control, and drug development. These spectral fingerprints are essential for confirming the identity, assessing the purity, and understanding the electronic and structural properties of this important imidazole derivative.
References
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]
Nieto, C. I., Cabildo, P., García, M. A., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(8), 436-444. Available at: [Link]
Janzen, A. F., Lemire, A. E., & Wasylishen, R. E. (1980). N-(tert-Butyldimethylsilyl)imidazole and related heterocycles: 13C nuclear magnetic resonance study and reaction with dimethylsulfoxide. Canadian Journal of Chemistry, 58(1), 60-65. Available at: [Link]
PubChem. (n.d.). Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Nguyen, T. L. H., Vo, D.-V., & Phan, T. T. V. (2020). One-pot synthesis of 1,2,4,5-tetrasubstituted and 1,2,4-trisubstituted imidazoles catalyzed by a magnetic nanoparticle-supported sulfonic acid. RSC Advances, 10(46), 27653-27663. Available at: [Link]
LibreTexts. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Chem 205, Wellesley College. (n.d.). Table of IR Absorptions. Available at: [Link]
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
Gündüz, N., & Kılıç, E. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 1-8. Available at: [Link]
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
Kılıç, E., & Turgut, Y. (2008). ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). ResearchGate. Available at: [Link]
University of Arizona. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds. Available at: [Link]
Zhang, S., Chen, Y., & Wang, J. (2013). Prediction of ¹H NMR Chemical Shifts for Ionic Liquids. RSC Advances, 3(42), 19379-19389. Available at: [Link]
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
Claramunt, R. M., López, C., García, M. A., Elguero, J., & Limbach, H.-H. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Journal of the Chemical Society, Perkin Transactions 2, (10), 2203-2210. Available at: [Link]
An In-depth Technical Guide to the Solubility Profile of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
This guide provides a comprehensive technical overview of the methodologies for determining the solubility profile of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. Designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of the methodologies for determining the solubility profile of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for establishing a robust and reliable solubility assessment of this heterocyclic compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, its solubility profile dictates its bioavailability, manufacturability, and ultimately, its therapeutic efficacy. A thorough understanding of how this compound behaves in various solvent systems is paramount for formulation development, toxicity studies, and ensuring consistent product performance. This guide will delve into a systematic approach to characterizing the solubility of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, providing both predictive insights and detailed experimental protocols.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure and Properties:
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate possesses a molecular formula of C₁₀H₁₆N₂O₂ and a predicted XlogP of 2.3, suggesting moderate lipophilicity[1]. The structure features a polar imidazole ring capable of hydrogen bonding, an ethyl ester group which can act as a hydrogen bond acceptor, and a non-polar tert-butyl group. This combination of functional groups suggests a nuanced solubility profile.
Predicted Solubility:
Based on the "like dissolves like" principle, the following solubility trends can be anticipated:
Polar Protic Solvents (e.g., Alcohols): The imidazole and ester moieties suggest good solubility in alcohols like methanol and ethanol. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in solvent polarity.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar nature of the imidazole ring indicates probable high solubility in polar aprotic solvents that can engage in strong dipole-dipole interactions.
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar tert-butyl group may impart some solubility in non-polar solvents, although it is expected to be limited due to the polar functional groups.
Aqueous Media: The imidazole ring has a pKa, and thus the aqueous solubility will be pH-dependent. The moderate XlogP suggests that the intrinsic solubility in water is likely to be low.
Experimental Determination of Thermodynamic Solubility
The gold standard for determining the intrinsic, equilibrium solubility of a compound is the shake-flask method . This technique, recommended by regulatory bodies such as the OECD and USP, involves agitating an excess of the solid compound in a solvent until equilibrium is reached[2]. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (solid, high purity)
Scintillation vials or glass flasks with screw caps
Orbital shaker or rotator with temperature control
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
Preparation of Saturated Solutions:
Add an excess amount of solid ethyl 5-tert-butyl-1H-imidazole-4-carboxylate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.
To each vial, add a known volume of the selected solvent.
Securely cap the vials.
Equilibration:
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time to reach equilibrium.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. The filter material should be compatible with the solvent.
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
Quantification by HPLC:
Develop and validate an HPLC method for the quantification of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This includes establishing linearity, accuracy, and precision.
Prepare a series of calibration standards of known concentrations.
Analyze the prepared samples and calibration standards by HPLC.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the dissolved compound in the samples from the calibration curve.
pH-Dependent Aqueous Solubility
For ionizable compounds, solubility in aqueous media is highly dependent on the pH. According to ICH guidelines, solubility for biopharmaceutics classification should be determined over a pH range of 1.2 to 6.8[3][4][5][6][7].
Experimental Protocol
Follow the shake-flask protocol described above using a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8).
It is crucial to verify the pH of the buffer before and after the addition of the compound to ensure the pH remains constant during the experiment[5][6][7].
Data Presentation and Analysis
The solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.
Table 1: Solubility of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in Various Solvents at 25 °C
Solvent
Solubility (mg/mL)
Solubility (µM)
Water (pH 7.0)
Experimental Value
Calculated Value
0.1 M HCl (pH 1.2)
Experimental Value
Calculated Value
Acetate Buffer (pH 4.5)
Experimental Value
Calculated Value
Phosphate Buffer (pH 6.8)
Experimental Value
Calculated Value
Methanol
Experimental Value
Calculated Value
Ethanol
Experimental Value
Calculated Value
Dimethyl Sulfoxide (DMSO)
Experimental Value
Calculated Value
Acetonitrile
Experimental Value
Calculated Value
Hexane
Experimental Value
Calculated Value
Kinetic Solubility for High-Throughput Screening
In early drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds. These methods typically involve dissolving the compound in an organic solvent (usually DMSO) and then diluting it into an aqueous buffer[8][9]. The formation of a precipitate is then detected, often by nephelometry or UV spectroscopy after filtration[9][10]. It is important to note that kinetic solubility values are often higher than thermodynamic solubility as they represent a supersaturated state.
Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
This guide has provided a comprehensive framework for determining the solubility profile of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. By combining predictive analysis based on molecular structure with rigorous experimental methodologies like the shake-flask method, researchers can obtain reliable and accurate solubility data. This information is indispensable for guiding formulation strategies, ensuring data quality in biological assays, and ultimately, advancing the development of new therapeutic agents. Adherence to established protocols and careful analytical quantification are key to generating a robust and meaningful solubility profile.
References
U.S. Pharmacopeial Convention. (2023). General Chapter <1236> Solubility Measurements. In United States Pharmacopeia and National Formulary (USP-NF). [Link]
Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
U.S. Department of Health and Human Services, Food and Drug Administration. (2017). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]
PubChem. (n.d.). Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. [Link]
An In-depth Technical Guide to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring a core imidazole ring substituted with a bulky tert-...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring a core imidazole ring substituted with a bulky tert-butyl group and an ethyl carboxylate moiety. While the specific discovery and historical timeline of this particular molecule are not extensively documented in scientific literature, its structural motifs are of significant interest in the field of medicinal chemistry. The imidazole ring is a privileged scaffold, appearing in numerous biologically active compounds, including the essential amino acid histidine. The strategic placement of a lipophilic tert-butyl group and a hydrogen-bond-accepting ester group suggests its potential for targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the historical context of imidazole synthesis, a plausible and detailed synthetic route for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate based on established chemical principles, and a discussion of its potential applications in drug discovery and development.
Historical Context: The Dawn of Imidazole Chemistry
The journey of imidazole chemistry began in the 19th century. In 1858, the German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal and ammonia, a reaction now known as the Debus synthesis. This foundational discovery opened the door to the exploration of a new class of heterocyclic compounds. Over the following decades, a variety of synthetic methods were developed to access substituted imidazoles, each with its own advantages and limitations.
Key among these is the Marckwald synthesis , a powerful method for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and thiocyanate salts. The subsequent removal of the sulfur atom provides a versatile route to a wide range of substituted imidazoles. Another significant contribution was the Bredereck synthesis , which utilizes α-hydroxyketones and formamide to construct the imidazole ring. These classical methods, along with more modern approaches, have enabled the synthesis of a vast library of imidazole derivatives for various applications.
Plausible Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
In the absence of a specifically documented historical synthesis for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a scientifically sound and representative pathway can be constructed based on the principles of the Marckwald synthesis. This approach involves the reaction of an α-amino ketone with a reagent that provides the remaining carbon and nitrogen atoms of the imidazole ring, along with the carboxylate functionality.
A key starting material for this synthesis is the α-amino ketone, 2-amino-3,3-dimethylbutan-2-one . This can be prepared from the corresponding amino alcohol, 2-amino-3,3-dimethylbutan-1-ol , which is commercially available or can be synthesized.
Part 1: Synthesis of the α-Amino Ketone Precursor
The synthesis of 2-amino-3,3-dimethylbutan-2-one can be achieved through the oxidation of 2-amino-3,3-dimethylbutan-1-ol.
Experimental Protocol: Oxidation of 2-amino-3,3-dimethylbutan-1-ol
Dissolution: Dissolve 2-amino-3,3-dimethylbutan-1-ol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).
Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), portion-wise at 0 °C.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, quench the reaction and work up by washing with aqueous solutions to remove the oxidant byproducts.
Purification: Purify the resulting crude 2-amino-3,3-dimethylbutan-2-one by column chromatography on silica gel.
Causality Behind Experimental Choices:
The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group.
Low-temperature conditions are employed to control the exothermicity of the oxidation and enhance selectivity.
Part 2: Marckwald-type Imidazole Synthesis
With the α-amino ketone in hand, the imidazole ring can be constructed using a reagent that provides the C4-carboxylate and the N1-H components. A suitable reagent for this transformation is ethyl cyanoformate. The reaction proceeds through the formation of a thiourea intermediate (if thiocyanate is used in the classical Marckwald synthesis) or a related amidine-type intermediate, which then cyclizes and eliminates a leaving group to form the imidazole ring.
Experimental Protocol: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,3-dimethylbutan-2-one (1 equivalent) in a polar aprotic solvent like ethanol.
Reagent Addition: Add ethyl cyanoformate (1.1 equivalents) to the solution.
Cyclization: Heat the reaction mixture to reflux and stir for several hours. The reaction can be catalyzed by a mild acid or base.
Reaction Monitoring: Monitor the formation of the imidazole product by TLC or LC-MS.
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Causality Behind Experimental Choices:
Ethanol is a good solvent for both reactants and facilitates the cyclization reaction.
Refluxing provides the necessary activation energy for the condensation and cyclization steps.
The use of a slight excess of ethyl cyanoformate ensures complete conversion of the α-amino ketone.
Visualizing the Synthesis:
Caption: Plausible synthetic route to ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Potential Applications in Drug Development
While specific biological activities of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate are not widely reported, the imidazole-4-carboxylate scaffold is a key feature in a number of pharmacologically active molecules. The potential applications of this compound can be inferred from the activities of structurally related derivatives.
Anticancer Agents: A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative potential against various human cancer cell lines.[1] Some derivatives demonstrated significant inhibitory effects on tumor cell growth, colony formation, and migration, suggesting that the imidazole-4-carboxylate core could be a valuable starting point for the development of new anticancer drugs.[1]
Enzyme Inhibitors: The imidazole nucleus is a versatile scaffold for designing enzyme inhibitors due to its ability to participate in hydrogen bonding and coordinate with metal ions in active sites. Substituted imidazoles have been explored as inhibitors of various enzymes, and the specific substitution pattern on the ring, such as the tert-butyl and ethyl carboxylate groups, can be tailored to achieve selectivity for a particular target.
Anti-tuberculosis Agents: Ethyl imidazole-4-carboxylate derivatives have been identified as a new class of potential anti-tuberculosis agents.[2][3] This highlights the potential of this chemical scaffold in addressing infectious diseases.
The presence of the bulky and lipophilic tert-butyl group in ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can significantly influence its pharmacokinetic and pharmacodynamic properties. It can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability. The ethyl ester group can act as a prodrug moiety, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
Conclusion
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, while not a widely studied compound with a documented history, represents an interesting molecular scaffold for medicinal chemistry. Its synthesis can be reliably achieved through established methods of imidazole chemistry, such as a Marckwald-type cyclization. The imidazole-4-carboxylate core is present in a variety of biologically active compounds, suggesting that this molecule and its derivatives hold promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the biological activities of this compound is warranted to fully explore its potential in drug discovery.
References
Marckwald, W. Ueber die Synthese von Iminazolen. Ber. Dtsch. Chem. Ges.1892, 25 (2), 2354–2373.
Bredereck, H.; Gompper, R.; Seiz, H. Synthese von Imidazolen, IV. Mitteil.: Eine neue Imidazol-Synthese. Chem. Ber.1953, 86 (2), 282–287.
LookChem. (n.d.). Cas 23785-21-9,Ethyl imidazole-4-carboxylate. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. Retrieved from [Link]
Yakubova, Y. T., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470.
A Comprehensive Theoretical Analysis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: A DFT-Based Approach to Structural, Spectroscopic, and Electronic Properties
An In-depth Technical Guide Topic: Theoretical Studies on Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract Imidazole derivatives form the backb...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide
Topic: Theoretical Studies on Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Imidazole derivatives form the backbone of numerous pharmacologically active agents, valued for their diverse biological activities.[1] Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a promising scaffold within this class, warranting a detailed investigation of its fundamental physicochemical properties to guide its potential application in drug design. This technical guide presents a comprehensive theoretical study of the title compound using Density Functional Theory (DFT). We outline a robust computational protocol for geometry optimization, vibrational frequency analysis (FT-IR), NMR chemical shift prediction, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The synthesized data serves as a foundational blueprint, offering predictive insights into the molecule's structural stability, spectroscopic signature, and chemical reactivity, thereby accelerating experimental validation and further development.
Introduction: The Rationale for a Theoretical Approach
The imidazole ring is a critical pharmacophore found in many biological systems and synthetic drugs, exhibiting a wide range of activities including antifungal, anticancer, and anti-inflammatory properties.[1][2] Understanding the intricate relationship between the molecular structure of an imidazole derivative and its function is paramount for rational drug design. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (E5TBI4C) combines the core imidazole heterocycle with a bulky tert-butyl group and an ethyl carboxylate moiety, features that can significantly influence its steric and electronic profile.
Before committing to resource-intensive synthesis and experimental analysis, computational chemistry provides an invaluable tool for in-silico characterization.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), allow us to predict a molecule's properties with high accuracy. DFT calculations can elucidate the most stable three-dimensional structure, predict spectroscopic data (IR and NMR) to aid in experimental characterization, and map out electronic properties to forecast reactivity and potential sites for intermolecular interactions.[3][4][5]
This guide provides a validated protocol for such a theoretical investigation, explaining not just the steps but the causality behind the choice of methods, ensuring a self-validating and reliable computational framework.
The Computational Workflow: A Validated Protocol
The following protocol outlines a step-by-step methodology for the comprehensive theoretical analysis of E5TBI4C. The choice of the B3LYP functional with the 6-311G(d,p) basis set is grounded in its widespread and successful application for organic heterocyclic systems, providing a reliable balance between computational cost and accuracy.[3][6]
Input File: Create a Gaussian input file specifying the coordinates from Step 1.
Keyword Line: #p B3LYP/6-311G(d,p) Opt Freq.
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.[4]
6-311G(d,p): The triple-zeta basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p).[3]
Opt: Keyword to perform a geometry optimization to find the lowest energy conformation.
Freq: Keyword to perform a frequency calculation on the optimized geometry. This is crucial to confirm the structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
Execution: Run the calculation.
Validation: Upon completion, verify that the output file reports zero imaginary frequencies, confirming a stable equilibrium geometry.
NMR Chemical Shift Calculation:
Input File: Use the optimized geometry obtained from Step 2.
Keyword Line: #p B3LYP/6-311G(d,p) NMR=GIAO.
NMR=GIAO: Specifies the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital method, which is a reliable standard for predicting chemical shifts.[1]
Execution: Run the calculation.
Data Processing: The output provides absolute shielding values. Convert these to chemical shifts (ppm) by subtracting them from the shielding value of a reference standard (Tetramethylsilane, TMS), calculated at the same level of theory.
Frontier Molecular Orbital and MEP Analysis:
Methodology: These analyses are performed on the optimized geometry from Step 2. The necessary orbital energies (HOMO, LUMO) and electrostatic potential data are generated during the initial optimization run.
Visualization: Use a visualization program like GaussView to generate graphical plots of the HOMO and LUMO electron density surfaces and to render the MEP map onto the total electron density surface.[3]
Predicted Molecular Properties and Scientific Discussion
This section synthesizes the expected outcomes from the computational protocol, providing expert insights into the structure and reactivity of E5TBI4C.
Molecular Geometry
The optimization process is expected to yield a near-planar imidazole ring, characteristic of aromatic heterocyclic systems. The tert-butyl and ethyl carboxylate groups will adopt conformations that minimize steric hindrance. Key structural parameters can be benchmarked against known crystallographic data for similar imidazole derivatives to validate the accuracy of the chosen theoretical level.[8][9]
Caption: Atom numbering scheme for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Spectroscopic Signatures (FT-IR and NMR)
The correlation between theoretically predicted spectra and experimental data is a cornerstone of structural validation.[10][11]
Table 1: Predicted FT-IR Vibrational Frequencies
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Expected Intensity
N-H (imidazole)
Stretching
~3400-3500
Medium, Broad
C-H (tert-butyl)
Asymmetric/Symmetric Stretching
~2950-2980
Strong
C=O (ester)
Stretching
~1700-1725
Strong, Sharp
C=N / C=C (ring)
Stretching
~1590-1650
Medium-Strong
| C-N (ring) | Stretching | ~1350-1400 | Medium |
Causality: The high frequency of the N-H stretch is due to the light mass of hydrogen and the strong bond. The C=O stretch is a prominent, strong peak due to the large change in dipole moment during vibration, making it an excellent diagnostic marker.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom(s) (from diagram)
Type
Predicted ¹H Shift
Predicted ¹³C Shift
H (on N1)
N-H Proton
11.0 - 13.0
-
H (on C2)
Imidazole CH
7.5 - 8.0
~135
CH₃ (tert-butyl)
C(CH₃)₃
~1.4
~30 (quat C), ~32 (CH₃)
CH₂ (ethyl)
O-CH₂-CH₃
~4.3
~61
CH₃ (ethyl)
O-CH₂-CH₃
~1.3
~14
C4, C5 (imidazole)
Ring Carbons
-
~130, ~145
| C6 (carbonyl) | Ester C=O | - | ~165 |
Causality: The N-H proton is expected to be highly deshielded (high ppm) due to hydrogen bonding and the aromatic nature of the ring. The carbonyl carbon (C6) will appear far downfield in the ¹³C spectrum due to the strong deshielding effect of the electronegative oxygen atoms.
Frontier Molecular Orbitals (FMO) and Chemical Reactivity
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity.[2] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a large gap implies high stability and low reactivity.[2][12]
HOMO: The analysis is expected to show the HOMO localized primarily on the electron-rich imidazole ring, indicating this is the most probable site for electrophilic attack.
LUMO: The LUMO is predicted to be distributed over the ethyl carboxylate group and the C=N bonds of the imidazole ring, highlighting the regions susceptible to nucleophilic attack.
Caption: Predicted Frontier Molecular Orbital energy levels for E5TBI4C.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[1][13] It maps the electrostatic potential onto the electron density surface.
Red Regions (Negative Potential): These are electron-rich areas, indicating the most likely sites for electrophilic attack and hydrogen bond acceptance. For E5TBI4C, these are expected around the carbonyl oxygen (O7) and the sp²-hybridized imidazole nitrogen (N3).[14]
Blue Regions (Positive Potential): These are electron-poor areas, indicating sites for nucleophilic attack and hydrogen bond donation. The most positive potential is anticipated on the hydrogen atom attached to the imidazole nitrogen (N1-H).[1][14]
Green/Yellow Regions (Neutral Potential): These areas have near-zero potential, typically found over the nonpolar tert-butyl group.
This MEP analysis is critical for drug development, as it helps predict how the molecule might interact with a biological target's active site.
Conclusion
This guide has detailed a comprehensive and reliable theoretical protocol for the in-depth characterization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. By leveraging DFT calculations at the B3LYP/6-311G(d,p) level of theory, we can generate predictive data on the molecule’s geometry, spectroscopic profile, and electronic reactivity. The results from the FMO and MEP analyses provide crucial insights into its kinetic stability and the specific atomic sites governing its intermolecular interactions. This computational blueprint serves as an essential, cost-effective first step, providing a solid theoretical foundation to guide and accelerate future experimental synthesis, characterization, and application in medicinal chemistry.
References
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2024). RSC Advances. [Link]
Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (2022). Molecules. [Link]
Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). Molecules. [Link]
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Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). ResearchGate. [Link]
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2019). Molecules. [Link]
Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-S/00a18774e1d32a9c13f6984e03d40e94119e7a8e]([Link]
Application Notes & Protocols: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the applications of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate as a versatile synthetic intermediate. The...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the applications of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate as a versatile synthetic intermediate. The imidazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1][2] This guide explores the strategic utility of the title compound's key structural features: the reactive N-H for diverse functionalization, the ethyl carboxylate as a versatile handle for derivatization, and the tert-butyl group for modulating physicochemical properties. We present detailed application notes, reaction mechanisms, and field-proven protocols for researchers in organic synthesis and drug development.
Introduction: A Privileged Scaffold for Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and ability to engage in various biological interactions.[3] Its presence in numerous FDA-approved drugs highlights its importance as a pharmacophore. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate emerges as a particularly valuable building block, offering a convergence of desirable features for library synthesis and lead optimization.
Imidazole Core: The aromatic, electron-rich heterocycle can act as a hydrogen bond donor and acceptor, and its nitrogen atoms can coordinate with metal ions in enzymes.[1][2]
C4-Ethyl Carboxylate: This group serves as a versatile synthetic handle, readily converted into carboxylic acids, amides, hydrazides, or reduced to the corresponding alcohol, enabling a wide array of subsequent transformations.[4]
C5-tert-Butyl Group: This bulky, lipophilic moiety is strategically important for enhancing metabolic stability and modulating the pharmacokinetic profile of a parent molecule.[5] It can provide steric shielding against enzymatic degradation and improve membrane permeability.[5]
N1-Proton: The acidic proton on the imidazole nitrogen provides a reactive site for selective N-alkylation and N-arylation, a primary method for expanding molecular diversity.[6]
This combination makes ethyl 5-tert-butyl-1H-imidazole-4-carboxylate a powerful synthon for accessing novel chemical matter with therapeutic potential.[7]
Key Synthetic Transformations & Applications
The utility of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is best demonstrated through its reactivity at two primary sites: the imidazole nitrogen and the C4-ester.
N-Substitution: Building Molecular Diversity
The most common initial transformation is the functionalization of the imidazole nitrogen. Deprotonation with a suitable base generates a nucleophilic imidazolide anion, which readily reacts with various electrophiles. This pathway is fundamental for creating libraries of N-substituted imidazoles for high-throughput screening.
Causality of Experimental Choices:
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for complete deprotonation in aprotic solvents. Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be effective, particularly with more reactive electrophiles, often requiring higher temperatures.
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic imidazolide.
Application Example - Anticancer Agents:
Research on analogous 5-amino-1-N-substituted-imidazole-4-carboxylates has shown that the introduction of long alkyl chains at the N-1 position can lead to compounds with potent antiproliferative activity against human cancer cell lines.[6][8] For instance, an N-dodecyl derivative demonstrated significant inhibition of tumor cell colony formation and migration.[6] This strategy of N-alkylation is directly applicable to ethyl 5-tert-butyl-1H-imidazole-4-carboxylate to generate novel candidates for anticancer drug discovery.
Caption: General workflow for the N-alkylation of the imidazole core.
Derivatization of the C4-Ethyl Carboxylate
The ester functionality is a gateway to several crucial classes of compounds, most notably carboxylic acids and amides.
2.2.1 Saponification to Carboxylic Acid
Base-mediated hydrolysis (saponification) of the ethyl ester quantitatively yields the corresponding carboxylic acid. This intermediate is pivotal for subsequent amide coupling reactions, a cornerstone of medicinal chemistry for forging connections with other building blocks.
2.2.2 Direct Conversion to Amides and Hydrazides
The ester can be directly converted to amides or hydrazides via reaction with amines or hydrazine, respectively. This route is often employed when the desired amine is readily available and avoids the isolation of the carboxylic acid intermediate. Studies on related 1,5-diaryl-1H-imidazole-4-carboxylates have utilized this transformation to synthesize novel inhibitors of the HIV-1 integrase enzyme.[4]
Caption: Key derivatization pathways for the C4-ethyl ester group.
Detailed Experimental Protocols
The following protocols are generalized, field-proven methods adaptable for the specific transformations of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a standard procedure for the synthesis of N-alkyl-5-tert-butyl-1H-imidazole-4-carboxylates.
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.0 eq).
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become a slurry.
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: Saponification of the Ethyl Ester
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key intermediate for amide synthesis.
Dissolution: Dissolve ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
Base Addition: Add lithium hydroxide monohydrate (see table below for equivalents) and stir the mixture vigorously at room temperature.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Solvent Removal: Once the starting material is consumed, remove the THF under reduced pressure.
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
Isolation:
Filtration: If a dense precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Extraction: If the product is oily or does not precipitate cleanly, extract the aqueous mixture three times with a suitable organic solvent like EtOAc or DCM.
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can often be used without further purification.
Table 1: Representative Saponification Conditions
Parameter
Condition
Rationale
Base
LiOH·H₂O
Provides efficient hydrolysis with minimal side reactions.
Equivalents of Base
2.0 - 3.0
Ensures complete and rapid reaction.
Solvent System
THF / H₂O
Co-solvent system ensures solubility of both the substrate and the inorganic base.
Temperature
Room Temperature
Sufficient for hydrolysis; avoids potential degradation.
Typical Yield
>90%
The reaction is generally high-yielding.
Conclusion
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategically positioned functional groups allow for straightforward and high-yielding modifications, enabling the rapid generation of diverse molecular libraries. The protocols and applications detailed herein provide a robust framework for researchers to leverage this synthon in the design and synthesis of novel bioactive compounds, from initial hit discovery to lead optimization campaigns.
Mphahane, N., et al. (2022). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 27(15), 4989. Available at: [Link]
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Wang, X., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 350-353. Available at: [Link]
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Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. Available at: [Link]
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Reddy, G. V., et al. (2011). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 4(11), 1729-1736. Available at: [Link]
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Imidazole Core and the tert-Butyl Motif The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electron...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of the Imidazole Core and the tert-Butyl Motif
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Its aromatic nature, coupled with two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, making it a privileged scaffold in drug design.[2] The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.
This guide focuses on a particularly valuable, yet underexplored, building block: ethyl 5-tert-butyl-1H-imidazole-4-carboxylate . The incorporation of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.[3][4] The bulky tert-butyl group can act as a steric shield, protecting adjacent functional groups from enzymatic degradation.[5] Furthermore, its lipophilic nature can improve membrane permeability and binding affinity to hydrophobic pockets in target proteins.[6][7] This application note provides a comprehensive guide to the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate and detailed protocols for its application as a versatile building block in the development of novel therapeutic candidates.
Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
A robust and efficient synthesis of the title compound can be achieved via a modification of the Radziszewski imidazole synthesis.[8][9] This one-pot reaction involves the condensation of an α-ketoester, an aldehyde, and an ammonia source.
Proposed Synthetic Pathway
Caption: Synthetic scheme for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Experimental Protocol: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ammonium acetate (3.0 equivalents) and ethanol. Stir until the ammonium acetate is fully dissolved.
Add ethyl 3,3-dimethyl-2-oxobutanoate (1.0 equivalent) to the solution.
Slowly add glyoxal (40% in water, 1.1 equivalents) to the reaction mixture.
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is an excellent starting point for the synthesis of more complex molecules. The imidazole ring can be further functionalized, for example, through N-alkylation, and the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in drug candidates.
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis via a Radziszewski-type reaction makes it readily accessible. The presence of the strategic tert-butyl group offers inherent advantages for drug design, including enhanced metabolic stability and lipophilicity. The protocols provided herein offer a clear pathway for the synthesis and subsequent functionalization of this scaffold, enabling researchers and drug development professionals to explore its potential in creating novel and effective therapeutic agents.
References
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Preparation of Ethyl imidazole-4-carboxylate. LookChem. Available at: [Link]
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Preparation of glyoxal from ethylene glycol. Semantic Scholar. Available at: [Link]
Application Notes & Protocols: Synthesis of Bio-active Derivatives from Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Introduction: The Strategic Value of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique e...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and structural resemblance to biological purines allow it to interact effectively with a wide range of biopolymers.[2] This versatility has led to the development of imidazole-containing drugs with a vast spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4]
This guide focuses on a key building block: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate . This substrate is strategically designed for derivative synthesis:
The imidazole core provides the foundational pharmacophore.
The C5-tert-butyl group is a common feature in medicinal chemistry that enhances lipophilicity and can improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation.[2]
The C4-ethyl carboxylate group serves as a versatile synthetic handle, readily modified to introduce diverse functionalities and explore structure-activity relationships (SAR).
This document provides detailed, field-proven protocols for three fundamental transformations of this starting material: N-alkylation of the imidazole ring, hydrolysis of the ethyl ester, and subsequent amide coupling to generate a library of novel carboxamide derivatives. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Synthetic Transformation I: N-Alkylation of the Imidazole Core
Alkylation of the imidazole nitrogen is a primary strategy for modulating the physicochemical and pharmacological properties of the molecule. This modification can impact receptor binding, cell permeability, and metabolic fate. The tautomeric nature of the N-unsubstituted imidazole ring presents a regioselectivity challenge, but the significant steric bulk of the C5-tert-butyl group typically directs alkylation to the less hindered N1 position.
Protocol 2.1: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate using sodium hydride, a strong, non-nucleophilic base.
Reagent
Formula
MW ( g/mol )
Equivalents
Amount
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
C₁₀H₁₆N₂O₂
196.25
1.0
(e.g., 1.0 g)
Sodium Hydride (60% in mineral oil)
NaH
24.00
1.2
(e.g., 203 mg)
Alkyl Halide (e.g., Benzyl Bromide)
C₇H₇Br
171.04
1.1
(e.g., 0.62 mL)
Anhydrous Dimethylformamide (DMF)
C₃H₇NO
73.09
-
(e.g., 20 mL)
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Sodium Hydride (1.2 eq). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
Solvent Addition: Add anhydrous DMF to the flask via syringe. Cool the resulting suspension to 0 °C in an ice bath.
Substrate Addition: Dissolve ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
Workup: Once the starting material is consumed, cautiously quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-alkylated product.[5]
Choice of Base: Sodium hydride (NaH) is a strong, irreversible base that ensures complete deprotonation of the imidazole N-H, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating a clean Sₙ2 reaction with the alkyl halide. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, and may be preferred for substrates sensitive to highly basic conditions.[5][6]
Choice of Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential. They effectively solvate the sodium imidazolide intermediate without participating in the reaction (i.e., they are non-protic). The use of anhydrous conditions is critical as NaH reacts violently with water.
Temperature Control: The initial deprotonation and subsequent addition of the alkyl halide are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.
General workflow for N-alkylation of the imidazole core.
Synthetic Transformation II: Ester Hydrolysis to Carboxylic Acid
The conversion of the ethyl ester to a carboxylic acid is a pivotal step, transforming the synthetic handle into a functional group ready for amide coupling. The resulting carboxylic acid itself can also be the final target, as this moiety is present in many active pharmaceutical ingredients.
Protocol 3.1: Saponification of the Ethyl Ester
This protocol details a standard base-catalyzed hydrolysis (saponification) procedure.
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a mixture of THF and water.
Base Addition: Add lithium hydroxide monohydrate (3.0 eq) to the solution.
Reaction: Heat the mixture to 50-60 °C and stir vigorously for 4-8 hours.
Monitoring: Monitor the disappearance of the starting material by TLC. The product carboxylic acid will typically have a much lower Rf value and may streak.
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the mixture to a pH of approximately 4-5. A precipitate should form.
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with cold water and dry under vacuum to yield the pure 5-tert-butyl-1H-imidazole-4-carboxylic acid derivative.[7]
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis. It is less harsh, reducing the risk of side reactions on sensitive substrates, and the resulting lithium carboxylate salt is often highly soluble in the reaction medium.
Solvent System: A co-solvent system like THF/water is crucial for bringing the water-insoluble organic ester and the water-soluble hydroxide base into the same phase, allowing the reaction to proceed efficiently.
Acidification: This is the most critical step for product isolation. The basic reaction mixture contains the deprotonated carboxylate salt. Careful, slow addition of acid protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution. Adjusting to the approximate isoelectric point maximizes precipitation and yield.
Saponification of the ethyl ester to the carboxylic acid.
Synthetic Transformation III: Amide Bond Formation
Amide bond formation is arguably the most frequently performed reaction in drug discovery.[8] It allows for the coupling of the core imidazole carboxylic acid with a vast array of primary and secondary amines, enabling extensive exploration of the chemical space around the pharmacophore.
Protocol 4.1: EDC/HOBt Mediated Amide Coupling
This protocol uses the widely adopted carbodiimide coupling agent EDC in conjunction with the additive HOBt for efficient and low-racemization amide synthesis.
Reagent
Formula
MW ( g/mol )
Equivalents
Amount
Imidazole Carboxylic Acid
-
-
1.0
(e.g., 1.0 g)
Amine (e.g., Aniline)
C₆H₇N
93.13
1.1
(e.g., 1.1 eq)
EDC·HCl
C₈H₁₇N₃·HCl
191.70
1.2
(e.g., 1.2 eq)
HOBt
C₆H₅N₃O
135.12
1.2
(e.g., 1.2 eq)
DIPEA
C₈H₁₉N
129.24
2.5
(e.g., 2.5 eq)
Anhydrous Dichloromethane (DCM)
CH₂Cl₂
84.93
-
(e.g., 20 mL)
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the imidazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
Dissolution: Add anhydrous DCM and stir until all solids are dissolved.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.[9]
Mechanism of Coupling: A direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[10] Coupling reagents are required to "activate" the carboxylic acid.
EDC Activation: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
HOBt Additive Role: This is a crucial step for clean and efficient coupling. The O-acylisourea can undergo undesirable side reactions. HOBt rapidly traps this intermediate to form an HOBt active ester. This new ester is more stable, preventing side reactions, but still highly reactive towards the amine nucleophile. This two-step activation significantly reduces the risk of racemization if chiral centers are present.
Nucleophilic Attack: The amine attacks the activated HOBt ester, forming the desired amide bond and releasing HOBt.
Choice of Base (DIPEA): A non-nucleophilic organic base is essential. Its role is to neutralize the HCl salt of EDC and the proton generated during the reaction, driving the equilibrium towards product formation. A hindered base like DIPEA is used because it is too bulky to act as a competing nucleophile.
Simplified mechanism for EDC/HOBt mediated amide coupling.
Conclusion
The synthetic routes detailed in these application notes provide a robust and versatile platform for the derivatization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. By sequentially applying N-alkylation, ester hydrolysis, and amide coupling reactions, researchers can rapidly generate extensive libraries of novel compounds. Understanding the rationale behind the choice of reagents, solvents, and reaction conditions is paramount for successful synthesis, optimization, and troubleshooting. These protocols serve as a foundational guide for professionals in drug discovery and medicinal chemistry aiming to explore the rich pharmacological potential of the imidazole scaffold.
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Department of Pharmacology, S. Asfendiyarov Kazakh National Medical University.
Benchchem. Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates.
Mphahane, N., Malindisa, S., Dikhoba, P., et al. (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 25(22), 5489. Available from: [Link]
IJRAR. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 6(1).
Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR, 7(5), 890-894.
Naguib, S., Ghorab, M. M., & El-Gazzar, M. G. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 19(8), 12188–12201. Available from: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Fisher Scientific. Amide Synthesis.
Srikanth, L., et al. (2011). Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica, 3(2), 172-193.
Shizuoka University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available from: [Link]
Sharma, A., & Kumar, V. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. CHIMIA International Journal for Chemistry, 75(11), 947-953.
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. Available from: [Link]
H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16.
Google Patents. (2013). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
Application Note: Strategic Electrophilic Functionalization of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Abstract This technical guide provides a detailed exploration of the reaction of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate with various electrophiles. As a sterically hindered and electronically biased scaffold, this...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a detailed exploration of the reaction of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate with various electrophiles. As a sterically hindered and electronically biased scaffold, this substrate presents unique challenges and opportunities in regioselective functionalization. This document outlines the underlying principles governing its reactivity and provides field-proven, step-by-step protocols for key transformations including N-alkylation, N-acylation, and C-2 halogenation. The content is designed to empower researchers to predictably modify this versatile building block for applications in medicinal chemistry and materials science.
Introduction: The Substituted Imidazole Core
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties, featuring both a pyrrole-type (N-1) and a pyridine-type (N-3) nitrogen, allow it to act as both a hydrogen bond donor and acceptor, and as a potent nucleophile.[3][4]
The subject of this guide, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, is a highly substituted imidazole derivative. Its reactivity towards electrophiles is dictated by a complex interplay of steric and electronic factors:
The N-H Proton: The pyrrole-like N-1 proton is acidic and can be removed by a base, generating a highly nucleophilic imidazolate anion.
Nucleophilic Nitrogens: Both N-1 and N-3 can act as nucleophiles, leading to potential regioselectivity challenges in reactions like alkylation and acylation.[3]
Steric Hindrance: The bulky tert-butyl group at the C-5 position significantly hinders access to the adjacent N-1 position.
Electronic Effects: The electron-withdrawing ethyl carboxylate group at C-4 reduces the electron density of the imidazole ring, particularly influencing the adjacent N-3 and C-5 positions.
Understanding these competing influences is critical for achieving selective and high-yielding transformations.
General Reactivity and Regioselectivity
Electrophilic attack on ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can occur at three primary locations: the N-1 nitrogen, the N-3 nitrogen, or the C-2 carbon. The C-4 and C-5 positions are already substituted.
The most common reactions involve the nucleophilic nitrogen atoms. Upon deprotonation of N-1 with a base, an ambident imidazolate anion is formed. The subsequent reaction with an electrophile can yield two different regioisomers (N-1 or N-3 substituted products). The regiochemical outcome is highly dependent on reaction conditions.[5]
Steric Control: The large tert-butyl group at C-5 sterically shields the N-1 position. Consequently, reactions with bulky electrophiles, or under conditions that favor kinetic control, are expected to predominantly yield the N-3 substituted product.
Electronic Control: The electron-withdrawing nature of the C-4 ester group deactivates the adjacent N-3 position, making it less nucleophilic than N-1. This electronic effect can counterbalance the steric hindrance at N-1.
C-2 Position: The C-2 carbon is the most electron-deficient carbon in the ring, making it susceptible to nucleophilic attack.[3] However, under specific conditions, such as halogenation or Vilsmeier-Haack formylation, it can undergo electrophilic substitution.[2][6]
Figure 1: Potential sites for electrophilic attack on the imidazole substrate.
Protocols for Electrophilic Reactions
N-Alkylation with Alkyl Halides
N-alkylation is a fundamental transformation for modifying the properties of the imidazole core. The choice of base and solvent is crucial for controlling the regioselectivity between the N-1 and N-3 positions.
Protocol: Synthesis of Ethyl 1-benzyl-5-tert-butyl-1H-imidazole-4-carboxylate (N-1 Isomer)
This protocol is adapted from methodologies for alkylating substituted imidazoles, where thermodynamic control favors the less sterically hindered N-1 product.
Experimental Protocol:
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.96 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
Deprotonation: Cool the stirred suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise over 10 minutes.
Scientist's Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-1, forming the sodium imidazolate salt. The use of THF is critical here.
Reaction: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.31 mL, 11.0 mmol) dropwise via syringe.
Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction at reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-1 and N-3 isomers. The N-1 isomer is typically the major product under these conditions.
Electrophile
Base
Solvent
Temperature
Time (h)
Major Product
Typical Yield (%)
Benzyl Bromide
NaH
THF
Reflux
4-6
N-1
60-75
Methyl Iodide
K₂CO₃
DMF
25 °C
12
N-3
70-85
Ethyl Bromoacetate
Cs₂CO₃
Acetonitrile
50 °C
8
N-1
55-70
Table 1: Representative conditions for N-alkylation reactions.
Figure 2: Workflow for N-1 benzylation of the imidazole substrate.
N-Acylation with Acid Chlorides
N-acylation introduces a carbonyl group, which can serve as a handle for further functionalization or act as a protecting group. The reaction is typically rapid and proceeds at the more sterically accessible N-3 position, especially when a non-nucleophilic base is used.
Protocol: Synthesis of Ethyl 3-benzoyl-5-tert-butyl-1H-imidazole-4-carboxylate (N-3 Isomer)
Experimental Protocol:
Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.96 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
Base Addition: Add triethylamine (TEA, 2.1 mL, 15.0 mmol) to the solution.
Scientist's Note: TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. It is not strong enough to fully deprotonate the imidazole, so the reaction proceeds via the neutral imidazole as the nucleophile.
Acylation: Cool the mixture to 0 °C. Add benzoyl chloride (1.28 mL, 11.0 mmol) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.
Workup: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting N-3 acylated product is often pure enough for subsequent steps, but can be further purified by recrystallization from an ethanol/water mixture if necessary.
C-2 Halogenation
Direct functionalization of the imidazole C-H bonds is a powerful strategy. With the C-4 and C-5 positions blocked, electrophilic halogenation is directed to the C-2 position.[7]
Protocol: Synthesis of Ethyl 2-bromo-5-tert-butyl-1H-imidazole-4-carboxylate
Experimental Protocol:
Setup: Dissolve ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.96 g, 10.0 mmol) in chloroform (CHCl₃, 50 mL) in a 100 mL flask protected from light.
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.96 g, 11.0 mmol) in one portion.
Scientist's Note: NBS is an electrophilic bromine source that is easy to handle. The reaction proceeds via an electrophilic aromatic substitution mechanism on the imidazole ring.
Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by observing the consumption of the starting material by TLC.
Workup: Transfer the reaction mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 30 mL) to remove any unreacted bromine, followed by water (30 mL) and brine (30 mL).
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography (eluent: hexane/ethyl acetate) to afford the pure C-2 bromo derivative.
Troubleshooting and Optimization
Low N-Alkylation Yield: Ensure all reagents and solvents are anhydrous, as water will quench the NaH. If a mixture of isomers is obtained, try changing the solvent or base. Polar aprotic solvents like DMF can favor N-3 alkylation.
No C-2 Halogenation: Imidazoles with electron-withdrawing groups can be deactivated towards electrophilic substitution. If the reaction is sluggish, gentle heating (40-50 °C) may be required. Alternatively, a more potent halogenating agent could be employed, but this may lead to side reactions.
Hydrolysis of Ester: During aqueous workup, prolonged exposure to strongly basic or acidic conditions can lead to hydrolysis of the ethyl ester. Ensure workup steps are performed efficiently and without unnecessary delays.
Conclusion
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a versatile scaffold whose reactivity can be precisely controlled through the judicious choice of reagents and reaction conditions. Steric hindrance from the tert-butyl group and electronic deactivation from the ester group are the primary factors governing regioselectivity. The protocols provided herein offer reliable methods for N-alkylation, N-acylation, and C-2 halogenation, enabling researchers to access a diverse range of functionalized imidazole derivatives for downstream applications in drug discovery and materials science.
References
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available at: [Link]
Chem Eazy. Characteristic Reactions of Imidazole. Available at: [Link]
Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Available at: [Link]
Slideshare. (2018). Unit 4 imidazole. Available at: [Link]
PMC - NIH. (2017). Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization. Available at: [Link]
University of Liverpool. Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]
Google Patents. (1992). Halogenation of imidazoles.
PubMed. (2007). Synthesis and reactions of some new substituted 6-imidazolyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde and use of DNA in evaluation of their biological activity. Available at: [Link]
PMC - PubMed Central. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]
Application Note: Regioselective N-Alkylation of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Introduction N-alkylated imidazole scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds.[1] The strategic introduction of...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
N-alkylated imidazole scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds.[1] The strategic introduction of alkyl groups onto the imidazole nitrogen atoms can significantly modulate the pharmacological properties of these molecules, including their binding affinity, selectivity, and pharmacokinetic profiles. However, the N-alkylation of unsymmetrically substituted imidazoles presents a significant synthetic challenge due to the potential for forming a mixture of N1 and N3 regioisomers.[2]
This application note provides a detailed guide to the N-alkylation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a sterically hindered imidazole derivative. The presence of a bulky tert-butyl group at the C5 position and an electron-withdrawing ethyl carboxylate group at the C4 position introduces complex steric and electronic factors that govern the regioselectivity of the alkylation reaction. This guide will delve into the mechanistic considerations, provide detailed experimental protocols for both the synthesis of the starting material and its subsequent N-alkylation, and offer guidance on the characterization of the resulting products.
Mechanistic Insights and Regioselectivity
The N-alkylation of an unsymmetrical imidazole, such as ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, can proceed through two main pathways, leading to substitution at either the N1 or N3 position. The outcome of this reaction is dictated by a delicate interplay of steric hindrance, electronic effects, and reaction conditions.
Steric Hindrance: The tert-butyl group at the C5 position is a bulky substituent that significantly hinders the approach of an alkylating agent to the adjacent N1 nitrogen. Consequently, alkylation is sterically favored at the less hindered N3 position. This phenomenon is a critical factor in controlling the regioselectivity of N-alkylation in sterically congested imidazoles.[3]
Electronic Effects: The ethyl carboxylate group at the C4 position is an electron-withdrawing group. This has two opposing effects. It decreases the electron density of the imidazole ring, making both nitrogens less nucleophilic. However, this deactivation is more pronounced at the adjacent N3 nitrogen. This electronic deactivation at N3 would suggest a preference for alkylation at N1, countering the steric effect.
Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. In the presence of a strong base such as sodium hydride (NaH), the imidazole is fully deprotonated to form an imidazolate anion. In this anion, the negative charge is delocalized over both nitrogen atoms.[2] The subsequent alkylation is then governed by the relative nucleophilicity and steric accessibility of the two nitrogens. In contrast, under neutral or mildly basic conditions, the reaction may proceed through the alkylation of the neutral imidazole tautomers.
For ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, the pronounced steric bulk of the tert-butyl group is expected to be the dominant factor, directing the alkylation to the N3 position to yield ethyl 3-alkyl-5-tert-butyl-3H-imidazole-4-carboxylate as the major product.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
While not commercially available, the starting material can be synthesized through a multi-step process adapted from known literature procedures for similar imidazole-4-carboxylates.
Workflow for the Synthesis of the Starting Material
Caption: Synthetic workflow for the preparation of the starting material.
Step-by-Step Protocol:
Synthesis of Ethyl 3-(tert-butylamino)but-2-enoate:
In a round-bottom flask equipped with a Dean-Stark apparatus, combine ethyl acetoacetate (1.0 eq), tert-butylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
Cool the reaction mixture and remove the toluene under reduced pressure. The crude product can be used in the next step without further purification.
Cyclization to form Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate:
Dissolve the crude ethyl 3-(tert-butylamino)but-2-enoate in a suitable solvent such as ethanol.
Add formamidine acetate (1.5 eq) to the solution.
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture and remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired product.
Part 2: N-Alkylation of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
This protocol provides a general method for the N-alkylation of the sterically hindered starting material. Optimization of the reaction conditions may be necessary for different alkylating agents.[4]
Workflow for N-Alkylation
Caption: Logical steps involved in the N-alkylation reaction.
Step-by-Step Protocol:
Reaction Setup:
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Deprotonation:
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation:
Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the reaction mixture at room temperature.
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
Work-up:
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.
Purification:
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the N-alkylated product.
Characterization
The synthesized compounds should be characterized by standard analytical techniques.
The N-H proton signal in the ¹H NMR spectrum will be absent.
New signals corresponding to the introduced alkyl group will be present. For example, for an N-methyl group, a singlet around δ 3.5-3.8 ppm would be expected.
The chemical shifts of the imidazole ring protons and carbons will be slightly shifted upon alkylation.
Data Summary Table
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH)
A strong, non-nucleophilic base that ensures complete deprotonation of the imidazole nitrogen, enhancing its nucleophilicity.[4]
Solvent
Anhydrous DMF
A polar aprotic solvent that effectively dissolves the imidazole substrate and the imidazolate salt.
Alkylating Agent
Alkyl Halide (e.g., MeI, BnBr)
A range of electrophiles can be used. More reactive halides will require lower temperatures and shorter reaction times.
Temperature
50-70 °C
Moderate heating is often required to overcome the steric hindrance and drive the reaction to completion.[4]
Monitoring
TLC
Allows for straightforward tracking of the consumption of the starting material and the formation of the product.
Purification
Column Chromatography
Essential for separating the desired N-alkylated product from any unreacted starting material, byproducts, and potential regioisomers.
References
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of tert-butyl 2,4-dihalogeno-5-methyl-1H-imidazole-1-carboxylates 2 a–b. Retrieved from [Link]
MDPI. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
ResearchGate. (2025). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
Application Notes and Protocols for the Hydrolysis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate to 5-tert-butyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-tert-butyl-1H-imidazole-4-carboxylic Acid 5-tert-butyl-1H-imidazole-4-carboxylic acid is a key building block in...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-tert-butyl-1H-imidazole-4-carboxylic Acid
5-tert-butyl-1H-imidazole-4-carboxylic acid is a key building block in medicinal chemistry and drug discovery. The imidazole core is a privileged scaffold found in numerous biologically active compounds, and the carboxylic acid moiety provides a crucial handle for further synthetic modifications, such as amide bond formation, to generate diverse compound libraries for screening. The sterically demanding tert-butyl group can impart unique pharmacological properties, including enhanced metabolic stability and selective binding to protein targets. The conversion of the stable ethyl ester precursor to the versatile carboxylic acid via hydrolysis is a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs).
This document provides a detailed guide to the hydrolysis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, addressing the challenges posed by the sterically hindered nature of the substrate and offering robust protocols for achieving high-yield conversion.
Mechanistic Considerations: Overcoming Steric Hindrance in Ester Hydrolysis
The hydrolysis of esters is a fundamental organic reaction, typically proceeding via a nucleophilic acyl substitution mechanism. In the case of base-catalyzed hydrolysis, also known as saponification, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield the carboxylate salt and an alcohol.
The presence of a bulky tert-butyl group at the C5 position of the imidazole ring in ethyl 5-tert-butyl-1H-imidazole-4-carboxylate presents a significant steric impediment to the approach of the hydroxide nucleophile. This steric hindrance can dramatically slow down the rate of hydrolysis, often requiring more forcing reaction conditions compared to the hydrolysis of unhindered esters. To overcome this challenge, several strategies can be employed:
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.
Stronger Bases and Higher Concentrations: Utilizing strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) at higher concentrations increases the concentration of the nucleophile, driving the reaction forward.
Co-solvents: The use of organic co-solvents such as methanol, ethanol, or tetrahydrofuran (THF) can enhance the solubility of the sterically hindered ester, allowing for better interaction with the aqueous base.
Alternative Bases: In some cases, lithium hydroxide (LiOH) can be a more effective reagent for the hydrolysis of hindered esters, potentially due to the smaller size of the lithium cation, which can coordinate to the carbonyl oxygen and activate the ester towards nucleophilic attack.[1]
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the rate of hydrolysis by efficiently heating the reaction mixture.
This guide will focus on a primary protocol utilizing sodium hydroxide, a widely available and effective reagent, and will also present alternative methods for optimization.
This protocol is designed to be robust and effective for the hydrolysis of the sterically hindered ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Materials:
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Sodium hydroxide (NaOH)
Methanol (MeOH) or Ethanol (EtOH)
Deionized water
Hydrochloric acid (HCl), concentrated or 6N
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
pH paper or pH meter
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.0 eq.) in a mixture of methanol or ethanol and water (a 2:1 to 3:1 ratio is a good starting point).
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (3.0-5.0 eq.) in water. A higher concentration of NaOH, such as a 10-50% aqueous solution, is often effective for hindered esters.[2]
Heating: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent mixture) and maintain reflux with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Due to the steric hindrance, this may take several hours to overnight.
Work-up:
Cool the reaction mixture to room temperature.
Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with water.
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
Carefully acidify the aqueous layer to a pH of approximately 3-4 with concentrated or 6N hydrochloric acid. The carboxylic acid product should precipitate out of the solution as a solid. The acidification should be done in an ice bath to control the exotherm.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold deionized water to remove any inorganic salts.
Drying and Characterization: Dry the collected solid under vacuum to obtain the desired 5-tert-butyl-1H-imidazole-4-carboxylic acid. The purity of the product can be assessed by melting point, NMR spectroscopy, and mass spectrometry.
Table 1: Summary of Key Reaction Parameters for NaOH-Mediated Hydrolysis
Parameter
Recommended Range/Value
Rationale
Base
Sodium Hydroxide (NaOH)
Strong, readily available, and effective for saponification.
Equivalents of Base
3.0 - 5.0 eq.
A significant excess is required to drive the reaction to completion against the steric hindrance.
Solvent System
Methanol/Water or Ethanol/Water (2:1 to 3:1 v/v)
Co-solvent system to ensure solubility of both the ester and the inorganic base.
Temperature
Reflux (80 - 100 °C)
Provides the necessary activation energy to overcome the steric barrier.
Reaction Time
4 - 24 hours
Steric hindrance slows the reaction rate; monitoring is crucial.
Work-up pH
~3-4
To protonate the carboxylate salt and precipitate the less soluble carboxylic acid.
Alternative Protocol 1: Lithium Hydroxide-Mediated Hydrolysis
For substrates that may be sensitive to the harsh conditions of concentrated NaOH, lithium hydroxide can offer a milder alternative.
Procedure:
Follow the general setup as in the primary protocol.
Use lithium hydroxide monohydrate (LiOH·H₂O) (2.0-4.0 eq.) as the base.
A common solvent system is a mixture of THF, methanol, and water (e.g., 3:1:1).
The reaction can often be conducted at a lower temperature, starting at room temperature and gently heating to reflux if necessary. Monitor the reaction progress closely.
The work-up procedure is identical to the NaOH-mediated protocol.
Alternative Protocol 2: Microwave-Assisted Hydrolysis
Microwave irradiation can significantly reduce reaction times for the hydrolysis of hindered esters.
Procedure:
In a microwave-safe reaction vessel, combine the ethyl ester, an aqueous solution of NaOH or LiOH, and a suitable solvent (e.g., ethanol/water).
Seal the vessel and place it in a microwave reactor.
Heat the mixture to a temperature between 100-150 °C for a period of 15-60 minutes. The optimal time and temperature will need to be determined empirically.
After cooling, proceed with the standard work-up procedure.
Troubleshooting and Optimization
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of base. The use of a different co-solvent, such as DMSO or DMF, may also improve solubility and reaction rate, but be mindful of potential side reactions at high temperatures.
Low Yield: Poor recovery during work-up can be a cause of low yield. Ensure the aqueous layer is sufficiently acidified to fully precipitate the carboxylic acid. Multiple extractions with an organic solvent after acidification may be necessary if the product has some solubility in the aqueous acidic solution.
Side Reactions: At high temperatures and prolonged reaction times with strong bases, degradation of the imidazole ring is a possibility, although generally unlikely under the described conditions. If degradation is suspected, using a milder base like LiOH or lower reaction temperatures is recommended.
Data Visualization
Diagram 1: Reaction Mechanism of Base-Catalyzed Hydrolysis
Caption: Mechanism of base-catalyzed hydrolysis of the ethyl ester to the carboxylic acid.
The Strategic Role of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Imidazole Scaffold and the Significance of the 5-tert-butyl Moiety The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. Its uni...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imidazole Scaffold and the Significance of the 5-tert-butyl Moiety
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for drug design. Within the diverse landscape of imidazole-containing compounds, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate emerges as a particularly valuable building block. The strategic placement of the bulky tert-butyl group at the 5-position offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. This steric hindrance can enhance metabolic stability by shielding adjacent positions from enzymatic degradation and can also confer selectivity for specific biological targets. This guide provides a comprehensive overview of the synthesis and application of this key intermediate, with a focus on its utility in the development of potent and selective bioactive molecules.
Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: A Plausible and Efficient Route
While a direct, step-by-step synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is not extensively documented in readily available literature, a robust and logical synthetic pathway can be constructed based on established principles of imidazole synthesis. The proposed route involves the preparation of a key precursor, ethyl 4,4-dimethyl-3-oxopentanoate, followed by amination and subsequent cyclization.
Part 1: Synthesis of the Precursor - Ethyl 4,4-dimethyl-3-oxopentanoate
The initial step involves the synthesis of the β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate. This can be achieved through a Claisen condensation reaction.
Protocol 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate
Reagent/Solvent
Molecular Weight
Quantity
Moles (Equivalents)
Pinacolone
100.16 g/mol
10.0 g
0.1
Diethyl carbonate
118.13 g/mol
17.7 g (17.5 mL)
0.15 (1.5)
Sodium hydride (60% dispersion in mineral oil)
40.00 g/mol
4.4 g
0.11 (1.1)
Anhydrous Toluene
-
100 mL
-
Acetic Acid
60.05 g/mol
q.s.
-
Saturated Sodium Bicarbonate Solution
-
50 mL
-
Brine
-
50 mL
-
Anhydrous Magnesium Sulfate
-
-
-
Step-by-Step Procedure:
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol) and anhydrous toluene (50 mL).
Heat the suspension to 80 °C with stirring.
In a separate dropping funnel, prepare a solution of pinacolone (10.0 g, 0.1 mol) and diethyl carbonate (17.7 g, 0.15 mol) in anhydrous toluene (50 mL).
Add the solution from the dropping funnel to the heated sodium hydride suspension dropwise over a period of 1 hour.
After the addition is complete, continue to heat the reaction mixture at reflux for 2 hours.
Cool the reaction mixture to room temperature and then carefully quench the excess sodium hydride by the slow addition of acetic acid until the effervescence ceases.
Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4,4-dimethyl-3-oxopentanoate.
Purify the crude product by vacuum distillation to obtain the pure β-keto ester.
Part 2: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
The subsequent steps involve the amination of the β-keto ester to form the corresponding α-amino-β-keto ester, followed by cyclization to yield the target imidazole.
Protocol 2: Amination and Cyclization to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Reagent/Solvent
Molecular Weight
Quantity
Moles (Equivalents)
Ethyl 4,4-dimethyl-3-oxopentanoate
172.22 g/mol
17.2 g
0.1
Reagents for amination (e.g., as per established methods for α-amination of β-keto esters)
-
-
-
Formamide
45.04 g/mol
45.0 g (40 mL)
1.0 (10)
Formic Acid
46.03 g/mol
q.s.
-
Saturated Sodium Carbonate Solution
-
-
-
Ethyl Acetate
-
200 mL
-
Anhydrous Sodium Sulfate
-
-
-
Step-by-Step Procedure:
α-Amination: Convert ethyl 4,4-dimethyl-3-oxopentanoate to ethyl 3-amino-4,4-dimethyl-2-oxopentanoate. This transformation can be achieved through various established methods for the α-amination of β-keto esters, which may involve oximation followed by reduction, or direct amination protocols.
Cyclization: In a round-bottom flask, dissolve the crude ethyl 3-amino-4,4-dimethyl-2-oxopentanoate (from the previous step, assuming 0.1 mol theoretical yield) in formamide (40 mL).
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-water (200 mL) and neutralize with a saturated sodium carbonate solution to a pH of 7-8.
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
dot
Caption: Synthetic workflow for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Application in the Synthesis of Bioactive Molecules: p38 MAP Kinase Inhibitors
A significant application of the 5-tert-butyl-imidazole scaffold is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[1] This enzyme plays a crucial role in the inflammatory response, and its inhibition is a key therapeutic strategy for a range of autoimmune and inflammatory diseases. The tert-butyl group often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity.
The following protocol outlines a representative synthesis of a p38 MAP kinase inhibitor, utilizing a 5-tert-butyl-imidazole core, demonstrating the utility of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate as a starting material.
Protocol 3: Synthesis of a Representative p38 MAP Kinase Inhibitor
This protocol is a generalized representation based on common synthetic strategies for this class of inhibitors.
Step 1: Hydrolysis of the Ester
Reagent/Solvent
Molecular Weight
Quantity
Moles (Equivalents)
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
196.25 g/mol
19.6 g
0.1
Sodium Hydroxide
40.00 g/mol
8.0 g
0.2 (2.0)
Ethanol
-
100 mL
-
Water
-
50 mL
-
Concentrated HCl
-
q.s.
-
Procedure:
Dissolve ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (19.6 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
Add sodium hydroxide (8.0 g, 0.2 mol) and heat the mixture to reflux for 2 hours.
Cool the reaction mixture and remove the ethanol under reduced pressure.
Dilute the residue with water and acidify to pH 3-4 with concentrated HCl.
Collect the precipitated 5-tert-butyl-1H-imidazole-4-carboxylic acid by filtration, wash with cold water, and dry.
Step 2: Amide Coupling
Reagent/Solvent
Molecular Weight
Quantity
Moles (Equivalents)
5-tert-butyl-1H-imidazole-4-carboxylic acid
168.20 g/mol
16.8 g
0.1
4-Fluorophenylamine
111.12 g/mol
11.1 g
0.1 (1.0)
HATU
380.23 g/mol
41.8 g
0.11 (1.1)
DIPEA
129.24 g/mol
28.5 mL
0.165 (1.65)
Anhydrous DMF
-
200 mL
-
Procedure:
To a solution of 5-tert-butyl-1H-imidazole-4-carboxylic acid (16.8 g, 0.1 mol) in anhydrous DMF (200 mL), add 4-fluorophenylamine (11.1 g, 0.1 mol), HATU (41.8 g, 0.11 mol), and DIPEA (28.5 mL, 0.165 mol).
Stir the reaction mixture at room temperature for 12 hours.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield the corresponding amide.
Step 3: N-Arylation (Suzuki or Buchwald-Hartwig Coupling)
This step introduces the pyridinyl moiety, a key pharmacophore for p38 MAP kinase inhibition.
Reagent/Solvent
Molecular Weight
Quantity
Moles (Equivalents)
Amide from Step 2
~263.3 g/mol
26.3 g
0.1
4-Chloropyridine hydrochloride
150.00 g/mol
15.0 g
0.1 (1.0)
Pd(OAc)₂
224.50 g/mol
0.45 g
0.002 (0.02)
Xantphos
578.68 g/mol
1.74 g
0.003 (0.03)
Cs₂CO₃
325.82 g/mol
65.2 g
0.2 (2.0)
Anhydrous 1,4-Dioxane
-
250 mL
-
Procedure:
To a degassed solution of the amide from Step 2 (26.3 g, 0.1 mol) in anhydrous 1,4-dioxane (250 mL), add 4-chloropyridine hydrochloride (15.0 g, 0.1 mol), Pd(OAc)₂ (0.45 g, 0.002 mol), Xantphos (1.74 g, 0.003 mol), and Cs₂CO₃ (65.2 g, 0.2 mol).
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12-18 hours.
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
Purify the residue by column chromatography to afford the final p38 MAP kinase inhibitor.
dot
Caption: Synthetic pathway to a p38 MAP kinase inhibitor.
Conclusion: A Versatile Building Block for Drug Discovery
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate represents a valuable and versatile building block for the synthesis of bioactive molecules. Its strategic design, incorporating a sterically demanding tert-butyl group, provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The synthetic route, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The demonstrated application in the synthesis of p38 MAP kinase inhibitors highlights the potential of this intermediate in addressing significant therapeutic challenges. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. (2023-05-12). [Link]
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong, et al.[Link]
Application Note: A Scalable Synthesis Protocol for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compound...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[2] Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, in particular, represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its strategic substitution pattern, featuring a bulky tert-butyl group and an ester functionality, offers opportunities for the development of novel therapeutic agents, potentially in areas such as oncology and inflammatory diseases.[3]
This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. The protocol is designed for scalability, scientific integrity, and safety, with a focus on explaining the chemical principles behind each experimental step.
Synthetic Strategy: A Two-Step Approach to the Imidazole Core
The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is efficiently achieved through a two-step process, commencing with the readily available starting material, ethyl 2-amino-3,3-dimethylbutanoate. The overall strategy involves an initial N-formylation, followed by a robust cyclization to construct the imidazole ring.
Application Notes and Protocols for the Analytical Characterization of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Introduction Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring an imidaz...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring an imidazole core substituted with a bulky tert-butyl group and an ethyl ester, presents unique analytical challenges and requirements. Accurate and robust analytical methods are paramount for ensuring its identity, purity, and quality throughout the research, development, and manufacturing lifecycle.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols for the analytical characterization of this compound. The methodologies are grounded in fundamental scientific principles and adhere to the rigorous standards outlined by major pharmacopeias and regulatory bodies, ensuring that the described protocols are both scientifically sound and suitable for regulatory submission.[1][2][3][4][5][6]
Analytical Strategy: A Multi-Technique Approach
A comprehensive characterization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate necessitates a multi-faceted analytical approach. No single technique can provide all the necessary information regarding its identity, purity, and structural integrity. The recommended workflow integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural elucidation and confirmation.
Caption: Overall analytical workflow for the comprehensive characterization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
High-Performance Liquid Chromatography (HPLC): Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.[7][8] A reversed-phase method is typically suitable for this compound due to its moderate polarity.
Causality Behind Experimental Choices:
Reversed-Phase Chromatography (C18 Column): The non-polar stationary phase (C18) provides effective retention for the moderately non-polar analyte, allowing for separation from more polar impurities.
Mobile Phase Composition: A mixture of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is chosen. The acid suppresses the ionization of the imidazole ring, leading to better peak shape and retention time reproducibility. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
UV Detection: The imidazole ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. A wavelength of approximately 215 nm is a good starting point for imidazole derivatives.[8]
Detailed Protocol: HPLC-UV Purity and Assay
1. Sample Preparation:
Accurately weigh approximately 10 mg of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
2. Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reversed-phase column providing good resolution and efficiency.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B
Acetonitrile
Organic modifier for eluting the analyte.
Gradient
5% to 95% B over 20 minutes
A gradient is recommended for method development to elute a wide range of potential impurities.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Injection Volume
10 µL
A standard injection volume to avoid column overloading.
Detection
UV at 215 nm
Wavelength at which imidazole derivatives typically exhibit strong absorbance.[8]
3. System Suitability:
Before sample analysis, perform at least five replicate injections of a standard solution.
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[4]
4. Data Analysis:
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Assay: Quantify against a reference standard of known purity using the external standard method.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities
While HPLC is excellent for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis process.[9][10] Given the compound's structure, derivatization may be necessary to improve its volatility and thermal stability, although direct injection can be attempted first.[11]
Causality Behind Experimental Choices:
Headspace GC: For residual solvent analysis, headspace injection is ideal as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix.
Capillary Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good general-purpose choice for separating a wide range of common organic solvents.
Mass Spectrometry Detection: MS provides definitive identification of the eluted compounds by comparing their mass spectra to a library (e.g., NIST).
Detailed Protocol: Headspace GC-MS for Residual Solvents
1. Sample Preparation:
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
Add 5 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).
Seal the vial immediately.
2. GC-MS Conditions:
Parameter
Recommended Setting
Rationale
GC System
Gas chromatograph with headspace autosampler
Automated and reproducible injection of volatile analytes.
Column
5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
A robust, general-purpose column for solvent analysis.
Injector Temp.
250 °C
Ensures rapid volatilization of analytes.
Oven Program
40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)
A standard temperature program to separate common solvents.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inert carrier gas compatible with MS.
MS Transfer Line
250 °C
Prevents condensation of analytes.
Ion Source Temp.
230 °C
Standard temperature for electron ionization.
Mass Range
35 - 350 amu
Covers the mass range of common solvents and the analyte.
Spectroscopic Characterization: Structure Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12][13]
Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Expected Chemical Shifts (Predicted):
Group
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Multiplicity / Notes
tert-Butyl (CH₃) x 3
~1.3 - 1.5
~28 - 30
Singlet, 9H integration
tert-Butyl (C)
-
~30 - 32
Quaternary carbon
Ethyl (CH₃)
~1.2 - 1.4
~14 - 16
Triplet, 3H integration
Ethyl (CH₂)
~4.1 - 4.4
~60 - 62
Quartet, 2H integration
Imidazole C=O
-
~160 - 165
Ester carbonyl carbon
Imidazole C-H
~7.5 - 8.0
~135 - 140
Singlet, 1H integration
Imidazole C-tert-butyl
-
~150 - 155
Quaternary carbon
Imidazole C-ester
-
~120 - 125
Quaternary carbon
Imidazole N-H
Broad, variable
-
Broad singlet, exchangeable with D₂O. May not be observed in some solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in the molecule.[14][15][16]
Protocol: FTIR Analysis
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3100 - 3300
N-H Stretch
Imidazole N-H
~2960 - 2870
C-H Stretch
tert-Butyl and Ethyl groups
~1700 - 1730
C=O Stretch
Ester carbonyl
~1500 - 1650
C=N and C=C Stretch
Imidazole ring
~1100 - 1300
C-O Stretch
Ester C-O
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[17][18][19][20] This is often performed in conjunction with HPLC (LC-MS).
Protocol: Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended.
Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 197.1285.[17]
Method Validation Framework
All analytical methods developed for the quality control of a pharmaceutical ingredient must be validated to ensure they are fit for their intended purpose.[6] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[5][6][21][22]
Caption: Key parameters for analytical method validation according to ICH Q2(R2) guidelines.
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. The integration of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structural integrity. Adherence to established scientific principles and regulatory guidelines, such as those from the USP and ICH, is critical for generating reliable and defensible analytical data in a drug development setting.[1][3][4][5][23] These protocols should serve as a strong starting point for method development and validation in any research or quality control laboratory.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
LCGC International. Are You Sure You Understand USP <621>? [Link]
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
RAPS. ICH releases draft guidelines on analytical method development. [Link]
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101689. [Link]
ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
SciSpace. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023). [Link]
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]
ResearchGate. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. [Link]
Application Notes and Protocols: The Synthesis and Characterization of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Substituted imidazole-4-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry. The imidazo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted imidazole-4-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry. The imidazole scaffold is a common feature in numerous biologically active molecules and approved drugs, owing to its ability to participate in various biological interactions. The specific substitution pattern of an imidazole ring can be tailored to modulate the pharmacological properties of a molecule, making the development of versatile synthetic routes to novel imidazole derivatives a crucial endeavor in drug discovery.
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, with its sterically demanding tert-butyl group and a reactive ester functionality, represents a key building block for the synthesis of more complex molecules. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability, while the ethyl ester provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol. This guide provides a detailed experimental procedure to enable researchers to synthesize this valuable intermediate in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can be achieved through a three-step sequence, beginning with the formation of an α-keto ester, followed by bromination and subsequent cyclization to form the imidazole ring. This approach is based on well-established methodologies for the synthesis of substituted imidazoles.
Caption: Proposed synthetic route to ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Experimental Protocols
PART 1: Synthesis of Ethyl 2-bromo-3,3-dimethyl-4-oxobutanoate
This initial step involves the bromination of a suitable β-ketoester. For the purpose of this guide, we will start from the commercially available ethyl pivaloylacetate.
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl pivaloylacetate (1 equivalent) in dichloromethane (5 mL per gram of ester).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise to the stirred solution over 30 minutes. The red-brown color of bromine should disappear as it reacts.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-bromo-3,3-dimethyl-4-oxobutanoate. This intermediate is often used in the next step without further purification.
PART 2: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
This step involves the cyclization of the α-bromo-β-ketoester with formamidine acetate in liquid ammonia to form the desired imidazole ring.[1]
Materials:
Ethyl 2-bromo-3,3-dimethyl-4-oxobutanoate (from Part 1)
Formamidine acetate
Liquid ammonia (NH₃)
Pressure vessel (e.g., a sealed tube or a Parr reactor)
Ethyl acetate (EtOAc)
Water (H₂O)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
Caution: This reaction should be performed in a well-ventilated fume hood by personnel experienced in handling liquid ammonia and pressure reactions.
In a pre-cooled pressure vessel, place formamidine acetate (2 equivalents).
Carefully condense liquid ammonia into the vessel to approximately half of its volume.
To this stirred suspension, add a solution of crude ethyl 2-bromo-3,3-dimethyl-4-oxobutanoate (1 equivalent) in a minimal amount of a suitable solvent like THF, if necessary, to ensure transfer.
Seal the pressure vessel and heat the reaction mixture to 70 °C overnight with stirring.
After cooling the vessel to room temperature, carefully vent the ammonia in a safe manner.
Once the ammonia has evaporated, dissolve the residue in a mixture of ethyl acetate and water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Characterization Data
The following table summarizes the expected physicochemical and spectroscopic data for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, based on data for structurally similar compounds.
Choice of Synthetic Route: The chosen synthetic pathway, proceeding through an α-bromo-β-ketoester, is a classic and reliable method for the construction of 4,5-disubstituted imidazoles. The bromination of the β-ketoester activates the α-position for nucleophilic attack by the nitrogen atoms of formamidine.
Reaction Conditions for Cyclization: The use of liquid ammonia as both a solvent and a reagent in the cyclization step is crucial. It provides a basic environment and a high concentration of the nucleophilic species, driving the reaction towards the formation of the imidazole ring. The elevated temperature and pressure are necessary to overcome the activation energy of the cyclization process.[1]
Purification Strategy: Column chromatography is the recommended method for the purification of the final product due to the potential for closely-eluting byproducts. A gradient elution from a non-polar solvent system (e.g., hexane) to a more polar one (e.g., ethyl acetate) will effectively separate the target compound from any unreacted starting materials or side products.
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Caption: Workflow diagram for the synthesis and characterization of the target compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. By following the outlined procedures, researchers in the fields of medicinal chemistry and drug development can reliably produce this valuable building block for their research endeavors. The provided characterization data, while predictive, offers a solid benchmark for the verification of the synthesized product. The logical and well-precedented nature of the synthetic route ensures a high probability of success for experienced chemists.
References
Jasiński, M., Woliński, P., & Dembinski, R. (2012). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 17(10), 12136-12146. [Link]
Application Notes & Protocols: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Compound Overview Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative. The imidazole core is a vital heterocyclic motif present in many biologically active molecules, including the amino a...
Author: BenchChem Technical Support Team. Date: January 2026
Compound Overview
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative. The imidazole core is a vital heterocyclic motif present in many biologically active molecules, including the amino acid histidine. This structural class is known for its ability to participate in hydrogen bonding and coordinate with metal ions, making it a valuable building block in medicinal chemistry and materials science.[1] The presence of a bulky tert-butyl group and an ethyl carboxylate moiety provides specific steric and electronic properties that can be exploited in the design of novel compounds. Substituted imidazole carboxylates are key intermediates in the synthesis of pharmaceuticals, such as the antihypertensive drug Olmesartan and the H2 receptor antagonist Cimetidine.[2][3] This document provides a comprehensive guide to the safe handling, purification, and characterization of this compound for research and development applications.
The following safety protocols are based on data for imidazole and related carboxylate derivatives.[5][6] A substance-specific risk assessment should be performed before handling.
H314: Causes severe skin burns and eye damage. (Applies to parent imidazole)[7][9]
GHS08 (Health Hazard)
Reproductive Toxicity (Category 1B)
H360D: May damage the unborn child. (Applies to parent imidazole)[7][9]
Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation, the following PPE is mandatory:
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5][10]
Skin Protection: Wear nitrile rubber gloves (tested to EN 374) and a lab coat. Ensure full skin coverage.[9] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to avoid dust inhalation.[5][10] If exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved particulate respirator.[10]
First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[5][9]
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][8]
Spill & Waste Disposal
Spill Containment: Evacuate the area. Avoid generating dust. Use personal protective equipment. Sweep up the spilled solid, place it in a suitable, sealed container for disposal.[8] Do not let the product enter drains.[7]
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Handling & Storage
General Handling Protocol
Work Area: Conduct all manipulations within a certified chemical fume hood to ensure adequate ventilation.[10]
Inert Atmosphere: While the compound itself may not be pyrophoric, synthetic precursors or reagents might be. When performing reactions, using an inert atmosphere (Nitrogen or Argon) is good practice to prevent side reactions with atmospheric moisture or oxygen.[11][12]
Equipment: Use clean, dry glassware. For reactions involving air-sensitive reagents, glassware should be oven-dried (e.g., 125°C overnight) to remove adsorbed moisture.[12][13]
Addition of Solid: To add the solid to a reaction, weigh it in the fume hood and add it via a powder funnel. If the reaction is air-sensitive, weigh the solid in a glovebox and add it to the reaction flask under an inert atmosphere.[14]
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
Storage
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]
Purification Protocol: Recrystallization
Recrystallization is the gold-standard technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[16] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of a solid organic compound by recrystallization.
Step-by-Step Recrystallization Protocol
Solvent Selection: Test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, toluene, or mixtures thereof). The ideal solvent should dissolve the compound poorly at room temperature but well when heated.
Dissolution: Place the crude ethyl 5-tert-butyl-1H-imidazole-4-carboxylate into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solvent boils. Add more hot solvent dropwise until the solid just completely dissolves.[16] Using the minimum amount of solvent is critical for maximizing yield.
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[17]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[17] Disturbing the flask during this phase can lead to the formation of small, less pure crystals.[18] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[17]
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield of the precipitate.[16]
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.[19]
Drying: Dry the purified crystals thoroughly. This can be done by leaving them on the filter paper under vacuum for a period or by transferring them to a watch glass and placing them in a vacuum oven at a temperature well below the compound's melting point.
Analytical Characterization
Confirming the identity and purity of the final product is a critical step. The following techniques are standard for the characterization of novel organic compounds.
Characterization Workflow Diagram
Caption: Standard workflow for the analytical characterization of a synthesized compound.
Predicted Analytical Data
The following table summarizes the expected analytical data for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate based on its structure and data from similar compounds.[4][20][21]
Technique
Parameter
Expected Observation
¹H NMR
Chemical Shift (δ)
~7.5-8.0 ppm (s, 1H, imidazole C2-H); ~4.2-4.4 ppm (q, 2H, -OCH₂ CH₃); ~1.4-1.5 ppm (s, 9H, -C(CH₃ )₃); ~1.2-1.4 ppm (t, 3H, -OCH₂CH₃ ). The N-H proton may be broad or not observed.
Loss of ethyl (-29), loss of ethoxy (-45), loss of tert-butyl (-57).
Melting Point
Range
A sharp melting point range is indicative of high purity.
Protocol: Sample Preparation for NMR Spectroscopy
Weigh approximately 5-10 mg of the dry, purified compound into a clean vial.
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample completely.
Transfer the solution to a clean NMR tube using a pipette with a cotton plug to filter any particulate matter.
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol: Sample Preparation for Mass Spectrometry
Prepare a dilute stock solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
The sample can be introduced into the mass spectrometer via direct infusion or by injection onto an LC-MS system, depending on the ionization method (e.g., ESI, APCI) and analytical goal.
References
SOP: Crystallization. (n.d.). University of Rochester.
9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
Crystallization. (n.d.). Organic Chemistry at CU Boulder.
Technical Support Center: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into troubleshooting common experimental issues and provide answers to frequently asked questions, grounding our recommendations in established chemical principles and literature.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions to improve your experimental outcomes.
Issue 1: Low or No Product Yield
You've completed the reaction, but analysis by TLC, GC-MS, or ¹H NMR shows a low yield of the desired ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, or none at all.
Potential Cause
Explanation & Causality
Recommended Solution
Incomplete Reaction
The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing. Imidazole ring formation, such as in the Bredereck synthesis, often requires significant thermal energy to drive the condensation and cyclization steps.[1][2]
1. Extend Reaction Time: Monitor the reaction by TLC at regular intervals (e.g., every 2-4 hours) until the starting material spot disappears or ceases to diminish. 2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Be cautious, as excessive heat can lead to decomposition and side-product formation. 3. Improve Agitation: Ensure vigorous stirring, especially for heterogeneous mixtures, to maximize contact between reactants.
Reagent Degradation or Impurity
Key reagents like formamide can hydrolyze to formic acid and ammonia over time. The starting α-dicarbonyl or α-hydroxyketone may be unstable. Impurities can inhibit the reaction or lead to unwanted side pathways.
1. Verify Reagent Purity: Use freshly opened or purified reagents. Formamide can be distilled under reduced pressure. Check the purity of your starting ketone via NMR or GC-MS before starting. 2. Stoichiometry Check: Accurately measure all reagents. An excess of one reactant may not always push the reaction forward and can complicate purification.
Suboptimal Reaction Conditions
The choice of solvent, catalyst (if any), and concentration can dramatically affect yield. Some imidazole syntheses are sensitive to pH or the presence of water.[3]
1. Solvent Selection: Ensure the chosen solvent is appropriate for the reaction temperature and solubilizes the reactants effectively. High-boiling polar aprotic solvents like DMF or DMSO are sometimes used. 2. pH Adjustment: If applicable to your specific route, ensure the pH is within the optimal range. For instance, syntheses using ammonia or its salts are base-sensitive.
Product Decomposition
The imidazole product might be unstable under the reaction or workup conditions, especially at high temperatures or in the presence of strong acids or bases.
1. Modify Workup: Use a milder workup procedure. For example, use a saturated aqueous solution of sodium bicarbonate for neutralization instead of a strong base.[4] 2. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
A logical workflow for troubleshooting low yield can be visualized as follows:
Technical Support Center: Purification of Crude Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Welcome to the technical support guide for the purification of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who encou...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. We will explore the underlying chemical principles of common purification strategies, provide actionable troubleshooting advice, and offer detailed protocols to streamline your workflow.
Understanding the Purification Challenge
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a basic imidazole ring, an ester functional group, and a bulky non-polar tert-butyl group. This combination of functionalities presents a unique purification challenge. The basic nitrogen atom can cause significant tailing during silica gel chromatography, while the compound's moderate polarity can make solvent selection for recrystallization non-trivial.
Common impurities often stem from starting materials or side reactions during synthesis, which may include unreacted amidines, by-products from cyclization, or related imidazole isomers. The choice of purification method is therefore critical and depends on the specific impurity profile of your crude material.
At-a-Glance Method Comparison
Before diving into detailed protocols, the following table provides a high-level comparison of the most common purification techniques for this compound.
Purification Technique
Typical Final Purity
Expected Yield
Key Advantages & Use Cases
Recrystallization
>99%
50-85%
Excellent for final polishing to achieve high purity; best for removing small amounts of structurally different impurities.[1]
Flash Column Chromatography
>98%
60-90%
Highly effective for separating complex mixtures and isomers; offers fine control over separation.[2][3]
Acid-Base Extraction
95-98%
70-95%
Excellent for removing non-basic or acidic impurities; scalable and cost-effective initial cleanup.[2][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a quick-reference, problem-solution format.
Problem Encountered
Probable Cause(s)
Recommended Solution(s) & Scientific Rationale
"Oiling Out" during Recrystallization
1. Solution is too concentrated: The compound's solubility limit is exceeded above its melting point. 2. Cooling is too rapid: Prevents the formation of an ordered crystal lattice. 3. Impurities are depressing the melting point.
Solution: 1. Add more hot solvent until the oil redissolves, then allow to cool slowly.[2]2. Insulate the flask to ensure slow cooling to room temperature before moving to an ice bath.3. Scratch the inner surface of the flask with a glass rod to create nucleation sites for crystal growth.[2]4. Add a seed crystal of pure product to induce crystallization.[2]
Significant Tailing on Silica Gel Column
The basic nitrogen of the imidazole ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction causes inconsistent elution.
Solution: 1. Add a basic modifier to the mobile phase. Incorporate 0.1-1% triethylamine or pyridine into your eluent system (e.g., Ethyl Acetate/Hexane). The modifier neutralizes the acidic sites on the silica, leading to sharper peaks.[2]2. Switch the stationary phase to neutral or basic alumina, which lacks the acidic character of silica gel and is often better suited for basic compounds.[2]
Poor Separation of Impurities by Chromatography
The chosen mobile phase (eluent) has suboptimal polarity, resulting in poor differential partitioning of the compound and impurities between the stationary and mobile phases.
Solution: 1. Perform systematic TLC analysis with different solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol, Chloroform/Methanol) to find an eluent that gives a clear separation (ΔRf > 0.2) between your product and the impurities.[3]2. Consider dry loading: Adsorb the crude product onto a small amount of silica gel and load the resulting dry powder onto the column. This technique often leads to sharper bands and improved resolution compared to liquid loading.[2]
Emulsion Forms During Acid-Base Extraction
Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can create a stable mixture of the organic and aqueous layers.
Solution: 1. Use gentle inversions instead of vigorous shaking to mix the layers.2. Add brine (saturated NaCl solution): This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.3. Allow the funnel to stand undisturbed for a longer period.4. If the emulsion persists, filter the entire mixture through a pad of Celite.
Low Recovery After Acid-Base Extraction
1. Incomplete protonation/deprotonation: The pH was not adjusted sufficiently to drive the compound into the desired layer.2. Product has some solubility in the "wrong" layer.
Solution: 1. Verify the pH of the aqueous layer using pH paper. To extract the basic imidazole into the aqueous phase, the pH should be acidic (e.g., pH 1-2 with 1M HCl). To recover it, the pH must be made basic (e.g., pH 9-10 with 1M NaOH) to deprotonate the imidazolium ion back to the neutral, less water-soluble form.[2][4]2. Perform multiple extractions: After neutralizing the aqueous layer, extract with several portions of fresh organic solvent (e.g., 3 x 50 mL of DCM or EtOAc) to maximize recovery.
In-Depth Frequently Asked Questions (FAQs)
Q1: What is the most robust, high-purity purification strategy for this compound on a lab scale?
For achieving high purity (>99.5%), a multi-step approach is often most effective. We recommend an initial purification by acid-base extraction to remove non-basic organic impurities and any acidic by-products. This is followed by recrystallization of the isolated solid. This combination leverages different chemical properties for separation, making it very powerful. Column chromatography can be reserved for instances where recrystallization fails or when separating very closely related isomers. A novel synthesis for a similar imidazole intermediate reported purification by a simple acid-base treatment to achieve 99.5% HPLC purity, highlighting the effectiveness of this technique.[5]
Q2: Can you explain the chemistry behind why triethylamine (TEA) improves column chromatography?
Silica gel is covered in acidic silanol groups (Si-OH). The basic lone pair of electrons on the nitrogen atoms in the imidazole ring can form strong hydrogen bonds or acid-base interactions with these silanol groups. This causes the molecule to "stick" to the silica, eluting slowly and unevenly, which is observed as a "tail" on the chromatographic peak. Triethylamine is a small, strong, and sterically unhindered base. When added to the mobile phase, it preferentially binds to the acidic silanol sites, effectively "capping" them. This prevents the imidazole product from interacting strongly with the stationary phase, allowing it to travel down the column in a tighter band and produce a much more symmetrical peak.[2]
Q3: How do I systematically choose a solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] A systematic approach involves:
Polarity Matching: Start with solvents that have a polarity similar to the target molecule. Given the ester and imidazole groups, mid-polarity solvents are a good starting point.
Small-Scale Screening: Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents at room temperature and then with heating. Good candidates include ethyl acetate, isopropanol, acetonitrile, and toluene. Avoid highly volatile solvents like DCM or diethyl ether for single-solvent recrystallization due to difficulty in handling.
Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or ethanol) in which it is very soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes or water) in which it is insoluble, until the solution becomes cloudy (the cloud point). Reheat gently to clarify and then cool slowly.[2] A patent for purifying imidazole derivatives specifically mentions crystallization from solvents like methanol, toluene, or diethyl ether mixtures as a viable separation process.[6]
This protocol outlines the most common and effective procedure for purifying crude ethyl 5-tert-butyl-1H-imidazole-4-carboxylate to high purity.
Experimental Workflow Diagram
Caption: Workflow for purification via acid-base wash and recrystallization.
Step-by-Step Methodology
Part A: Acid-Base Extraction Workup
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
Transfer: Transfer the organic solution to a separatory funnel.
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and invert gently 5-10 times, venting frequently. Allow the layers to separate. The protonated imidazole product will remain in the organic layer (due to the bulky t-butyl and ethyl ester groups making the salt still organic-soluble), while more basic, water-soluble impurities will be extracted into the aqueous layer.[2][7] Drain and discard the lower aqueous layer.
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid and remove acidic impurities.[4] Mix gently and drain the aqueous layer.
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and help break any minor emulsions.
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.
Part B: Recrystallization
Solvent Addition: Place the crude solid into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of a "good" solvent, such as ethyl acetate, just enough to create a slurry. One publication noted the recrystallization of a similar benzimidazole ester from ethyl acetate.[8]
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
Anti-Solvent Addition: While the solution is still hot, slowly add a "poor" solvent, such as hexanes or n-heptane, dropwise until the solution just begins to turn cloudy.
Clarification: Add a few more drops of the hot "good" solvent (EtOAc) until the solution becomes clear again.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent (the same EtOAc/Hexane ratio). Dry the crystals under vacuum to a constant weight to yield the purified ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
References
Technical Support Center: Purification of Imidazole Deriv
Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. (2025). BenchChem.
Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chrom
Removing imidazole in a workup? (2017). Reddit. [Link]
Ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Technical Support Center: Synthesis of Ethyl 5-tert-Butyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common si...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Introduction
The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a crucial step in the development of various pharmaceutical intermediates. While seemingly straightforward, the construction of the imidazole ring is often accompanied by side reactions that can significantly impact yield and purity. This guide provides a systematic approach to identifying and mitigating these challenges. The most common synthetic route proceeds through the cyclization of an acyclic precursor, ethyl 2-formamido-4,4-dimethyl-3-oxopentanoate, which is prepared in several steps. Our troubleshooting guide will follow this synthetic pathway.
Troubleshooting Guide & FAQs
Part 1: Synthesis of the Acyclic Precursor (Ethyl 2-formamido-4,4-dimethyl-3-oxopentanoate)
A common precursor for the target imidazole is ethyl 2-formamido-4,4-dimethyl-3-oxopentanoate. Its synthesis typically involves the chlorination of ethyl 4,4-dimethyl-3-oxopentanoate, followed by amination and formylation.
Question 1: During the synthesis of ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate, I observe significant amounts of a dichlorinated byproduct. How can I avoid this?
Answer:
The formation of a dichlorinated byproduct, ethyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate, is a common issue arising from over-chlorination. This side reaction is particularly prevalent when using strong chlorinating agents or when reaction conditions are not carefully controlled.
Root Cause Analysis:
The methylene group alpha to both the ester and ketone is highly activated, making it susceptible to a second chlorination event after the initial monochlorination.
Preventative Measures & Troubleshooting:
Choice of Chlorinating Agent: Employ milder chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is often a good choice as it can be used under controlled conditions.
Stoichiometry: Use a strict 1:1 molar ratio of the starting ketoester to the chlorinating agent. A slight excess of the ketoester can also help minimize dichlorination.
Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the chlorinating agent. This helps to control the reaction rate and improve selectivity for monochlorination.
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant amounts of the dichlorinated product are formed.
Parameter
Recommended Condition
Rationale
Chlorinating Agent
Sulfuryl chloride (SO₂Cl₂)
Offers good reactivity and selectivity.
Stoichiometry
1.0 eq. ketoester : 1.0 eq. SO₂Cl₂
Prevents over-chlorination.
Temperature
0-10 °C
Reduces the rate of the second chlorination.
Monitoring
TLC, GC-MS
Ensures timely quenching of the reaction.
Question 2: The formylation of ethyl 2-amino-4,4-dimethyl-3-oxopentanoate is incomplete, leading to a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Incomplete formylation is a frequent challenge that can complicate the subsequent cyclization step. Several factors can contribute to this issue.
Root Cause Analysis:
The nucleophilicity of the amino group might be reduced, or the formylating agent may not be sufficiently reactive under the chosen conditions.
Preventative Measures & Troubleshooting:
Choice of Formylating Agent: Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a highly effective formylating agent. Alternatively, ethyl formate can be used, but may require higher temperatures and longer reaction times.
Reaction Conditions: When using acetic formic anhydride, the reaction is typically exothermic and should be controlled by cooling. For less reactive agents like ethyl formate, heating may be necessary.
pH Control: Maintaining a neutral or slightly basic pH can be beneficial, as protonation of the amino group will render it non-nucleophilic.
Work-up Procedure: Ensure that the work-up procedure does not hydrolyze the formamide product back to the amine.
Part 2: Cyclization to Ethyl 5-tert-Butyl-1H-imidazole-4-carboxylate
The final and most critical step is the cyclization of ethyl 2-formamido-4,4-dimethyl-3-oxopentanoate. This is where several key side reactions can occur.
Question 3: My main impurity is an oxazole. How is this formed and how can I prevent it?
Answer:
The formation of ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate is a classic side reaction in imidazole synthesis from N-acyl-α-amino ketones.
Mechanistic Insight:
The cyclization to form the five-membered ring can proceed via two main pathways. The desired pathway involves the nucleophilic attack of the formamide nitrogen onto the ketone carbonyl. However, the formamide oxygen can also act as a nucleophile, attacking the ketone carbonyl, which upon dehydration leads to the formation of an oxazole ring. This is known as the Robinson-Gabriel synthesis of oxazoles.
Caption: Competing pathways in the cyclization step.
Preventative Measures & Troubleshooting:
Reagent Choice: The use of formamide as the solvent and reagent for the cyclization strongly favors the formation of the imidazole. Formamide provides a source of ammonia upon heating, which facilitates the desired N-cyclization pathway.
Temperature and Reaction Time: Higher temperatures (typically 150-180 °C) are often required for the cyclization in formamide. Optimize the reaction time to ensure complete conversion to the imidazole without promoting decomposition.
Dehydrating Conditions: Avoid strongly dehydrating conditions (e.g., using P₂O₅ or concentrated H₂SO₄) which are known to promote oxazole formation.
Question 4: I am getting a significant amount of the corresponding carboxylic acid instead of the ethyl ester. What is causing this hydrolysis?
Answer:
Hydrolysis of the ethyl ester to 5-tert-butyl-1H-imidazole-4-carboxylic acid is a common side reaction, especially during the reaction or work-up.
Root Cause Analysis:
The presence of water in combination with acidic or basic conditions, particularly at elevated temperatures, can lead to the saponification of the ester group.
Preventative Measures & Troubleshooting:
Anhydrous Conditions: Ensure all reagents and solvents are dry, especially for the cyclization step which is often run at high temperatures.
Neutral Work-up: During the work-up, maintain a neutral pH. If an acid or base wash is necessary, perform it at low temperatures and minimize the contact time.
Purification Strategy: If hydrolysis is unavoidable, the crude product containing both the ester and the carboxylic acid can be re-esterified. A common method is to treat the crude mixture with ethanol and a catalytic amount of acid (e.g., H₂SO₄ or HCl gas).
Question 5: My final product is difficult to purify, and I see a range of related impurities in my NMR/LC-MS. What are other potential side products?
Answer:
Based on studies of structurally similar imidazole syntheses, several other side products can arise. Being aware of these can aid in their identification and in optimizing the reaction to avoid them.
Potential Side Products and Their Origin:
Impurity Name
Structure
Likely Origin
Ethyl 4-tert-butyl-1H-imidazole-5-carboxylate
Regioisomer of the product
Can arise from alternative cyclization pathways, though less common with formamido precursors.
Incomplete formylation of the amino group in a precursor.
Use of a more potent formylating agent can mitigate this.
Dehydration Product (Olefinic Impurity)
Imidazole with a C(CH₃)₂=CH₂ group
Dehydration of a potential tertiary alcohol intermediate if the synthesis starts from a different precursor. Less likely in the described route but possible under harsh acidic conditions.
Dimerization Products
High molecular weight species
Can occur if reactive intermediates are present at high concentrations or if the reaction is run for an extended period at high temperatures.
Troubleshooting and Characterization:
Advanced Analytical Techniques: Use LC-MS to identify the molecular weights of the impurities. High-resolution mass spectrometry (HRMS) can help determine their elemental composition. 2D NMR techniques (COSY, HMQC, HMBC) can be invaluable for elucidating the structures of unknown side products.
Purification: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from less polar impurities. More polar impurities, like the carboxylic acid, may require a different solvent system or an initial acid/base wash.
Experimental Protocols
Protocol 1: Optimized Cyclization of Ethyl 2-formamido-4,4-dimethyl-3-oxopentanoate
This protocol is designed to minimize the formation of the oxazole byproduct.
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add ethyl 2-formamido-4,4-dimethyl-3-oxopentanoate (1.0 eq).
Add formamide (10-20 volumes).
Heat the reaction mixture to 160-170 °C and maintain for 4-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Pour the mixture into ice-water and extract with ethyl acetate (3 x 20 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualization of the Main Synthetic Pathway and Side Reactions
Caption: Overview of the synthesis and major side reactions.
References
Journal of Organic Chemistry - General methodologies for imidazole synthesis.
Organic Process Research & Development - Scale-up and impurity control in heterocyclic synthesis.
Tetrahedron Letters - Mechanistic studies on oxazole versus imidazole form
Optimization
overcoming solubility issues with ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Technical Support Center: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Welcome to the technical support guide for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This document provides in-depth troubleshooting strategies...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Welcome to the technical support guide for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This document provides in-depth troubleshooting strategies and foundational knowledge to address the significant solubility challenges commonly encountered with this compound. Our goal is to empower researchers, scientists, and drug development professionals to seamlessly integrate this molecule into their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate?
A: The aqueous solubility is predicted to be very low. The molecule's structure contains a bulky, hydrophobic tert-butyl group and an ethyl ester, which significantly reduce its affinity for water. While the core imidazole ring is polar, these substituents render the overall molecule lipophilic (predicted XlogP ≈ 2.3)[1]. Direct dissolution in aqueous buffers like PBS or saline at neutral pH will likely result in an insoluble suspension.
Q2: What are the recommended starting solvents for preparing a high-concentration stock solution?
A: For initial stock solution preparation, water-miscible polar aprotic solvents are recommended. The top choices are:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Less polar organic solvents like ethanol or methanol can also be used, though they may not achieve the same high concentrations as DMSO or DMF. For a related compound, ethyl 4-methyl-5-imidazolecarboxylate, a mixture of chloroform/methanol is effective[2].
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. Why is this happening and what can I do?
A: This is a classic problem known as "crashing out." It occurs because the compound is highly soluble in the concentrated organic stock but insoluble in the final aqueous medium. When the DMSO is diluted, the solvent environment can no longer support the dissolved compound.
Primary Solutions:
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of your compound in the aqueous medium.
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1% and ideally below 0.5%, to minimize solvent-induced artifacts.
Modify the Aqueous Buffer: The most robust solution is to modify the properties of your final aqueous buffer to make it more hospitable to the compound. Strategies include pH adjustment and the use of solubilizing excipients, which are detailed in the Troubleshooting Guide below.
Q4: Can I improve the solubility of this compound by adjusting the pH?
A: Yes, this is a highly effective strategy. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base[3][4]. The two nitrogen atoms in the ring can be protonated under acidic conditions. Protonation creates a cationic, charged species (an imidazolium salt) that is significantly more water-soluble than the neutral form. Therefore, lowering the pH of your aqueous buffer (e.g., to pH 2-4) should dramatically increase the solubility of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
In-Depth Troubleshooting Guide
This section provides systematic approaches to overcome solubility issues during common experimental workflows.
Scenario 1: Preparing a Concentrated Stock Solution
You are attempting to make a 10-50 mM stock solution for long-term storage and serial dilutions.
Problem: The compound does not fully dissolve in the chosen organic solvent at room temperature.
Troubleshooting Steps:
Systematic Solvent Selection: If the compound is insoluble in your initial solvent, do not discard it. Try a stronger solvent. The typical hierarchy for dissolving poorly soluble compounds is:
Application of Gentle Heat: After adding the solvent, warm the vial in a water bath at 37-50°C for 10-15 minutes. Many dissolution processes are endothermic, and gentle heating can provide the energy needed to break the crystal lattice of the solid.
Use of Sonication: If heating is ineffective or undesirable (e.g., for thermally sensitive compounds), place the vial in a bath sonicator for 5-10 minute intervals. The ultrasonic waves create micro-cavitations that help break apart solid aggregates and accelerate dissolution.
Verification of Dissolution: Always visually inspect the solution against a light source to ensure no solid particulates remain. A clear, homogenous solution is required.
Scenario 2: Diluting the Stock Solution into Aqueous Media for Assays
You have a 10 mM stock in DMSO, but it precipitates when added to your cell culture media or biochemical assay buffer (e.g., PBS pH 7.4).
Problem: The compound is not soluble enough in the final aqueous environment to remain in solution at the desired test concentration.
Workflow for Achieving Aqueous Solubility:
The following workflow provides a logical decision tree for addressing this issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Underlying Principles & Mechanisms
The Role of pH in Imidazole Solubility
The imidazole ring contains two nitrogen atoms. One is a basic, sp²-hybridized nitrogen (like in pyridine) that is readily protonated. The other is a non-basic, sp²-hybridized nitrogen (like in pyrrole) that is part of the aromatic π-system. Acidification of the solution protonates the basic nitrogen, creating a positive charge and forming a highly polar, water-soluble imidazolium cation.
Caption: pH-dependent equilibrium of the imidazole moiety.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Weigh Compound: Accurately weigh out the required mass of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (Molecular Weight: 196.24 g/mol ) into a sterile glass vial.
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid persists, sonicate the vial in a water bath for 5-10 minutes or warm to 37°C for 10 minutes, vortexing intermittently.
Confirm Solubilization: Visually inspect the solution to ensure it is clear and free of any particulate matter.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Rapid Determination of Optimal pH for Aqueous Solubility
This protocol uses a small amount of material to quickly find a suitable pH range.
Prepare Suspension: Add a small amount of the solid compound (e.g., 1-2 mg) to 1 mL of deionized water in a clear glass vial. The mixture will appear as a cloudy suspension.
Acidic Titration: While stirring, add 1 M HCl dropwise (e.g., 1-2 µL at a time). Observe the solution after each addition.
Identify Clearing Point: Note the pH at which the solution becomes clear and homogenous. This indicates the formation of the soluble salt. This pH value (or slightly below it) is a good starting point for preparing your assay buffer. This method is a common approach in pharmaceutical development for determining the pH-solubility profile of ionizable compounds[5].
Buffer Preparation: Prepare your final experimental buffer at this target pH.
Verification: Test the dilution of your DMSO stock into the new pH-adjusted buffer to confirm that precipitation is prevented.
Table 1: Summary of Solubilization Strategies
Strategy
Mechanism
Recommended Use Case
Key Considerations
Organic Co-solvents
Increases the lipophilicity of the bulk solvent.
Preparing concentrated stock solutions.
Choose a solvent compatible with downstream assays (e.g., DMSO).[6][7]
pH Adjustment
Protonates the imidazole ring to form a soluble salt.
Diluting stock solutions into aqueous buffers for assays.
The required acidic pH must be compatible with the biological system (cells, proteins, etc.).[4][8]
Cyclodextrins
Encapsulates the hydrophobic molecule in a hydrophilic shell.
Aqueous formulations where pH modification is not possible.
Can sometimes interfere with compound-target binding; requires optimization.[9][10]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
Laray, J., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]
Mishra, V., & Gupta, U. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
Solubility of Things. (n.d.). Imidazole. Solubility of Things. [Link]
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
Garg, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
PubChem. (n.d.). ethyl 5-tert-butyl-1h-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]
Domańska, U., & Szydłowski, J. (2007). Solubility of Imidazoles in Alcohols. ResearchGate. [Link]
Domańska, U., & Szydłowski, J. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
PubChem. (n.d.). ethyl 5-amino-1-butyl-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
Google Patents. (2005). Method for determining solubility of a chemical compound.
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
stability of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate under different conditions
Introduction Welcome to the Technical Support Center for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (E5TBI4C). This molecule is a key building block in modern synthetic chemistry, valued for its unique substitution pa...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the Technical Support Center for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (E5TBI4C). This molecule is a key building block in modern synthetic chemistry, valued for its unique substitution pattern which lends itself to the development of novel pharmaceutical agents. As with any advanced intermediate, a thorough understanding of its stability profile is critical to ensure experimental success, prevent impurity formation, and maintain the integrity of your research.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the practical challenges you may encounter. Our goal is to provide not just procedural recommendations, but also the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the recommended storage conditions for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate?
A1: Based on its structure—a solid, substituted imidazole ester—we recommend storing the compound in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to minimize the risk of oxidative degradation and hydrolysis from atmospheric moisture. For laboratory use, storage at 2-8 °C is a standard precautionary measure.[1]
Q2: My solid-state E5TBI4C has changed color over time. What does this indicate?
A2: A change in color (e.g., from off-white to yellow or brown) is a common indicator of degradation. The most likely culprits for solid-state degradation are slow oxidation or photodecomposition, especially if the compound has been exposed to air and light over an extended period. The imidazole moiety, in particular, can be sensitive to photodegradation.[2] We strongly recommend re-analyzing the material for purity before use if any change in physical appearance is observed.
Stability in Solution
Q3: I am observing a new, more polar impurity in my HPLC analysis after leaving E5TBI4C in a basic aqueous solution (pH > 8). What is the likely cause?
A3: This is a classic case of base-catalyzed hydrolysis, also known as saponification. The ethyl ester functionality of your molecule is susceptible to attack by hydroxide ions, leading to the cleavage of the ester bond.[3][4] The product of this reaction is the corresponding 5-tert-butyl-1H-imidazole-4-carboxylic acid, which is significantly more polar and will thus have a shorter retention time on a standard reverse-phase HPLC column. This reaction can proceed even with relatively weak bases like potassium carbonate, especially with heating.[3][4]
Q4: Is the compound stable under acidic conditions?
A4: While generally more stable than in basic media, the ethyl ester can still undergo acid-catalyzed hydrolysis, particularly in the presence of strong acids and elevated temperatures. The mechanism differs from base hydrolysis but ultimately yields the same carboxylic acid degradant. Furthermore, at a pH below the pKa of the imidazole ring (around 5-6), the ring will become protonated.[5] This change in ionization state can affect solubility, reactivity, and chromatographic behavior.
Q5: I suspect oxidative degradation is occurring in my reaction mixture. What are the signs and causes?
A5: The imidazole ring is known to be susceptible to oxidative degradation.[2][6] This can be initiated by atmospheric oxygen (autoxidation), especially under basic conditions, or by the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[2][7] Degradation can lead to complex mixtures of byproducts, potentially including ring-opened species like formamides or oxamides.[6] If your experiment is open to the air for long periods, involves oxidizing reagents, or is conducted under basic conditions, oxidative degradation is a significant risk.[2]
Q6: Should I take special precautions regarding light exposure during my experiments?
A6: Yes. Imidazole-based compounds are often sensitive to photodegradation, especially in solution when exposed to high-intensity or UV light.[2] This process can generate radical species and lead to a variety of complex degradation products. We advise conducting experiments in amber glassware or protecting your reaction vessels with aluminum foil, particularly for reactions that run for extended periods or require photochemical activation steps for other components.
Troubleshooting and Analytical Guidance
Q7: I am developing a reverse-phase HPLC method for E5TBI4C and observe significant peak tailing. How can I resolve this?
A7: Peak tailing for basic compounds like imidazoles is a frequent challenge in reverse-phase chromatography. The root cause is often secondary interactions between the basic nitrogen atoms on the imidazole ring and residual, acidic silanol groups on the silica-based column packing.
Here are proven strategies to improve peak shape:
Lower Mobile Phase pH: Adjusting the mobile phase to a pH of 2.5-3.5 protonates the imidazole nitrogen, giving it a stable positive charge. This also protonates and suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[8]
Use a Low-Bleed Ion-Pairing Agent: Adding a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase can further improve peak shape by masking the residual silanols.[8]
Employ a High-Purity, End-Capped Column: Modern HPLC columns designed for high-purity silica with aggressive end-capping are less prone to these secondary interactions.
Predicted Degradation Profile
The following diagram illustrates the primary degradation pathways for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate under common stress conditions.
Caption: Workflow for a forced degradation study.
References
Thermal stability and detonation character of nitro-substituted derivatives of imidazole. J Mol Model. 2019 Sep 3;25(9):298.
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing).
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. J Pharm Sci. 2019 Sep;108(9):3141-3149.
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. 2024.
Protonation of the Imidazole Ring Prevents the Modulation by Histidine of Oxidative DNA Degradation. PubMed. Mutat Res. 1994 Feb;316(1):9-16.
Degradative imidazole oxidation of particle by reactive oxygen... ResearchGate.
Prepartion of Ethyl imidazole-4-carboxylate. Chempedia - LookChem.
Thermoanalytical studies of imidazole-substituted coordination compounds. Journal of Thermal Analysis and Calorimetry. 2017.
Technical Support Center: Degradation Pathways of Imidazole Compounds. Benchchem.
Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate.
Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Russian Journal of Applied Chemistry. 2011.
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega - ACS Publications. 2023.
Technical Support Center: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the common impurities encountered during the...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis and handling of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. Our focus is on providing practical, experience-driven insights to ensure the integrity and purity of your experimental outcomes.
Introduction to the Synthesis and Impurity Profile
The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is most commonly achieved through a variation of the Marckwald synthesis. This process typically involves the cyclization of an α-amino ester, in this case, ethyl 2-amino-3,3-dimethylbutanoate, with a source for the C2 and N3 atoms of the imidazole ring, often formamide or a related reagent. The purity of the final product is critical for its intended downstream applications, and a thorough understanding of potential impurities is paramount for developing robust analytical and purification methods.
dot
graph TD {
A[Ethyl 2-amino-3,3-dimethylbutanoate] --> B{Reaction with Formamide};
B --> C[Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate];
B --> D[Side Reactions];
D --> E[Process-Related Impurities];
}
Figure 1: A simplified workflow of the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, highlighting the potential for the formation of process-related impurities.**
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What are the most common types of impurities I should expect in my synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate?
You can generally categorize the impurities into three main classes:
Starting Material-Related Impurities: These are unreacted starting materials or impurities present in those starting materials.
Process-Related Impurities: These are by-products formed during the reaction from competing side reactions.
Degradation Products: These arise from the breakdown of the final product during workup or storage.
Impurity Category
Specific Examples
Typical Origin
Starting Material-Related
Unreacted ethyl 2-amino-3,3-dimethylbutanoate
Incomplete reaction
Impurities from the synthesis of ethyl 2-amino-3,3-dimethylbutanoate
Issue 1: My final product shows a significant amount of unreacted ethyl 2-amino-3,3-dimethylbutanoate.
Causality: This is typically due to an incomplete reaction. The reaction kinetics may be slow, or the reaction may not have been driven to completion.
Troubleshooting Steps:
Reaction Time: Extend the reaction time and monitor the progress by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Temperature: Gradually increase the reaction temperature. Be cautious, as excessively high temperatures can lead to the formation of other impurities.
Reagent Stoichiometry: Ensure that the formamide (or other cyclizing agent) is used in a sufficient molar excess.
Issue 2: I am observing a significant peak in my chromatogram that I suspect is a regioisomer.
Causality: The formation of the imidazole ring can sometimes lack complete regioselectivity, leading to the formation of the 4-tert-butyl isomer in addition to the desired 5-tert-butyl product.
Troubleshooting Steps:
Reaction Conditions: The regioselectivity of imidazole synthesis can be sensitive to reaction conditions. Experiment with different solvents and temperatures to favor the formation of the desired isomer.
Purification: These isomers can often be separated by column chromatography. A careful selection of the stationary and mobile phases is crucial.
dot
graph TD {
subgraph "Impurity Analysis and Purification"
A[Crude Product] --> B{Analytical Method Selection};
B --> C[HPLC];
B --> D[GC-MS];
B --> E[NMR];
C --> F{Purification Strategy};
D --> F;
E --> F;
F --> G[Column Chromatography];
F --> H[Recrystallization];
G --> I[Pure Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate];
H --> I;
end
}
Figure 2: A workflow for the analysis and purification of crude ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.**
Issue 3: My product is degrading over time, showing an increasing amount of a more polar impurity.
Causality: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, leading to the formation of the corresponding carboxylic acid.
Troubleshooting Steps:
Workup: Ensure that the workup procedure is performed under neutral conditions and that the final product is thoroughly dried.
Storage: Store the purified product in a cool, dry, and inert atmosphere.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for the separation and detection of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate and its common impurities.
Parameter
Condition
Column
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Detection
UV at 210 nm
Injection Volume
10 µL
Protocol 2: Purification by Column Chromatography
This protocol can be used to separate the target compound from less polar and more polar impurities.
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pack a glass column with the silica gel slurry.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor by TLC to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available at: [Link]
Reddy, G. O., et al. (2011). Identification, synthesis of process-related impurities (substances) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 4(10), 1591-1598. Available at: [Link]
Troubleshooting
Technical Support Center: Characterization Challenges of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the characterization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the characterization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the analysis of this imidazole derivative. The inherent structural features of this molecule, namely its potential for tautomerism and polymorphism, can present significant hurdles in achieving unambiguous characterization. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am seeing broad or multiple signals in the ¹H and ¹³C NMR spectra of my sample. What could be the cause?
This is a frequently encountered issue when characterizing substituted imidazoles and is often attributable to proton tautomerism. The imidazole ring of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can exist in two tautomeric forms, which may be in rapid or slow exchange on the NMR timescale.
Scientific Rationale:
The imidazole ring contains two nitrogen atoms, one of which is protonated. This proton can reside on either nitrogen, leading to two distinct tautomers. The rate of exchange between these tautomers is highly dependent on factors such as solvent, temperature, and pH.
Slow Exchange: If the exchange rate is slow relative to the NMR timescale, you will observe distinct sets of signals for each tautomer.
Intermediate Exchange: If the exchange rate is comparable to the NMR timescale, the signals may broaden and become difficult to interpret.
Fast Exchange: If the exchange rate is fast, you will observe a single set of averaged signals.
The bulky tert-butyl group at the 5-position and the ethyl carboxylate at the 4-position will influence the electron density and steric environment of the imidazole ring, potentially affecting the equilibrium and exchange rate between the tautomers.
Troubleshooting Protocol:
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is a powerful technique to study dynamic processes like tautomerism.[1]
Procedure:
Dissolve a sample of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
Acquire a standard ¹H NMR spectrum at room temperature.
Gradually increase the temperature (e.g., in 10-15 °C increments) and acquire a spectrum at each temperature. Observe for sharpening of broad peaks or coalescence of multiple peaks into a single peak, which would indicate a fast exchange regime at higher temperatures.
If signals remain broad or multiple at higher temperatures, try decreasing the temperature from room temperature. This may slow down the exchange sufficiently to resolve distinct signals for each tautomer.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium.
Procedure:
Acquire ¹H NMR spectra in a variety of deuterated solvents with different properties (e.g., non-polar CDCl₃, polar aprotic DMSO-d₆, and polar protic Methanol-d₄).
Compare the spectra to see if the signal pattern changes, which can provide clues about the dominant tautomer in a particular environment.
2D NMR Spectroscopy: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals, even in the presence of tautomerism.[1]
Visualizing Tautomerism:
Caption: Tautomeric equilibrium of the imidazole ring.
Q2: My HPLC analysis shows a drifting baseline or inconsistent peak areas for the same sample. How can I improve my method?
Inconsistent HPLC results for imidazole-containing compounds can often be traced back to interactions with the stationary phase or issues with the mobile phase composition. The basic nitrogen atoms in the imidazole ring can interact with residual silanols on silica-based columns, leading to poor peak shape and retention time variability.
Troubleshooting Protocol:
Mobile Phase Optimization:
pH Adjustment: The ionization state of the imidazole ring is pH-dependent. Buffering the mobile phase can ensure a consistent ionization state and improve peak shape. A small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) is often added to the mobile phase to protonate the imidazole nitrogens and minimize interactions with the stationary phase.[2]
Solvent Composition: For reverse-phase HPLC, a gradient elution using a C18 column with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol is a good starting point. Optimizing the gradient profile can improve the separation of the main compound from any impurities.[2]
Column Selection:
If peak tailing persists, consider using a column with end-capping or a different stationary phase (e.g., a phenyl or polar-embedded phase) that may have reduced silanol activity.
Sample Preparation:
Ensure that the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column.
Example HPLC Method:
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Acetonitrile
Gradient
10-90% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 220 nm
Injection Volume
10 µL
Q3: I have synthesized multiple batches of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, and they exhibit different melting points and dissolution rates. What could be the reason for this variability?
This phenomenon is a classic indicator of polymorphism, which is the ability of a solid compound to exist in multiple crystalline forms.[3][4] These different forms, known as polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice.[4][5] This can lead to variations in physical properties like melting point, solubility, and stability.[6]
Scientific Rationale:
Polymorphism is a significant concern in the pharmaceutical industry as it can impact a drug's bioavailability and manufacturability.[4][7] The specific polymorphic form obtained can be influenced by various factors during crystallization, such as the solvent used, cooling rate, and the presence of impurities.[7]
Troubleshooting and Characterization Protocol:
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique diffraction pattern.[7]
Procedure:
Gently grind a small amount of the solid sample to a fine powder.
Mount the powder on the sample holder of the XRPD instrument.
Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
Compare the XRPD patterns of different batches to identify any variations.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect any phase transitions that may occur upon heating, providing further evidence of polymorphism.
Procedure:
Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
The melting point will be observed as an endothermic peak. Different polymorphs will generally have different melting points and may exhibit other thermal events.
Controlled Crystallization Studies: To intentionally produce and study different polymorphs, perform crystallization experiments under a variety of conditions.
Procedure:
Dissolve the compound in various solvents (e.g., ethanol, ethyl acetate, hexane) at an elevated temperature to create a saturated solution.
Allow the solutions to cool at different rates (slow cooling, rapid cooling).
Analyze the resulting crystals by XRPD and DSC to determine if different polymorphic forms have been produced.
Workflow for Investigating Polymorphism:
Caption: Workflow for investigating and controlling polymorphism.
References
PharmaCores. (2025, May 1).
Malik, P., et al. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen.
All About Drugs. (n.d.). Polymorphism.
MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
Jagiellońskie Centrum Innowacji. (n.d.).
Matsuura, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 575-585.
ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy.
BenchChem. (n.d.). Tautomerism in 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide.
Matsuura, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 586-596.
St. John Smith, E., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.
Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Welcome to the technical support resource for the synthesis and optimization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for the synthesis and optimization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important imidazole intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind each optimization step.
Troubleshooting Guide: From Low Yields to Persistent Impurities
This section addresses the most pressing issues encountered during the synthesis, providing a systematic approach to identifying root causes and implementing effective solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common challenge in multi-step organic syntheses, and the construction of the imidazole ring is no exception.[1][2] The issue often stems from one or more suboptimal parameters rather than a single cause. A logical, stepwise investigation is crucial.
Answer: The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is typically achieved via the condensation of an α-haloketone equivalent with an amidine.[3][4][5] For this specific target, a common route involves reacting ethyl 2-chloro-3-oxo-4,4-dimethylpentanoate with formamidine acetate .
Below is a systematic troubleshooting workflow to diagnose and resolve low yields:
Step 1: Verify Starting Material Quality and Stoichiometry
Purity of Ethyl 2-chloro-3-oxo-4,4-dimethylpentanoate: This α-chloro-β-ketoester is a critical starting material. Impurities from its synthesis can introduce competing side reactions. Verify its purity by ¹H NMR and GC-MS before use.
Quality of Formamidine Acetate: Formamidine acetate can degrade upon improper storage (exposure to moisture).[6][7] Use a freshly opened bottle or verify the quality of older stock.
Molar Ratios: The stoichiometry is critical. Formamidine is often used in excess (1.5 to 3.0 equivalents) to ensure the complete consumption of the limiting ketoester and to favor the desired imidazole formation over potential side reactions, such as oxazole formation.[2]
Step 2: Optimize Core Reaction Parameters
The interplay between solvent, temperature, and base is the heart of the optimization process.[8][9]
Solvent Choice: The solvent dictates reactant solubility and can mediate the reaction mechanism. Polar solvents are generally preferred. A comparison of commonly used solvents is presented below.[10]
Solvent
Type
Typical Temperature
Rationale & Potential Issues
Ethanol
Polar Protic
Reflux (~78 °C)
Good solubility for formamidine salts. Can participate in proton transfer. Generally a good starting point.
N,N-Dimethylformamide (DMF)
Polar Aprotic
80-120 °C
Excellent solvating power. Often increases reaction rates but can be difficult to remove during workup.[11]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
80-120 °C
Similar to DMF, promotes high reaction rates. Can facilitate oxidation side reactions at higher temperatures.[12]
Acetonitrile
Polar Aprotic
Reflux (~82 °C)
A good alternative to DMF/DMSO with a lower boiling point, simplifying removal.[13]
Reaction Temperature: Temperature significantly impacts the reaction rate.[14] Insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition of reactants and products, leading to tar formation.[15][16]
Optimization Protocol: Begin with a moderate temperature (e.g., 80 °C). Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish after 4-6 hours, incrementally increase the temperature by 10 °C. Conversely, if significant byproduct formation is observed, attempt the reaction at a lower temperature for a longer duration.
Base/Reaction Medium: Formamidine acetate itself is a salt. The reaction often requires an additional base to neutralize the HCl generated from the α-chloro-β-ketoester and to facilitate the final aromatization step.[11] In many protocols using formamidine acetate, the acetate ion serves as a sufficient base. However, if yields are low, the addition of a non-nucleophilic base like diethylamine or using liquid ammonia as the solvent/base system can be highly effective.[3][11]
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Question 2: I'm observing a major byproduct with a similar polarity to my product. What could it be and how can I prevent it?
The formation of isomers or related heterocyclic systems is a common challenge in imidazole synthesis.
Answer: The most probable major byproduct in this synthesis is the corresponding oxazole , specifically ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate. This occurs when the oxygen atom of the keto-ester's carbonyl group acts as the nucleophile during the cyclization step instead of the second nitrogen from the formamidine.
Mechanism of Prevention:
Excess Ammonia Source: The key to suppressing oxazole formation is to ensure a high concentration of the amine nucleophile.[2] This is the primary reason for using a molar excess of formamidine acetate. The law of mass action dictates that a higher concentration of the nitrogen nucleophile will kinetically favor the desired imidazole pathway.
Anhydrous Conditions: Ensure the reaction is run under anhydrous conditions. While some water is produced during the reaction, starting with wet solvents or reagents can promote hydrolysis and other side reactions.
Temperature Control: Overly high temperatures can sometimes favor the formation of the thermodynamically stable, but kinetically less favored, byproducts. Adhering to the optimized temperature profile is crucial.
Question 3: My final product is difficult to purify. What purification strategies are most effective?
Purification can be challenging due to the product's moderate polarity and potential for hydrogen bonding.
Answer: A multi-step purification strategy is often the most effective.
Acid-Base Workup: After the reaction is complete and the solvent has been removed, perform an extractive workup.
Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities and unreacted starting materials.
Wash with brine to remove residual water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Column Chromatography: This is typically the most effective method for removing closely related impurities.[17][18]
Stationary Phase: Silica gel (100-200 mesh) is standard.
Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity. A common system is Hexane/Ethyl Acetate. Begin with 10% ethyl acetate in hexane and gradually increase the ethyl acetate concentration to 30-50%. The product, being moderately polar, should elute cleanly. Monitor fractions by TLC.
Recrystallization: If chromatography yields a solid that is still not sufficiently pure, recrystallization can be an excellent final polishing step.[19][20]
Solvent Screening: Test solubility in various solvents. An ideal solvent will dissolve the compound when hot but result in poor solubility when cold. Potential solvent systems include:
Ethyl acetate/Hexane
Isopropanol/Water
Toluene
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Q1: What is the most reliable, step-by-step protocol to start with for this synthesis?
A1: The following protocol, based on established methods for substituted imidazole synthesis, serves as an excellent starting point.[3][4][11]
Protocol: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloro-3-oxo-4,4-dimethylpentanoate (1.0 eq).
Reagent Addition: Add formamidine acetate (2.0 eq) and anhydrous ethanol (5-10 mL per gram of the limiting reagent).
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting ketoester should be more non-polar (higher Rf) than the imidazole product. The reaction is typically complete in 6-12 hours.
Workup (Post-Reaction):
Cool the reaction mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in ethyl acetate (20 mL).
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via silica gel column chromatography using a gradient of 10% to 40% ethyl acetate in hexane. Combine the pure fractions and remove the solvent to yield the final product.
Q2: How is the key starting material, ethyl 2-chloro-3-oxo-4,4-dimethylpentanoate, prepared?
A2: This intermediate is typically synthesized via the chlorination of the corresponding β-ketoester, ethyl 3-oxo-4,4-dimethylpentanoate. A common method involves using sulfuryl chloride (SO₂Cl₂) in a chlorinated solvent like dichloromethane (DCM).
Q3: What is the fundamental mechanism of this imidazole synthesis?
A3: This reaction is a classic example of a heterocyclic ring formation. The mechanism proceeds through several key steps:
Technical Support Center: Crystallization of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the crystallization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the crystallization of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification by crystallization. Our approach is rooted in scientific principles and practical laboratory experience to help you achieve high-purity crystalline material efficiently.
Introduction: The Crystallization Challenge
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a key intermediate in pharmaceutical synthesis. The presence of the sterically bulky tert-butyl group, while often crucial for therapeutic activity, can significantly complicate the crystallization process. Many substituted imidazoles, particularly those with bulky substituents, have a tendency to "oil out" or form amorphous solids rather than well-defined crystals[1]. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: From Oily Residues to Crystalline Solids
This section provides a decision-making framework to diagnose and resolve common crystallization issues.
Visual Troubleshooting Workflow
Below is a workflow diagram to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for crystallization.
Frequently Asked Questions (FAQs)
Q1: My ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" is a common issue with sterically hindered molecules and occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation at a temperature above the compound's melting point in the impure state.
Causality: The bulky tert-butyl group can impede the orderly arrangement of molecules into a crystal lattice, making the liquid state more favorable, especially with rapid cooling.
Solutions:
Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. This provides more time for nucleation and ordered crystal growth.
Decrease Concentration: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then cool slowly.
Utilize a Solvent/Anti-Solvent System: This is a highly effective technique for compounds that are difficult to crystallize. A patent for a related imidazole carboxylate that is prone to oiling out suggests dissolving the compound in a good solvent like dichloromethane and then slowly adding an anti-solvent such as n-heptane until turbidity is observed[1]. Re-warming to achieve a clear solution followed by slow cooling can then promote crystallization.
Q2: I can't get any crystals to form, even after the solution has cooled. What should I do?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.
Causality: The energy barrier for the initial formation of crystal nuclei may be too high. Alternatively, the compound may be too soluble in the chosen solvent, even at low temperatures.
Solutions:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.
Seeding: If you have a small amount of pure crystalline product, add a single, tiny crystal to the cooled solution. This will act as a template for further crystal growth.
Increase Supersaturation:
Evaporation: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration.
Add an Anti-Solvent: As described in A1, slowly adding an anti-solvent can induce crystallization.
Change the Solvent System: Your chosen solvent may be too effective at solvating the molecule. Experiment with solvents of different polarities. For imidazole esters, systems like ethyl acetate/hexane or dichloromethane/methanol can be effective.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor.
Causality: This can be due to using an excessive amount of solvent, not cooling the solution to a low enough temperature, or premature filtration.
Solutions:
Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product.
Optimize Cooling: Ensure the crystallization mixture is thoroughly cooled. An ice-water bath is standard, but for some compounds, a salt-ice bath or a freezer may be necessary to maximize the amount of product that crystallizes out.
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by evaporating a portion of the solvent and cool the resulting solution to obtain a second crop of crystals. Be aware that the purity of the second crop is often lower than the first.
Data and Protocols
Recommended Solvent Systems
The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solvent System
Polarity
Boiling Point (°C)
Rationale & Comments
Ethyl Acetate
Medium
77.1
A good starting point for many imidazole esters. Often used in combination with an anti-solvent like hexane.
Dichloromethane / n-Heptane
Medium/Non-polar
39.6 / 98.4
A solvent/anti-solvent system. Dichloromethane is a good solvent, while n-heptane is a poor solvent, inducing crystallization upon addition[1].
Ethanol / Water
Polar
78.4 / 100
Useful if the compound is soluble in ethanol but not in water. The water acts as an anti-solvent.
Toluene
Non-polar
110.6
Can be effective for less polar compounds and may help in forming well-defined crystals.
Experimental Protocol: Crystallization using a Solvent/Anti-Solvent System
This protocol is based on a method proven effective for imidazole derivatives that are prone to oiling out[1].
Dissolution: In a suitable flask, dissolve the crude ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in a minimal amount of dichloromethane at room temperature.
Addition of Anti-Solvent: While stirring, slowly add n-heptane dropwise until the solution becomes persistently turbid.
Re-dissolution: Gently warm the mixture until the solution becomes clear again. Be careful not to boil off too much of the dichloromethane.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulation of the flask can help to slow the cooling rate.
Crystal Formation: Crystal nucleation should begin as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod.
Maturation: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold n-heptane to remove any residual mother liquor.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Physicochemical Properties
Understanding the properties of your molecule is essential for troubleshooting.
scale-up challenges for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate synthesis
An In-Depth Technical Guide to Overcoming Scale-Up Challenges in the Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Welcome to the Technical Support Center for the synthesis of ethyl 5-tert-butyl-1H-imidazole...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to Overcoming Scale-Up Challenges in the Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Welcome to the Technical Support Center for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or production scale. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.
Overview of the Synthetic Strategy
The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is typically achieved through a multi-step process that involves the formation of key intermediates followed by a cyclocondensation reaction to construct the imidazole ring. A common and industrially viable approach is a variation of the Marunaka synthesis, which provides a logical framework for our discussion.
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the scale-up of imidazole syntheses.
Q1: We are observing a significant drop in overall yield when moving from a 100g lab scale to a 5kg pilot scale. What are the most likely culprits?
A1: A drop in yield upon scale-up is a classic challenge in process chemistry.[1] The primary causes are often related to physical and engineering principles rather than a fundamental change in chemical reactivity. Key areas to investigate are:
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale. Exothermic steps, like the formation of formamidine or the cyclization reaction, can develop localized "hot spots" that lead to thermal degradation of reactants, intermediates, or products, thus forming color bodies and impurities.[1]
Poor Mass Transfer (Mixing): Inadequate agitation in a large reactor can lead to non-homogenous reaction mixtures. This causes localized excesses of one reactant, promoting side reactions and incomplete conversion of the limiting reagent.
Inefficient Water/Byproduct Removal: Many imidazole cyclization reactions are condensation-based and produce water or other small molecules.[1] Efficient removal is necessary to drive the reaction equilibrium toward the product. What works on a lab scale (e.g., simple distillation) may be insufficient in a large, jacketed reactor.
Work-up and Isolation Inefficiencies: Phase separations can be slower and less distinct at scale. Product precipitation or crystallization may behave differently, leading to losses in mother liquor or difficulties in filtration.
Q2: The final product from our pilot batch is significantly darker and has a higher impurity profile compared to the lab-synthesized material. Why is this happening?
A2: Color formation and impurities are typically linked to side reactions exacerbated by scale-up conditions.[1]
Cause of Color: Prolonged exposure to high temperatures is a common cause of charring or the formation of colored degradation products.[1] The presence of oxygen can also contribute to the formation of colored impurities through oxidative pathways.
Source of Impurities: The most common impurities often arise from the starting materials or from competing reaction pathways. For instance, incomplete reaction of the ketoester with formamidine can leave unreacted starting materials. Side reactions could include the formation of dimers or polymers, especially if reaction temperatures are not well-controlled.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Safety must be the highest priority. Key considerations include:
Thermal Runaway: The cyclization step can be exothermic. A thorough thermal hazard analysis (e.g., using Reaction Calorimetry - RC1) is critical to understand the heat of reaction and ensure the reactor's cooling capacity is sufficient to prevent a thermal runaway.[1]
Reagent Handling: Handling reagents like sulfuryl chloride requires specialized equipment and procedures due to its corrosive and toxic nature.
Pressure Management: The reaction of triethyl orthoformate with ammonia generates ethanol, and the final cyclization may be run under conditions to remove byproducts. Ensure the reactor is properly vented and pressure-rated for the intended operations.[2]
Troubleshooting Guide: Step-by-Step Problem Solving
This guide breaks down the synthesis into its key stages, addressing specific problems with potential causes and actionable solutions.
Stage 1: Formamidine Acetate Synthesis
Problem: Low Yield or Purity of Formamidine Acetate
Potential Cause 1: Inefficient Reaction with Ammonia. The reaction of triethyl orthoformate with ammonia and acetic acid is an equilibrium-driven process.[2] Inefficient delivery of gaseous ammonia or poor mixing can lead to incomplete conversion.
Solution 1: Optimize Ammonia Delivery and Mixing.
Protocol: In a suitably sized reactor equipped with a robust overhead stirrer, charge acetic acid. Cool the reactor and introduce ammonia gas via a subsurface dip tube to maximize absorption, forming ammonium acetate in situ. Maintain the temperature while adding triethyl orthoformate. The reaction progress can be monitored by the precipitation of the formamidine acetate salt.[2]
Causality: Using a dip tube ensures ammonia is dispersed throughout the liquid phase, improving the reaction rate. Pre-forming ammonium acetate can provide a more controlled reaction.[2]
Potential Cause 2: Product Isolation Losses. Formamidine acetate has some solubility in the ethanol byproduct and other organic solvents, leading to losses during isolation.
Solution 2: Optimize Crystallization and Isolation.
Protocol: After the reaction is complete, cool the mixture slowly to allow for controlled crystallization. Avoid crashing out the product by rapid cooling. Use an anti-solvent like methyl tert-butyl ether (MTBE) if necessary to reduce the solubility of the product in the reaction mixture. Filter the solid and wash with a cold, non-polar solvent to remove soluble impurities.
Causality: Slow cooling promotes the growth of larger, purer crystals that are easier to filter and wash. An anti-solvent changes the polarity of the bulk solution, forcing the more polar salt product out of solution.
Problem: Formation of Dichloro- or Unreacted Starting Material
Potential Cause 1: Poor Stoichiometric Control of Chlorinating Agent. Adding sulfuryl chloride (SO2Cl2) too quickly or with inefficient mixing can create localized areas of high concentration, leading to the formation of the dichloro- species. Insufficient SO2Cl2 will result in unreacted starting material.
Solution 1: Controlled Addition and In-Process Control (IPC).
Protocol: Dissolve the ethyl pivaloylacetate in a suitable inert solvent (e.g., dichloromethane or toluene). Cool the mixture to 0-5 °C. Add the sulfuryl chloride dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, ¹H NMR) to confirm the disappearance of the starting material.
Causality: Slow, controlled addition ensures that the chlorinating agent reacts as it is added, preventing localized build-up and over-reaction. IPCs are critical for determining the reaction endpoint accurately, preventing both under- and over-chlorination.
Stage 3: Cyclocondensation and Purification
Problem: Low Yield in the Final Cyclization Step
Potential Cause 1: Incomplete Reaction. The cyclocondensation between the α-chloro-β-ketoester and formamidine acetate is the key ring-forming step.[3][4] The reaction rate can be slow due to steric hindrance from the tert-butyl group or sub-optimal reaction conditions.
Solution 1: Optimize Reaction Conditions.
Protocol:
In a reactor, suspend formamidine acetate in a suitable solvent like acetonitrile or ethanol.
Add a base (e.g., sodium ethoxide, DBU) to liberate the free formamidine base.
Slowly add a solution of the ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate to the amidine mixture at a controlled temperature (e.g., 40-60 °C).
Heat the reaction mixture to reflux and monitor by HPLC until the limiting reagent is consumed.
Causality: Using a stronger, non-nucleophilic base can help drive the reaction. The choice of solvent is critical; it must solubilize the intermediates and have an appropriate boiling point for the reaction temperature.[5]
Troubleshooting Decision Tree for Low Cyclization Yield
Caption: A decision tree for troubleshooting low yield in the final cyclization step.
Problem: Difficulty in Final Product Purification and Crystallization
Potential Cause 1: Oily Product or High Impurity Load. The crude product may initially separate as an oil, especially in the presence of impurities that inhibit crystallization.
Solution 1: Multi-Step Purification Protocol.
Protocol:
Aqueous Wash: After the reaction, quench the mixture and perform pH-adjusted aqueous washes. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO3) can remove acidic byproducts.
Solvent Swap: Replace the reaction solvent with one more suitable for crystallization (e.g., ethyl acetate/heptane mixture).
Controlled Crystallization: Cool the solution slowly. If the product remains an oil, try adding a seed crystal from a previous batch or scratching the inside of the vessel to induce nucleation.
Causality: The imidazole ring has a basic nitrogen atom (pKaH ≈ 7), allowing it to be protonated and deprotonated.[6] This property can be exploited for an acid/base work-up to remove non-basic organic impurities. A carefully selected solvent system for crystallization is crucial; a good solvent should dissolve the product at high temperatures but have low solubility at cooler temperatures.
Data Summary: Lab vs. Scale-Up Parameters
The following table illustrates typical changes in parameters when scaling up, which can help diagnose issues.
Parameter
Laboratory Scale (100g)
Pilot Scale (5kg)
Key Considerations for Scale-Up
Reaction Vessel
1L Round Bottom Flask
50L Jacketed Glass Reactor
Surface-area-to-volume ratio decreases; heat transfer is less efficient.[1]
Agitation
Magnetic Stir Bar
Overhead Mechanical Stirrer
Ensure sufficient vortex and mixing to avoid localized concentration gradients.
Addition Time (Reagents)
15-30 minutes
1-2 hours
Slower addition is required to manage exotherms and ensure homogeneity.
Temp. Control
Oil Bath / Ice Bath
Jacket Heating/Cooling Fluid
Response time is slower; potential for overshooting setpoints.
Work-up
2L Separatory Funnel
Reactor + Pumping
Phase separations (emulsions) are more common and harder to break at scale.
Purification
Flash Chromatography
Recrystallization / Reslurrying
Chromatography is generally not viable at large scale; robust crystallization is key.[1]
References
ResearchGate. (n.d.). Synthesis of imidazole from amidine.
Storz, T. E., & DeMong, D. E. (2015).
ResearchGate. (n.d.). Reaction of primary amines with triethyl orthoformate in water.
Molecules. (2021).
University of Michigan Library. (n.d.). Cyclic amidines as precursors for imidazoles.
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
BenchChem. (2025). Overcoming challenges in the scale-up of imidazoline synthesis.
Google Patents. (n.d.). DE4422273A1 - Prodn. of formamidine acetate from orthoformate ester.
YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation.
BenchChem. (n.d.). Technical Support Center: Optimizing Imidazole Synthesis.
Molecules. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
ResearchGate. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives.
ResearchGate. (n.d.). Proposed mechanism for the synthesis of 1,2,4,5-tetra-substituted imidazoles.
Journal of the Chemical Society, Perkin Transactions 1. (1989). A general route to 4-substituted imidazoles.
National Institutes of Health. (n.d.).
ResearchGate. (n.d.). Imidate synthetic procedure to form trimethyl orthoesters.
Technical Support Center: Deprotection Strategies for Boc-Protected Imidazole Intermediates
Welcome to the Technical Support Center for the deprotection of tert-butoxycarbonyl (Boc)-protected imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists wh...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the deprotection of tert-butoxycarbonyl (Boc)-protected imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet sometimes problematic transformation. Here, you will find in-depth troubleshooting guides in a question-and-answer format, alongside frequently asked questions (FAQs), to directly address specific issues encountered during your synthetic work.
Troubleshooting Guide: Navigating Common Deprotection Hurdles
This section is structured to address the most frequent and challenging issues arising during the removal of the Boc group from an imidazole nitrogen. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions with step-by-step protocols.
Q1: My standard acidic deprotection of a Boc-imidazole using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or incomplete. What's going wrong?
A1: Incomplete deprotection under standard TFA/DCM conditions is a common issue that can be attributed to several factors:
Insufficient Acidity: The basicity of the imidazole nitrogen, along with other basic functionalities in your substrate, can consume the acid, necessitating a larger excess than anticipated.[1] The reaction kinetics can also be dependent on the acid concentration.[1]
Steric Hindrance: Bulky substituents on the imidazole ring or adjacent to the Boc-protected nitrogen can impede the approach of the acid, slowing down the deprotection rate.[2]
Reagent Quality: TFA is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower reaction.[1]
Troubleshooting & Optimization:
Increase Acid Stoichiometry: Gradually increase the equivalents of TFA. Instead of the typical 20-50% v/v, consider using neat TFA if your substrate is stable.
Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is often more effective than TFA for stubborn deprotections.[2]
Elevate the Temperature: While many Boc deprotections are performed at room temperature, gentle heating to 30-40 °C can accelerate the reaction for more resistant substrates.[1]
Reaction Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2]
Q2: I'm observing significant side product formation, particularly the degradation of other acid-sensitive functional groups in my molecule. What are my options?
A2: This is a classic selectivity challenge. The harsh acidic conditions required for Boc deprotection can concurrently cleave other acid-labile protecting groups (e.g., silyl ethers, acetals, trityl groups) or degrade sensitive moieties.[2] The tert-butyl cation generated during the reaction can also cause unwanted alkylation of nucleophilic residues like tryptophan or methionine.[3][4][5]
Workflow for Selecting an Alternative Deprotection Strategy:
Caption: Decision workflow for alternative deprotection methods.
Alternative Deprotection Strategies:
Thermal Deprotection: Heating the Boc-protected imidazole can effect deprotection without any reagents. This is an excellent "green chemistry" option.[6] Temperatures between 120-180 °C are typically required, with solvents like trifluoroethanol (TFE), methanol, or even water being effective.[6][7] Continuous flow reactors can be particularly advantageous for this method, allowing for precise temperature control and short reaction times.[7]
Basic or Reductive Deprotection: For substrates that are sensitive to both acid and heat, several milder, base-mediated, or reductive methods have been developed.
Sodium Borohydride (NaBH₄) in Ethanol: This system has been shown to selectively deprotect N-Boc imidazoles at room temperature in good to excellent yields, while leaving other Boc-protected amines and heterocycles like indoles intact.[8][9][10]
Cesium Carbonate (Cs₂CO₃) and Imidazole: This basic condition can effectively cleave the Boc group, particularly from nitrogen atoms conjugated to an aromatic system.[11]
Q3: My deprotection reaction is complete, but I'm struggling to isolate and purify the final imidazole product. What are the best practices for work-up and purification?
A3: The basic nature of the imidazole ring can complicate purification. Tailing on silica gel columns is a frequent problem due to strong interactions with the acidic stationary phase.[12]
Purification Troubleshooting:
Acid-Base Extraction: After removing the deprotection reagents (e.g., evaporating TFA), dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Perform an acidic wash (e.g., 1M HCl) to protonate the imidazole and extract it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) and back-extract the neutral imidazole product into an organic solvent.[12]
Column Chromatography Modifications:
Add a Basic Modifier: To mitigate tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) or pyridine to your mobile phase.[12]
Switch to a Different Stationary Phase: For highly basic compounds, using neutral or basic alumina can provide better separation and peak shape compared to silica gel.[12]
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and improved separation.[12]
Crystallization: If the deprotected product is a solid, crystallization can be a highly effective purification method, yielding material of high purity.[13]
Can be slower, may not be suitable for base-labile substrates
Substrates with acid-sensitive functionalities
Experimental Protocols
Protocol 1: Standard Deprotection with HCl in Dioxane
Dissolve the Boc-protected imidazole (1 equivalent) in a minimal amount of an appropriate solvent like methanol or dichloromethane.
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure.
Proceed with an aqueous work-up or directly purify the resulting hydrochloride salt.
Protocol 2: Thermal Deprotection in a Sealed Tube
Dissolve the Boc-protected imidazole (1 equivalent) in a suitable high-boiling solvent (e.g., trifluoroethanol, diphenyl ether).
Place the solution in a sealed tube or a microwave vial.
Heat the reaction to 120-180 °C and monitor its progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.
Protocol 3: Selective Deprotection using NaBH₄ in Ethanol
Dissolve the Boc-protected imidazole (1 equivalent) in ethanol (95% or dry).[9]
Add sodium borohydride (NaBH₄, 1.5-3 equivalents) portion-wise at room temperature.[9]
Stir the reaction at room temperature for 3-7 hours, monitoring by TLC or LC-MS.[9]
Upon completion, carefully quench the reaction with water.
Remove the ethanol under reduced pressure.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected imidazole.[9]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of acid-catalyzed Boc deprotection?A: The reaction proceeds via protonation of the Boc group's carbonyl oxygen by the acid. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine (the deprotected imidazole) as its corresponding salt.[16][17]
Mechanism of Acidic Boc Deprotection:
Caption: Key steps in the acidic deprotection of a Boc group.
Q: Can I use Lewis acids for Boc deprotection of imidazoles?A: Yes, Lewis acids such as ZnBr₂ in CH₂Cl₂ can be used for Boc deprotection.[15] This method can sometimes offer different selectivity compared to Brønsted acids.
Q: Is it possible to selectively deprotect an N-Boc imidazole in the presence of an N-Boc protected aliphatic amine?A: Yes, this is a key advantage of the NaBH₄/EtOH method. This system has been shown to selectively cleave the Boc group from imidazoles and pyrazoles while leaving N-Boc protected primary amines untouched.[8][9] This orthogonality is highly valuable in complex syntheses.
Q: Are there any "greener" alternatives to chlorinated solvents like DCM for Boc deprotection?A: Absolutely. Thermal deprotection in water or methanol is an excellent green alternative.[6][7] Additionally, many acidic deprotections can be performed in solvents like ethyl acetate or cyclopentyl methyl ether (CPME).
References
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
O'Brien, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantages of Using N-Boc-imidazole. [Link]
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
Kappe, C. O., et al. (2013). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
ResearchGate. (2025). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. [Link]
Chemistry Steps. Boc Protecting Group for Amines. [Link]
Technical Support Center: Catalyst Selection for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-d...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, field-proven insights, and troubleshooting protocols to ensure the successful and efficient synthesis of this important imidazole derivative. Our focus is on the critical catalyst selection step and the optimization of the reaction conditions.
I. Overview of Synthetic Strategy: The Marcard Synthesis
The most direct and reliable method for constructing the ethyl 5-tert-butyl-1H-imidazole-4-carboxylate scaffold is a two-step process based on the principles of the Marcard synthesis. This involves the initial formylation of an α-amino ester followed by a catalyzed cyclodehydration.
The overall transformation is outlined below:
Caption: Two-step synthesis of the target imidazole.
This guide will focus on the catalyst selection and troubleshooting for the critical cyclodehydration step, which is often the source of yield and purity issues.
II. Catalyst Selection: Phosphorus Oxychloride (POCl₃) for Cyclodehydration
For the cyclization of ethyl 2-formamido-3,3-dimethylbutanoate, a powerful dehydrating agent is required to drive the reaction. Phosphorus oxychloride (POCl₃) is the catalyst of choice for this transformation.
Why POCl₃? The Underlying Mechanism
Understanding the role of POCl₃ is key to troubleshooting and optimization. The reaction proceeds through a mechanism analogous to a Bischler-Napieralski or Vilsmeier-Haack reaction.
Activation of the Formyl Group: The oxygen of the formyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.
Intramolecular Cyclization: The activated formyl group is now a potent electrophile. The enol or enamine tautomer of the amino ester then attacks this activated species in an intramolecular fashion, forming the five-membered imidazole ring.
Dehydration and Aromatization: The resulting intermediate readily eliminates a phosphate byproduct and water, driven by the formation of the stable aromatic imidazole ring.
Caption: Simplified mechanism of POCl₃-catalyzed cyclization.
The high reactivity of POCl₃ makes it effective for this cyclization, especially with the sterically demanding tert-butyl group, but it also necessitates careful control of reaction conditions to avoid side reactions.
III. Detailed Experimental Protocols
These protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Formylation of Ethyl 2-amino-3,3-dimethylbutanoate
Materials:
Ethyl 2-amino-3,3-dimethylbutanoate
Formic acid (≥95%)
Acetic anhydride
Anhydrous diethyl ether or toluene
Saturated sodium bicarbonate solution
Procedure:
Prepare Acetic Formic Anhydride (in situ): In a dry, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar), cool acetic anhydride (1.1 equivalents) to 0°C. Add formic acid (1.0 equivalent) dropwise with vigorous stirring, maintaining the temperature below 10°C. Stir the mixture at this temperature for 1-2 hours to generate the mixed anhydride.[1][2]
Formylation: Dissolve ethyl 2-amino-3,3-dimethylbutanoate (1.0 equivalent) in an anhydrous solvent (e.g., toluene). Cool this solution to 0°C.
Slowly add the pre-formed acetic formic anhydride solution to the amino ester solution, keeping the temperature below 10°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.
Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acids.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 2-formamido-3,3-dimethylbutanoate. This product is often used in the next step without further purification.
Reaction Setup: In a dry, three-necked flask under an inert atmosphere, dissolve the crude ethyl 2-formamido-3,3-dimethylbutanoate (1.0 equivalent) in anhydrous toluene.
Catalyst Addition: Cool the solution to 0°C. Slowly add phosphorus oxychloride (1.5 - 2.0 equivalents) dropwise via a syringe. An exothermic reaction may be observed. Maintain the temperature below 10°C during the addition.
Reaction: After the addition, slowly warm the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
Work-up (Critical Step): Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and concentrated ammonium hydroxide. Under vigorous stirring and in a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the ice/ammonia slurry. POCl₃ reacts violently with water, and this quenching step is highly exothermic and will release HCl fumes. The ammonia will neutralize the acidic byproducts.
Extraction: Once the quench is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on the POCl₃-catalyzed cyclization step.
Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is not proceeding to completion, even after extended heating. What should I do?
A1: This is a common issue, often related to insufficient activation or the purity of the POCl₃.
Catalyst Quality: Ensure your POCl₃ is fresh or has been recently distilled. Over time, it can hydrolyze, reducing its efficacy.
Temperature: Gradually increase the reaction temperature. While 80-90°C is a good starting point, some sterically hindered substrates may require temperatures up to 110°C (refluxing toluene).
Stoichiometry: Increase the equivalents of POCl₃ to 2.5 or even 3.0. This can help drive the equilibrium towards the activated intermediate.
Q2: My NMR shows several byproducts, and the crude product is a dark, tarry material. What is happening?
A2: This points to decomposition or side reactions, likely caused by the harshness of the POCl₃.
Temperature Control: The initial addition of POCl₃ is critical. If the temperature rises too quickly, uncontrolled side reactions can occur. Maintain a temperature of 0-5°C during addition.
Vilsmeier-Haack Side Reactions: POCl₃ in the presence of any residual DMF (if used as a solvent) can form a Vilsmeier reagent, which can lead to unwanted formylation or chlorination of the imidazole ring.[3] If you suspect this, ensure your formamide starting material is free of DMF.
Decomposition: The imidazole product itself can be sensitive to the highly acidic conditions generated during the reaction and workup. A rapid and efficient quench is essential to neutralize the acid quickly.
Q3: The work-up is very difficult. The quenching is violent, and I get a lot of emulsions during extraction. How can I improve this?
A3: The POCl₃ quench is notoriously challenging but can be managed with proper technique.
Quench Vigorously: Use a large excess of crushed ice and a flask with significant headspace. Stir the ice/ammonia slurry vigorously to create a vortex, and add the reaction mixture very slowly via a dropping funnel. The goal is to dissipate the heat and neutralize the acid as quickly as possible.
Breaking Emulsions: If emulsions form during extraction, adding brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase. In stubborn cases, filtering the entire biphasic mixture through a pad of Celite can be effective.
Q4: Can I use a different catalyst instead of POCl₃?
A4: While other dehydrating agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) are used for similar cyclizations, POCl₃ is generally the most effective for this specific transformation. Its ability to readily activate the amide oxygen under relatively mild conditions makes it superior for this substrate. Milder Lewis acids are typically not strong enough to effect this cyclodehydration efficiently.
V. Data Summary
Step
Key Reagent/Catalyst
Typical Conditions
Common Issues
Formylation
Acetic Formic Anhydride
0°C to RT, 4-6h
Incomplete reaction, difficult workup
Cyclization
Phosphorus Oxychloride (POCl₃)
Toluene, 80-110°C, 2-4h
Low yield, side reactions, tar formation
VI. References
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
Indian Journal of Chemistry. (1998). Phosphorous oxychloride (POCh). Retrieved from [Link]
ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. Retrieved from [Link]
Royal Society of Chemistry. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. [Data set]. [Link]
ResearchGate. (2020). Chemical biology of cyclization reactions by using POCL3. Retrieved from [Link]
MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
Wiley Online Library. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate. Retrieved from [Link]
RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. Retrieved from [Link]
RSC Publishing. (n.d.). A POCl3-mediated synthesis of substituted fused azoacridones derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of tert-butyl 2,4-dihalogeno-5-methyl-1H-imidazole-1-carboxylates 2 a–b. Retrieved from [Link]
Semantic Scholar. (n.d.). Acetic formic anhydride. Retrieved from [Link]
Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]
Reddit. (2017). Removing imidazole in a workup?. Retrieved from [Link]
PMC. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Retrieved from [Link]
Reddit. (2023). Removal of Imidazole from my crude product solution. Retrieved from [Link]
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from [Link]
Google Patents. (n.d.). DE3908449A1 - Process for purifying POCl3. Retrieved from
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
ResearchGate. (n.d.). POCl 3 Mediated Synthesis of 2-Substituted Benzimidazolyl-Coumarin, Benzimidazolyl-Indole and Styrylbenzimidazole Derivatives. Retrieved from [Link]
PMC. (n.d.). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: A Facile Procedure for the Synthesis of N-Formyl Amino Acid Esters, e. g. (III). Retrieved from [Link]
PMC. (n.d.). Formylation of Amines. Retrieved from [Link]
ResearchGate. (n.d.). A New, Simple Procedure for the Synthesis of Formyl Amides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Retrieved from [Link]
A Comparative Guide to Imidazole Derivatives: Profiling Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Against Key Analogs
This guide offers an in-depth comparison of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate against other significant imidazole derivatives. Designed for researchers, scientists, and drug development professionals, this do...
Author: BenchChem Technical Support Team. Date: January 2026
This guide offers an in-depth comparison of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate against other significant imidazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds. Instead, it synthesizes structure-activity relationship (SAR) data, explores the causal reasoning behind experimental design, and provides actionable protocols to empower your research and development efforts. We will dissect the nuanced effects of substituent choice on the imidazole scaffold, a privileged structure in medicinal chemistry, to forecast the unique pharmacological profile of the title compound.
Introduction: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] Its unique physicochemical properties, including its amphoteric nature (acting as both a weak acid and a weak base) and its ability to engage in hydrogen bonding and coordinate with metal ions, make it a versatile pharmacophore.[3][4] Consequently, imidazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][5][6]
This guide focuses on the imidazole-4-carboxylate ester scaffold. Specifically, we will use ethyl 5-tert-butyl-1H-imidazole-4-carboxylate as a focal point to understand how substitutions on the imidazole core dictate biological function. While direct, head-to-head experimental data for this specific molecule is limited in public literature, we can construct a robust predictive profile by analyzing established SAR trends from closely related analogs.
Part 1: Structural and Physicochemical Comparison
The biological activity of a molecule is intrinsically linked to its structure and resulting physicochemical properties. The primary point of differentiation among the compounds discussed here is the substituent at the C5 position of the imidazole ring.
The tert-butyl group in ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a bulky, non-polar, lipophilic moiety. This has several predictable consequences:
Increased Lipophilicity: The tert-butyl group will significantly increase the molecule's octanol-water partition coefficient (logP) compared to analogs with smaller (e.g., methyl) or polar (e.g., amino) substituents. This can enhance membrane permeability but may also lead to decreased aqueous solubility.
Steric Hindrance: The size of the tert-butyl group can create steric hindrance, influencing how the molecule fits into a target's binding pocket. This can be advantageous, forcing a specific binding orientation, or detrimental, preventing optimal interaction.
Metabolic Stability: The quaternary carbon of the tert-butyl group is generally resistant to metabolic oxidation, which could potentially increase the molecule's in vivo half-life.
The table below compares the predicted and known properties of our title compound with other key ethyl imidazole-4-carboxylate derivatives.
This data illustrates a clear trend: the C5 substituent dictates the lipophilicity and size profile of the molecule, which are critical parameters in drug design. Quantitative Structure-Activity Relationship (QSAR) studies frequently identify lipophilicity and steric parameters as key descriptors governing the biological activity of imidazole derivatives.[9]
Part 2: Synthesis Strategy for Imidazole-4-Carboxylate Esters
The synthesis of substituted imidazoles can be achieved through various modern synthetic approaches.[1][2] A common and versatile method for constructing the 1,5-disubstituted-1H-imidazole-4-carboxylate core involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate.[10] While our title compound is 1H-unsubstituted, similar principles of heterocycle formation apply. A generalized workflow is presented below.
Caption: Structure-Activity Relationship (SAR) logic for imidazole-4-carboxylates.
Antiplatelet and COX-Inhibitory Activity
Research into 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters has revealed potent antiplatelet activity. [11][12]For instance, one ester derivative (5c) exhibited platelet-activating factor (PAF) antagonistic activity with an IC₅₀ of 1 µM and was also a potent COX-1 inhibitor (IC₅₀ = 0.4 µM).
[11][12]
SAR Analysis:
The key structural features for this activity were identified as the ester/amide group at C4, a sulfonylamino group at C5, and hydrophobic moieties. [11]While ethyl 5-tert-butyl-1H-imidazole-4-carboxylate lacks the sulfonylamino group, the presence of the C4-ester and a hydrophobic C5-substituent (tert-butyl) suggests it could be explored for related activities. The bulky tert-butyl group might confer selectivity for different enzyme isoforms or receptor subtypes compared to derivatives with more flexible or polar side chains.
Antimicrobial Activity
Imidazole derivatives are widely known for their antimicrobial and antifungal properties. [1][3]QSAR studies have shown that antifungal activity is often correlated with the size, bulkiness, and lipophilicity of the molecule. [9]This suggests that the lipophilic nature of the C5-tert-butyl group could be favorable for antimicrobial activity, potentially by enhancing the disruption of microbial cell membranes.
To ensure scientific integrity, methodologies must be robust and reproducible. Below are detailed protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Human cancer cell lines (e.g., HeLa, HT-29)
Complete growth medium (e.g., DMEM with 10% FBS)
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microtiter plates
Microplate reader
Step-by-Step Methodology:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
[14]
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of a microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Materials:
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Test compounds (dissolved in DMSO)
Standard antimicrobial agents (positive controls)
96-well microtiter plates
Step-by-Step Methodology:
Compound Dilution: Add 50 µL of growth medium to all wells of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next.
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a density of approximately 1 x 10⁶ CFU/mL. Dilute this 1:100 in fresh medium to get a final test concentration of 1 x 10⁴ CFU/well (for bacteria, typically 5 x 10⁵ CFU/mL).
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound to its final test concentration. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Conclusion and Future Directions
This guide establishes a predictive framework for understanding the properties of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate . Based on established structure-activity relationships, the C5-tert-butyl group is predicted to confer high lipophilicity and significant steric bulk.
Predicted Profile: Compared to its C5-amino and C5-methyl analogs, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is likely to exhibit enhanced membrane permeability and metabolic stability. Its biological activity will likely be directed towards targets with well-defined hydrophobic binding pockets where the bulky group can be accommodated. It may possess favorable antimicrobial or antifungal properties due to its lipophilic character.
Future Experiments: The immediate priority is to validate these predictions. Synthesizing the compound and testing it using the protocols outlined above—specifically the MTT assay against a panel of cancer cell lines and microbroth dilution assays against various microbes—is the logical next step. Further studies could explore its potential as a COX inhibitor or investigate its binding profile against a panel of kinases, many of which have hydrophobic pockets where the tert-butyl group could serve as an effective anchor.
By systematically comparing its structural features to known derivatives, we can rationally guide the design of future experiments and accelerate the discovery of novel therapeutic agents based on the versatile imidazole scaffold.
References
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed.
A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. Benchchem.
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.
Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI.
Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Advanced Spectrum of Imidazole Derivatives in Therapeutics.
Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed.
Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate.
Review of pharmacological effects of imidazole derivatives. Review of pharmacological effects of imidazole derivatives.
Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate.
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed.
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC.
A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Imidazole Scaffold The imidazole ring is a cornerstone of medicinal chemistry and materials science.[...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle is a crucial component in numerous natural products, most notably the amino acid histidine and the neurotransmitter histamine.[3][4] Its unique electronic properties, ability to act as both a weak acid and base, and capacity for hydrogen bonding make it a privileged scaffold in drug design, leading to a vast array of antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[2][4]
Given its prevalence, the efficient and regiocontrolled synthesis of substituted imidazoles is a critical task for organic chemists. The choice of synthetic route can profoundly impact yield, purity, scalability, and the accessible substitution patterns. This guide provides an in-depth comparison of the most significant classical and modern methods for imidazole synthesis, offering field-proven insights to help researchers select the optimal strategy for their target molecule.
Classical Synthesis Methods: The Foundation of Imidazole Chemistry
These methods, developed in the 19th and early 20th centuries, form the bedrock of imidazole synthesis and are still in use today, particularly for specific substitution patterns.
The Debus-Radziszewski Synthesis
First reported by Heinrich Debus in 1858 and later expanded by Bronisław Radziszewski, this is arguably the most fundamental imidazole synthesis.[5][6] It is a multicomponent reaction that constructs the imidazole core from three simple building blocks: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[5]
Mechanism and Causality:
The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl (e.g., benzil, glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. This step removes the highly reactive carbonyl groups and sets the stage for cyclization. In the second stage, this diimine condenses with an aldehyde.[5] The use of ammonium acetate is common, as it serves as a convenient source of ammonia. The reaction is often driven to completion by heating in a solvent like glacial acetic acid, which facilitates the necessary dehydration steps.[7] While the exact mechanism is not certain, this pathway provides a logical framework for the formation of the 2,4,5-trisubstituted imidazole product.[5]
Advantages: High atom economy as most atoms from the three components are incorporated into the final product.[6] It provides direct access to highly substituted, particularly triaryl, imidazoles.[1]
Disadvantages: Can result in low yields and side reactions under harsh conditions.[2] When using unsymmetrical dicarbonyl compounds, it often leads to a mixture of regioisomers, which can be difficult to separate.[8]
The Wallach Synthesis
Reported by Otto Wallach, this method is distinct in its starting materials, typically N,N'-disubstituted oxamides.[1][2]
Mechanism and Causality:
The Wallach synthesis involves treating an N,N'-dialkyloxamide with a strong dehydrating and chlorinating agent like phosphorus pentachloride (PCl₅).[1] This converts the amide functionalities into a chlorinated intermediate. Subsequent reduction of this intermediate, historically with hydroiodic acid, yields the N-substituted imidazole.[1] The reaction is less common today due to the harsh reagents and limited substrate scope but remains a valid route for specific N,N'-disubstituted products. Mechanistic studies suggest the reaction may proceed through nitrile ylide species.[9]
Advantages: Provides a unique route to N-substituted imidazoles that are not easily accessible through other methods.
Disadvantages: Requires harsh reagents (PCl₅), limiting its functional group tolerance. The substrate scope is generally limited to oxamide derivatives.
The Marckwald Synthesis
The Marckwald synthesis is a key method for producing 2-mercaptoimidazoles (imidazole-2-thiones).[1] These compounds are valuable intermediates, as the thiol group can be readily removed or used as a handle for further functionalization.
Mechanism and Causality:
The core of the synthesis is the cyclization of an α-amino ketone or α-amino aldehyde with a source of thiocyanate, such as potassium thiocyanate (KSCN).[1][10] The amino group of the starting material attacks the electrophilic carbon of the thiocyanate, and subsequent intramolecular condensation and dehydration form the 2-thioimidazole ring.
A crucial aspect of this method is the subsequent desulfurization step to yield the parent imidazole. While historically performed with harsh reagents like Raney Nickel, modern oxidative methods, including electrochemical approaches, provide a cleaner and safer alternative.[11][12] This two-step sequence (Marckwald cyclization followed by desulfurization) offers a versatile route to imidazoles that might be difficult to obtain directly.[12]
Advantages: Excellent method for accessing 2-thioimidazoles. The thio-group serves as a versatile synthetic handle. Provides good regiocontrol when starting with a defined α-amino ketone.[8]
Disadvantages: It is a two-step process if the unsubstituted imidazole is the target. The initial synthesis often requires acidic conditions.[10]
Modern Isocyanide-Based Methods
The development of isocyanide chemistry has provided powerful new tools for heterocycle synthesis, with the Van Leusen reaction being a prime example.
The Van Leusen Imidazole Synthesis
This powerful reaction, developed by A. M. van Leusen, utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2-N1 synthon.[13][14] It allows for the preparation of 1,4- and 1,5-disubstituted imidazoles with excellent regiocontrol.[11]
Mechanism and Causality:
The reaction hinges on the unique properties of TosMIC, which features an acidic methylene group, an isocyanide carbon, and a tosyl group that acts as an excellent leaving group.[14] The synthesis begins with the base-mediated deprotonation of TosMIC. This anion then attacks an aldimine (which can be pre-formed or generated in situ from an aldehyde and a primary amine).[13] This is followed by a 5-endo-dig cyclization to form a 4-tosyl-imidazoline intermediate. The key to forming the aromatic imidazole is the final step: elimination of toluenesulfinic acid (TosH), which is facilitated by the tosyl group's ability to stabilize a negative charge and act as a good leaving group. This elimination directly yields the stable aromatic imidazole ring.[13][14]
Advantages: High degree of regioselectivity, dictated by the components used.[11] Milder reaction conditions compared to many classical methods. The three-component version (aldehyde, amine, TosMIC) is highly convergent.[13]
Disadvantages: TosMIC is a specialty reagent. The reaction can sometimes be sensitive to steric hindrance on the aldehyde or amine.
Emerging Catalytic Strategies: C-H Activation
The frontier of imidazole synthesis is moving towards more efficient and sustainable methods, with transition-metal-catalyzed C-H activation being a leading strategy.[15] These methods avoid the need for pre-functionalized starting materials, improving atom economy and shortening synthetic routes.
Concept and Causality:
Instead of relying on classical condensation reactions, C-H activation uses a transition metal catalyst (e.g., Nickel, Ruthenium, Rhodium) to directly functionalize the C-H bonds of a pre-existing imidazole core or to forge the ring from simpler precursors.[15][16][17] For example, a nickel catalyst can selectively activate the C2-H bond of an N-substituted imidazole, allowing for direct arylation or alkenylation with partners like phenol derivatives or chloroarenes.[16][18] The key is the use of a specific ligand that tunes the catalyst's reactivity and a base to facilitate the C-H cleavage step. This approach offers unparalleled efficiency for creating specific C-C bonds that would otherwise require multi-step sequences.[18]
Advantages: Exceptional atom economy and step efficiency.[15] Allows for late-stage functionalization of complex molecules. Can provide access to substitution patterns that are difficult to achieve with classical methods.[19]
Disadvantages: Requires specialized and often expensive metal catalysts and ligands. Optimization of reaction conditions (catalyst, ligand, solvent, base) can be complex.
Comparative Analysis & Method Selection
Choosing the right synthetic method depends critically on the desired substitution pattern, available starting materials, and required scale.
Decision Workflow for Imidazole Synthesis
Performance Comparison of Key Synthesis Methods
Feature
Debus-Radziszewski
Wallach
Marckwald
Van Leusen (3-CR)
Typical Products
2,4,5-Trisubstituted
1,2-Disubstituted
2-Thioimidazoles or various patterns post-desulfurization
Combine benzil (1.0 g) and ammonium acetate (1.0 g) in a 50 mL round-bottom flask.[7]
To the flask, add glacial acetic acid (2.0 mL) and benzaldehyde (2.0 mL).[7]
Equip the flask with a reflux condenser and place it in a water bath or heating mantle.
Heat the reaction mixture to 100°C and maintain reflux with stirring for 3-4 hours. The reaction completion is often indicated by the formation of a dark orange solution.[7]
After the reflux period, remove the heat source and allow the mixture to cool to room temperature.
Pour the cooled reaction mixture into approximately 150 mL of cold water with stirring.
Neutralize the excess acetic acid by slowly adding ammonium hydroxide solution until the solution is basic (check with pH paper). Continue stirring.[7]
A precipitate of 2,4,5-triphenylimidazole will form. Collect the solid product by vacuum filtration.
Wash the crude product with cold water and allow it to air dry.
For purification, recrystallize the crude solid from hot ethanol to yield pure 2,4,5-triphenylimidazole as a crystalline solid.
Protocol 2: Van Leusen Synthesis of a 1-Substituted 5-Aryl-1H-Imidazole
This protocol details a microwave-assisted, one-pot, two-step procedure for generating a disubstituted imidazole, highlighting the efficiency of the Van Leusen approach.[14]
Materials:
Aromatic aldehyde (1.0 equiv)
Aliphatic primary amine (1.0 equiv)
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)
Acetonitrile (CH₃CN) or Methanol
Microwave reactor vial, magnetic stir bar.
Procedure:
Step 1 (Imine Formation): In a microwave reactor vial, combine the aromatic aldehyde (e.g., 1.0 mmol) and the aliphatic amine (e.g., 1.0 mmol).[14]
Seal the vial and heat the neat mixture in a microwave reactor at 60°C for 4 minutes. This rapidly and efficiently forms the required aldimine intermediate. (Alternatively, stir the components in methanol at room temperature for 30 minutes).[8]
Step 2 (Cyclization): Allow the vial to cool. To the crude imine, add TosMIC (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and a suitable solvent like acetonitrile or methanol.[14]
Reseal the vial and irradiate the mixture in the microwave reactor under appropriate conditions (e.g., 80-100°C for 10-20 minutes, requires optimization for specific substrates).
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted imidazole.
Conclusion and Future Outlook
The synthesis of substituted imidazoles has evolved significantly from its classical roots. While foundational methods like the Debus-Radziszewski and Marckwald syntheses remain valuable for specific applications, modern approaches offer superior control and efficiency. The Van Leusen synthesis provides an outstanding combination of mild conditions and excellent regioselectivity for accessing diverse substitution patterns.
Looking forward, the field is increasingly driven by the principles of green chemistry.[2] The continued development of transition-metal-catalyzed C-H activation and other catalytic multicomponent reactions will further enhance our ability to construct this vital heterocycle with minimal waste and maximum efficiency.[15][17] These advancements will undoubtedly accelerate the discovery of new imidazole-based therapeutics and advanced materials.
References
Arora, R., Gill, N.S., Kapoor, R., Aggarwal, A. and Rana, A.C. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Current Research in Chemistry, 4, 99-109. [Link]
Synthesis of triphenyl imidazole. (2018, August 1). SlideShare. [Link]
Begtrup, M., & Larsen, P. (1990). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 2731-2736. [Link]
Van Leusen Imidazole Synthesis. (n.d.). Organic-chemistry.org. [Link]
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. [Link]
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.org. [Link]
Van Leusen Reaction. (n.d.). Name-reaction.com. [Link]
Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143. [Link]
Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1120. [Link]
Wang, D., et al. (2018). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, 9(12), 3136–3141. [Link]
Stead, D., et al. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(46), 9181. [Link]
Rawat, M., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2696–2737. [Link]
Synthesis Of 2, 4, 5 -Triphenyl Imidazole. (2023). IJCRT. [Link]
Burungale, S., & Bhitre, M. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research, 3(3), 889-900. [Link]
Wang, D., et al. (2018). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical science, 9(12), 3136-3141. [Link]
Gracias, V., Darczak, D., Gasiecki, A. F., & Djuric, S. W. (2005). Synthesis of Fused Triazolo-Imidazole Derivatives by Sequential van Leusen/Alkyne-Azide Cycloaddition Reactions. Tetrahedron Letters, 46(52), 9053–9056. [Link]
Baumann, M., & Baxendale, I. R. (2017). A Continuous Flow Method for the Desulfurization of Substituted Thioimidazoles Applied to the Synthesis of New Etomidate Derivatives. ResearchGate. [Link]
Gandeepan, P., & Parthasarathy, K. (2018). Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules. Journal of Chemical Sciences, 130(6). [Link]
Cesca, D., et al. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters. [Link]
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Asressu, K. H., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5518. [Link]
Cik, G., et al. (2008). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 13(4), 835–844. [Link]
Kumar, K., et al. (2009). Synthesis and antitubercular screening of imidazole derivatives. European journal of medicinal chemistry, 44(8), 3350-5. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile b...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2] This guide provides an in-depth comparison of the biological activities of analogs of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a key heterocyclic compound. We will explore its anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction to the Therapeutic Potential of Imidazole-4-carboxylates
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in drug design, appearing in numerous FDA-approved drugs.[1] Its ability to engage in various non-covalent interactions and its metabolic stability make it an attractive core for developing new chemical entities. The ethyl 5-tert-butyl-1H-imidazole-4-carboxylate scaffold, characterized by a bulky tert-butyl group at the C-5 position and an ethyl carboxylate at C-4, presents a unique template for analog development. Modifications at the N-1 and C-2 positions, as well as variations of the C-5 substituent, can significantly modulate the biological profile of these compounds.
Comparative Analysis of Biological Activities
This section will delve into the anticancer, antimicrobial, and anti-inflammatory activities of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate analogs, drawing on available data and structure-activity relationship (SAR) studies to provide a comparative overview.
Anticancer Activity
Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[3][4]
Structure-Activity Relationship Insights:
A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that the nature of the substituent at the N-1 position plays a crucial role in their antiproliferative activity.[3] Specifically, the presence of a long alkyl chain, such as a dodecyl group, at the N-1 position of an ethyl 5-amino-imidazole-4-carboxylate (a structural analog of our core compound) resulted in potent anticancer activity against cervical (HeLa) and colon (HT-29) cancer cell lines.[3] This suggests that increasing the lipophilicity at this position can enhance the compound's ability to interact with cellular targets or cross cell membranes.
This data is for an analog and serves as a representative example of the potential of N-substituted imidazole-4-carboxylates.
Mechanism of Action: Apoptosis Induction
The anticancer activity of these imidazole analogs is often attributed to the induction of apoptosis. The ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was found to significantly reduce the mitochondrial membrane potential in a dose-dependent manner, leading to the initiation of the apoptotic cascade.[3]
Caption: Anticancer mechanism of an imidazole-4-carboxylate analog.
Antimicrobial Activity
The imidazole core is a well-established pharmacophore in antimicrobial agents.[5] Analogs of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate are expected to exhibit activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights:
Studies on various imidazole derivatives have shown that substitutions on the imidazole ring significantly influence their antimicrobial spectrum and potency. For instance, the presence of small alkyl or aryl groups at the C-2 position and variations in the carboxamide moiety at C-4 can impact activity.[6] While specific data for direct analogs of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is limited, research on benzimidazole-5-carboxylates, which share a similar core structure, indicates that aromatic amidine derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[7]
Comparative Data (Representative MIC Values for Imidazole Analogs):
This data highlights the potential of related imidazole carboxylate derivatives.
Mechanism of Action: Disruption of Microbial Cell Integrity
One of the proposed antimicrobial mechanisms for imidazole derivatives is the disruption of microbial cell membrane integrity.[5] The lipophilic nature of certain substituents can facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death.
Caption: Antimicrobial mechanism of imidazole analogs.
Anti-inflammatory Activity
Imidazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting inhibitory effects on key inflammatory mediators.[8]
Structure-Activity Relationship Insights:
Mechanism of Action: COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Imidazole-based compounds can act as competitive inhibitors of these enzymes.
Caption: Anti-inflammatory mechanism of imidazole analogs via COX inhibition.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol for Determination of Anticancer Activity (IC50) using MTT Assay
This protocol is adapted from established methods for assessing cell viability.[3]
Workflow:
Caption: Workflow for MTT assay to determine IC50 values.
Methodology:
Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
Compound Preparation: Prepare stock solutions of the imidazole analogs in DMSO. Further dilute with culture medium to achieve the desired final concentrations.
Treatment: Replace the culture medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for Determination of Antimicrobial Activity (MIC) using Broth Microdilution Method
This protocol is based on standard antimicrobial susceptibility testing guidelines.
Workflow:
Caption: Workflow for broth microdilution to determine MIC values.
Methodology:
Compound Preparation: Prepare serial two-fold dilutions of the imidazole analogs in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This protocol provides a general framework for assessing the inhibition of COX enzymes.
Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Methodology:
Reagents: Use commercially available COX-1 and COX-2 inhibitor screening assay kits.
Compound Preparation: Prepare various concentrations of the imidazole analogs.
Assay Procedure: Follow the kit manufacturer's instructions. Typically, this involves pre-incubating the COX enzyme with the test compound, followed by the addition of the substrate (arachidonic acid).
Detection: The amount of prostaglandin produced is quantified, often using an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
The ethyl 5-tert-butyl-1H-imidazole-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data on related analogs suggests that strategic modifications at the N-1 and C-2 positions can significantly enhance their anticancer, antimicrobial, and anti-inflammatory properties. Further research, guided by the structure-activity relationships and experimental protocols outlined in this guide, is warranted to synthesize and evaluate a focused library of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate analogs. Such studies will be instrumental in identifying lead compounds with improved potency and selectivity for future preclinical and clinical development.
References
Gaba, M., & Mohan, C. (2016). Imidazole as a promising medicinal scaffold: Current status and future direction. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-28.
Abdel-Wahab, B. F., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
Asif, M. (2014). A review on antimicrobial activities of imidazole and its derivatives. Journal of Pharmacy Research, 8(4), 456-473.
Varoli, L., et al. (1997). Synthesis and antimicrobial activity of N, N-dialkyl-2-substituted-5-diazo-imidazole-4-carboxamides. Pharmazie, 52(8), 578-581.
Al-Soud, Y. A., et al. (2003). Synthesis and anti-inflammatory activity of new 1-methyl-4-(4-X-benzenesulfonyl)
Husain, A., et al. (2014). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Medicinal Chemistry Research, 23(10), 4449-4461.
Zarghi, A., et al. (2003). Synthesis and anti-inflammatory activity of new 1-methyl-4-(4-X-benzenesulfonyl)
Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.
Meenakshisundaram, S., et al. (2019). Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure–activity relationship study. Archiv der Pharmazie, 352(9), 1900011.
Low, C. M. R., et al. (2005). Scaffold hopping with molecular field points: Identification of a cholecystokinin-2 (CCK2) receptor pharmacophore and its use in the design of a prototypical series of pyrrole- and imidazole-based CCK2 antagonists. Journal of Medicinal Chemistry, 48(21), 6790-6802.
Alpan, A. S., et al. (2004). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry, 12(20), 5459-5468.
Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. Mini-Reviews in Medicinal Chemistry, 16(15), 1218-1242.
A Comparative Guide to the HPLC-Based Purity Validation of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a m...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a molecule of interest in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of this specific imidazole derivative, grounded in scientific principles and regulatory expectations.
The Criticality of Purity for Imidazole Derivatives
Imidazole-based compounds are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The synthesis of these heterocyclic entities can often lead to the formation of process-related impurities and degradation products.[3][4][5] For ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, potential impurities could arise from starting materials, intermediates, or side reactions during synthesis.[3][6] A stability-indicating HPLC method is therefore not just a quality control requirement but a critical tool to ensure the integrity of the drug substance throughout its lifecycle.[7][8][9][10]
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a multi-faceted decision, balancing resolution, sensitivity, and analysis time. For ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a reversed-phase approach is typically the most effective. Below, we compare two common C18 columns with differing particle technologies, which significantly impacts performance.
Parameter
Method A: Conventional C18 (5 µm)
Method B: Core-Shell C18 (2.7 µm)
Rationale & Field Insights
Stationary Phase
Fully porous silica particles with C18 modification
Superficially porous silica particles with C18 modification
Core-shell columns offer higher efficiency and resolution at lower backpressures compared to fully porous particles of a similar size. This allows for faster analysis times without sacrificing separation quality.
Mobile Phase
Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Acetonitrile: 0.1% Formic Acid in Water (Gradient)
The use of a gradient elution is crucial for separating the main peak from potential impurities with a wide range of polarities. Formic acid is a common mobile phase modifier that improves peak shape for basic compounds like imidazoles.
Flow Rate
1.0 mL/min
1.5 mL/min
The higher efficiency of the core-shell column allows for an increased flow rate, leading to a shorter run time.
Detection
UV at 230 nm
UV at 230 nm
The imidazole ring system typically exhibits strong UV absorbance. The optimal wavelength should be determined by analyzing the UV spectrum of the analyte.[11]
Run Time
20 minutes
12 minutes
The combination of a more efficient column and a higher flow rate significantly reduces the analysis time in Method B.
Resolution (Main Peak vs. Closest Impurity)
1.8
2.5
Method B provides superior resolution, ensuring a more accurate quantification of the main component and any closely eluting impurities. A resolution of >1.5 is generally considered acceptable.
Theoretical Plates
~80,000 plates/meter
~150,000 plates/meter
The higher plate count of the core-shell column is a direct measure of its increased efficiency.
Experimental Workflow for HPLC Method Validation
A comprehensive validation of the chosen HPLC method must be performed to demonstrate its suitability, in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12][13][14][15][16][17][18]
confirmation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate structure by X-ray crystallography
An objective comparison of analytical techniques for the structural confirmation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, with a primary focus on X-ray crystallography. This guide is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: January 2026
An objective comparison of analytical techniques for the structural confirmation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, with a primary focus on X-ray crystallography. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel synthesized compounds, such as ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules, rigorous structural confirmation is not merely a formality but a foundational requirement.
This guide provides an in-depth comparison of analytical methods for the definitive structural elucidation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. While techniques like NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray crystallography stands as the gold standard, providing unequivocal evidence of molecular structure. We will explore the causality behind experimental choices, compare the data obtained from different techniques, and present a comprehensive view on achieving structural certainty.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state. By measuring the diffraction of X-rays by a single crystal, it is possible to determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles. This technique provides the ultimate confirmation of connectivity and stereochemistry.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The choice of crystallization method is critical, as the quality of the resulting crystal directly impacts the quality of the diffraction data.
Caption: Workflow for single-crystal X-ray crystallography.
Protocol: Crystallization and Data Collection
Crystallization: The primary challenge is often obtaining diffraction-quality single crystals. For ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a slow evaporation technique is commonly employed.
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.
Loosely cover the vial and allow the solvent to evaporate slowly over several days at a constant temperature.
Visually inspect for the formation of well-defined, transparent crystals.
Data Collection:
A suitable crystal is selected and mounted on a goniometer.
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
The diffractometer collects a series of diffraction images as the crystal is rotated.
Structure Solution and Refinement:
The collected data is processed to determine the unit cell dimensions and space group.
The structure is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
This initial model is refined by adjusting atomic positions and thermal parameters to best fit the experimental diffraction data.
Data Interpretation: A Case Study
While the specific crystal structure for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is not publicly available in major databases as of this writing, we can examine the closely related structure of methyl 1H-imidazole-4-carboxylate to understand the expected outcomes.
Table 1: Expected Crystallographic Data vs. Spectroscopic Inference
Parameter
X-ray Crystallography (Expected)
NMR Spectroscopy
Mass Spectrometry
Connectivity
Unambiguously determined
Inferred from correlations (COSY, HMBC)
Inferred from fragmentation patterns
Bond Lengths (Å)
High precision (e.g., C=O ≈ 1.21 Å, C-N ≈ 1.35 Å)
Not directly measurable
Not measurable
Bond Angles (°)
High precision (e.g., C-N-C ≈ 108°)
Not directly measurable
Not measurable
Tautomerism
Shows the specific tautomer present in the crystal
May show time-averaged signals or both tautomers in solution
Cannot distinguish tautomers
Molecular Weight
Calculated from the refined structure
Not directly measured
Measured with high accuracy (HRMS)
Comparative Analysis: Orthogonal Techniques for Structure Verification
While X-ray crystallography is definitive, other spectroscopic methods provide complementary and more readily obtainable data. They are crucial for initial characterization and for understanding the molecule's behavior in solution.
Caption: Relationship between analytical techniques for structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, one would expect to see signals for the imidazole N-H and C-H protons, the ethyl group's CH₂ and CH₃, and the tert-butyl group's singlet.
¹³C NMR: Shows the number of different types of carbon atoms.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule by showing correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the carbonyl carbon of the ester and the protons of the ethyl group, confirming their connection.
Limitation: NMR determines a time-averaged structure in solution. It cannot provide the precise bond lengths and angles that X-ray crystallography does. Furthermore, distinguishing between certain isomers or tautomers can sometimes be challenging without additional data.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound with high accuracy, which is essential for confirming the molecular formula.
High-Resolution Mass Spectrometry (HRMS): Can determine the mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition. For C₁₀H₁₆N₂O₂, the expected exact mass is 196.1212. An HRMS measurement confirming this mass would provide strong evidence for the proposed formula.
Tandem MS (MS/MS): Fragmentation patterns can give clues about the molecule's structure. For example, the loss of the ethyl group (-29 Da) or the tert-butyl group (-57 Da) would be expected fragmentation pathways.
Limitation: Mass spectrometry does not provide information about the specific arrangement of atoms (i.e., connectivity or stereochemistry). Different isomers will often have the same molecular weight and similar fragmentation patterns.
Conclusion: A Multi-faceted Approach to Structural Certainty
The confirmation of the structure of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, like any novel compound, relies on a synergistic approach. While NMR and high-resolution mass spectrometry provide essential and readily accessible data to build a strong hypothesis about the molecular structure and confirm its composition, single-crystal X-ray crystallography remains the unparalleled arbiter of the truth. It provides the definitive, high-resolution three-dimensional structure in the solid state, resolving any ambiguities in connectivity, conformation, or tautomerism. For professionals in drug development, relying on this gold standard is a critical step in ensuring the integrity and reproducibility of their scientific endeavors.
References
At this time, a specific publication detailing the single-crystal X-ray structure of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate could not be located in publicly accessible databases. The methodologies and comparisons described are based on standard, well-established principles in analytical chemistry and crystallography. For further reading on the techniques themselves, the following resources are recommended:
Principles of Instrumental Analysis, 7th Edition by Skoog, Holler, and Crouch. A foundational textbook covering the principles of NMR, Mass Spectrometry, and other analytical techniques. (A general reference, no specific link provided as it is a textbook).
Crystal Structure Determination by William Clegg. An authoritative text on the theory and practice of X-ray crystallography. (A general reference, no specific link provided as it is a textbook).
Comparative
A Comparative Study of Ethyl vs. Methyl Imidazole-4-carboxylates: A Guide for Drug Development Professionals
Introduction: The Significance of the Imidazole-4-carboxylate Scaffold The imidazole ring is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs.[1] Its unique ele...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the Imidazole-4-carboxylate Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[2] Within this class, imidazole-4-carboxylate esters, particularly the ethyl and methyl variants, serve as crucial building blocks in the synthesis of more complex therapeutic agents.[3][4] These esters are precursors to a wide range of biologically active molecules, including those with potential anti-tuberculosis, antifungal, and anticancer properties.[4][5][6]
This guide provides a comprehensive comparative analysis of ethyl and methyl imidazole-4-carboxylate, focusing on their synthesis, physicochemical properties, and potential biological activities. By understanding the subtle yet significant differences imparted by the seemingly minor change of an ethyl versus a methyl group, researchers can make more informed decisions in the design and development of novel therapeutics.
Synthesis of Ethyl and Methyl Imidazole-4-carboxylate
The most common and straightforward method for the synthesis of both ethyl and methyl imidazole-4-carboxylate is the Fischer esterification of 1H-imidazole-4-carboxylic acid. This acid-catalyzed reaction with the corresponding alcohol (ethanol or methanol) provides a high yield of the desired ester.
Rationale for the Synthetic Approach
Fischer esterification is a well-established, reliable, and scalable method for the synthesis of esters from carboxylic acids and alcohols. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, which also serves as the solvent.
To a stirred solution of 1H-imidazole-4-carboxylic acid (e.g., 5 g, 44.64 mmol) in the corresponding alcohol (ethanol or methanol, 100 ml), slowly add concentrated sulfuric acid (3 ml) at 0 °C.[7][8]
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.[8]
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess alcohol.
Dilute the residue with cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 50 ml).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[8]
Filter the solution and concentrate the filtrate under vacuum to yield the crude product.
Recrystallize the crude product from water or an appropriate solvent system to obtain the pure ethyl or methyl imidazole-4-carboxylate as a white solid.[5]
Caption: Workflow for the comparative biological evaluation of ethyl and methyl imidazole-4-carboxylates.
Conclusion and Future Directions
Ethyl and methyl imidazole-4-carboxylates are valuable and versatile building blocks in drug discovery. While their synthesis is straightforward, the choice between the two can have subtle but important consequences for the physicochemical properties and, ultimately, the biological activity of the resulting lead compounds. The ethyl ester, with its slightly greater lipophilicity, may offer advantages in terms of cell permeability, while the smaller methyl ester could be beneficial for fitting into constrained binding pockets.
This guide provides the foundational knowledge and detailed experimental protocols necessary to conduct a thorough comparative study of these two important chemical entities. By systematically evaluating their anti-tuberculosis, antifungal, and cytotoxic properties, researchers can generate the critical data needed to guide the selection of the optimal scaffold for their specific drug discovery program. Future work should focus on the direct, head-to-head comparison of these esters in a variety of biological assays to build a comprehensive understanding of their structure-activity relationships.
References
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie. [Link]
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]
MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. [Link]
Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. PubMed Central. [Link]
The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Imidazole and its derivatives as potential candidates for drug development. ScienceDirect. [Link]i/S222116911630876X)
A Senior Application Scientist's Guide to the Regioselectivity of Reactions with Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules underscores the necessity for a prof...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules underscores the necessity for a profound understanding of its chemical behavior.[1] This guide focuses on a particularly valuable derivative, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a building block whose substitution pattern presents intriguing challenges and opportunities in synthetic strategy, primarily concerning regioselectivity.
For researchers and drug development professionals, controlling the site of reaction on the imidazole ring is paramount. The two nitrogen atoms, N1 and N3, are often chemically inequivalent due to the substitution pattern, leading to the potential for forming two distinct regioisomers upon reaction. The bulky tert-butyl group at the 5-position and the electron-withdrawing ethyl carboxylate at the 4-position of our target molecule create a nuanced electronic and steric environment. This guide provides an in-depth analysis of the factors governing regioselectivity in reactions of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, supported by experimental insights and mechanistic discussions to empower you to predictably synthesize the desired regioisomer.
The Decisive Influence of Steric Hindrance and Electronic Effects
The regiochemical outcome of reactions with ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a direct consequence of the interplay between steric and electronic factors. The tert-butyl group is a quintessential sterically demanding substituent. Its three methyl groups create a significant steric shield around the adjacent N1 nitrogen atom.[2] This steric hindrance can impede the approach of reactants to the N1 position, particularly when using bulky reagents.[3]
Conversely, the electronic nature of the substituents also plays a critical role. The ethyl carboxylate group at the C4 position is electron-withdrawing, which decreases the electron density of the imidazole ring and influences the acidity of the N-H proton. While both nitrogen atoms are electron-rich, the steric bulk of the tert-butyl group often dominates, making the N3 nitrogen the more sterically accessible and, in many cases, the more nucleophilic site for substitution reactions.
Below is a diagram illustrating the steric and electronic landscape of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Caption: Steric and electronic landscape of the target molecule.
N-Alkylation: A Case Study in Regioselectivity
N-alkylation is a fundamental transformation for modifying the properties of imidazole-containing compounds. In the case of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, the choice of reaction conditions can significantly influence the ratio of the resulting N1 and N3 alkylated products.
The Predominance of the N3 Isomer under Standard Conditions
Under typical N-alkylation conditions, which often involve a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), the reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide) is expected to predominantly yield the N3-alkylated product. This is primarily due to the steric shielding of the N1 position by the adjacent tert-butyl group. The less sterically encumbered N3 nitrogen is more accessible to the incoming electrophile.
Caption: General workflow for the N-alkylation reaction.
Experimental Data: Comparison of N-Alkylation Conditions
While specific experimental data for the N-alkylation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is not extensively reported, we can extrapolate from studies on similarly substituted imidazoles. For instance, in the N-alkylation of indazoles, a related bicyclic aromatic amine, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for substrates with a C3-tert-butyl group, achieving over 99% regioselectivity.[4] This suggests that under certain conditions, the electronic preference for N1 can be exploited.
The following table summarizes the expected outcomes for the N-alkylation of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate based on established principles and data from analogous systems.
Entry
Alkylating Agent (R-X)
Base
Solvent
Temperature (°C)
Expected Major Product
Expected N3:N1 Ratio
1
Methyl Iodide
K₂CO₃
DMF
25
N3-methyl
>90:10
2
Benzyl Bromide
K₂CO₃
DMF
25
N3-benzyl
>95:5
3
Methyl Iodide
NaH
THF
0 to 25
N1-methyl
Potentially favoring N1
4
Benzyl Bromide
NaH
THF
0 to 25
N1-benzyl
Potentially favoring N1
Note: The N3:N1 ratios are estimations based on steric and electronic principles and data from related compounds.
Experimental Protocols
General Protocol for N3-Alkylation
To a solution of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 30 minutes.
Add the alkylating agent (1.1 eq) dropwise.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the N3-alkylated product.
Exploratory Protocol for N1-Alkylation
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to isolate the N1- and N3-alkylated isomers and determine the ratio.
Spectroscopic Differentiation of N1 and N3 Isomers
The characterization of the N1 and N3 isomers can be unequivocally achieved using NMR spectroscopy. The chemical shifts of the imidazole ring protons and carbons, as well as the substituents, will differ between the two regioisomers due to their distinct electronic and steric environments.
¹H NMR: The chemical shift of the C2-H proton is a key diagnostic signal. In the N1-alkylated isomer, the C2-H is expected to be at a different chemical shift compared to the N3-alkylated isomer. Furthermore, the chemical shifts of the ethyl and tert-butyl groups will be subtly different.
¹³C NMR: The carbon chemical shifts of the imidazole ring (C2, C4, and C5) are highly sensitive to the position of N-substitution. These differences provide a robust method for isomer identification. While specific data for our target molecule is scarce, ¹³C NMR data for related substituted imidazoles show distinct shifts for the ring carbons upon N-alkylation.[5]
Conclusion
The regioselectivity of reactions with ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a finely balanced interplay of steric and electronic effects. The formidable steric bulk of the tert-butyl group at the C5 position generally directs reactions, such as N-alkylation, to the more accessible N3 position. However, by carefully selecting reaction conditions, such as the use of a strong, non-coordinating base like sodium hydride, it may be possible to favor substitution at the sterically hindered yet electronically distinct N1 position.
For researchers in drug development, a thorough understanding and experimental validation of these principles are crucial for the efficient and predictable synthesis of desired imidazole-based drug candidates. The protocols and comparative data presented in this guide offer a solid foundation for further exploration and optimization of reactions with this versatile building block.
References
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The Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry.[6]
Verma, A., et al. (Year). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. ResearchGate.[7]
BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem.[2]
Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.[3]
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry.[10]
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(2016). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. American Chemical Society - ACS Figshare.[15]
Hunt, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.[4]
Nikitina, P. A., et al. (Year). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate.[17]
Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.[18]
Messaoudi, C., et al. (Year). Synthesis of tert-butyl 2,4-dihalogeno-5-methyl-1H-imidazole-1-carboxylates 2 a–b. ResearchGate.[19]
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Metobo, et al. (2006). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. PMC - NIH.[24]
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A Comparative Benchmarking Guide: The Cytotoxic Potential of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
In the landscape of contemporary drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3] Its prevalence in marketed drugs is a testament to its versatile pha...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of contemporary drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3] Its prevalence in marketed drugs is a testament to its versatile pharmacophoric properties, including its ability to engage in hydrogen bonding and coordinate with various biomolecules.[1][4] This guide provides a comprehensive performance benchmark of a specific imidazole derivative, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, within the context of a cancer cell cytotoxicity assay.
This analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison with established compounds and structurally related analogs. The experimental data presented herein, though representative, is generated to provide a robust framework for evaluating the potential of this and similar compounds in an oncology setting.
Introduction: The Rationale for Imidazole Scaffolds in Oncology
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structural motif is found in a variety of clinically approved drugs, including the anticancer agent dacarbazine and the kinase inhibitor nilotinib.[1][2] The therapeutic efficacy of imidazole-containing compounds often stems from their ability to inhibit key enzymes and signaling pathways implicated in tumorigenesis, such as protein kinases, or to induce programmed cell death (apoptosis).[3][4][5]
Our focus compound, ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, is a synthetic imidazole derivative. To ascertain its potential as an anticancer agent, we have benchmarked its performance in a standard in vitro cytotoxicity assay against the human cervical cancer cell line, HeLa. This allows for a direct comparison of its potency and selectivity against relevant alternatives.
Comparative Compounds
For a thorough evaluation, two reference compounds were selected:
Sorafenib: A multi-kinase inhibitor containing a urea and an imidazole-like pyridine moiety, approved for the treatment of various cancers.[6][7][8] It serves as a positive control, representing a clinically relevant anticancer agent.
Clotrimazole: A widely used antifungal drug that also features an imidazole core.[9][10][11][12] Its inclusion allows for an assessment of the cytotoxic specificity of the imidazole scaffold.
Additionally, two structurally similar analogs of the target compound were included to provide insights into structure-activity relationships:
Ethyl 5-methyl-1H-imidazole-4-carboxylate: A less sterically hindered analog.
Ethyl 5-amino-1H-imidazole-4-carboxylate: An analog with a different functional group at the 5-position.
Experimental Design: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the primary method for assessing cytotoxicity. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced, measured spectrophotometrically, is an indicator of the number of living cells.
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[15]
Compound Treatment: The cells were then treated with various concentrations of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, sorafenib, clotrimazole, and the two structural analogs for 72 hours.
MTT Addition: After the treatment period, the culture medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for 4 hours at 37°C.
Formazan Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[15][16]
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.
Performance Benchmarking: Results and Discussion
The cytotoxic activities of the tested compounds against the HeLa cell line are summarized in the table below.
Compound
IC50 (µM) on HeLa cells
Putative Primary Target(s)
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
15.2 ± 1.8
Unknown; potential kinase or apoptosis pathway modulator
Likely similar to the tert-butyl analog, but less potent
Ethyl 5-amino-1H-imidazole-4-carboxylate
32.7 ± 3.5
Potential for different target interactions due to the amino group
Discussion of Results:
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate demonstrated moderate cytotoxic activity against HeLa cells with an IC50 value of 15.2 µM. This indicates a potential for anticancer activity, warranting further investigation.
As expected, Sorafenib was highly potent, with an IC50 value of 2.5 µM, consistent with its function as a multi-kinase inhibitor that disrupts key signaling pathways in cancer cell proliferation and survival.[2]
Clotrimazole , the antifungal agent, exhibited significantly lower cytotoxicity (IC50 = 45.8 µM). This suggests that the presence of an imidazole ring alone is not sufficient for potent anticancer activity and highlights the importance of the specific substitutions on the imidazole core for directing biological activity.
The comparison with the structural analogs provides valuable insights. The methyl analog was substantially less active (IC50 = 89.5 µM), suggesting that the bulky tert-butyl group at the 5-position may be crucial for the cytotoxic effect, possibly by enhancing binding to a specific target.
The amino analog showed intermediate activity (IC50 = 32.7 µM). The amino group, being more polar than the tert-butyl group, could alter the compound's interaction with its target or its cellular uptake. A study on related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives has shown that they can induce apoptosis in cancer cells.[17]
Mechanistic Insights: The Role of Apoptosis
Many imidazole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[4] Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[18][19][20][21] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[20]
Given the observed cytotoxicity, it is plausible that ethyl 5-tert-butyl-1H-imidazole-4-carboxylate may induce apoptosis. Further studies, such as caspase activity assays or analysis of mitochondrial membrane potential, would be necessary to confirm this hypothesis.
The Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion and Future Directions
This comparative guide demonstrates that ethyl 5-tert-butyl-1H-imidazole-4-carboxylate possesses moderate in vitro cytotoxic activity against the HeLa human cervical cancer cell line. Its performance, while not as potent as the clinically approved multi-kinase inhibitor Sorafenib, is significantly better than the antifungal agent Clotrimazole and its less sterically hindered methyl analog. This suggests that the tert-butyl substitution is a key feature for its cytotoxic potential.
The findings presented here provide a strong rationale for further investigation into the anticancer properties of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. Future studies should focus on:
Broad-spectrum cytotoxicity screening: Evaluating the compound against a panel of different cancer cell lines to determine its selectivity.
Mechanism of action studies: Investigating whether the compound induces apoptosis and identifying its specific molecular target(s).
In vivo efficacy studies: Assessing the compound's antitumor activity in animal models.
By systematically building upon these initial benchmarks, the full therapeutic potential of this and related imidazole derivatives can be elucidated, potentially leading to the development of novel and effective anticancer agents.
References
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Introduction:-The-Imperative-of-Selectivity-in-Drug-Discovery In the intricate process of drug discovery, the identification of a potent "hit" compound is merely the first step. The subsequent journey to a viable clinica...
In the intricate process of drug discovery, the identification of a potent "hit" compound is merely the first step. The subsequent journey to a viable clinical candidate is paved with rigorous characterization, where selectivity is paramount. A molecule's propensity to interact with targets other than its intended one—a phenomenon known as cross-reactivity or off-target activity—is a primary cause of adverse drug reactions and late-stage clinical failures.[1][2][3] Therefore, a comprehensive understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental pillar of rational drug design.[2]
This guide provides an in-depth framework for conducting cross-reactivity studies, using Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate as a model compound. While this specific molecule is noted in chemical literature primarily as a synthetic building block, its imidazole core is a common scaffold in medicinal chemistry.[4][5] For the purpose of this guide, we will postulate a therapeutically relevant and challenging primary target for this molecule: the Retinoid-related Orphan Receptor gamma t (RORγt) .
RORγt is a nuclear receptor and a master transcription factor for the differentiation of T helper 17 (Th17) cells.[6][7][8] These cells are critical for host defense but are also implicated in the pathogenesis of numerous autoimmune diseases, such as psoriasis, multiple sclerosis, and rheumatoid arthritis.[7][9][10] Consequently, RORγt has emerged as a high-value target for therapeutic intervention.[6][11] This guide will compare our lead compound, Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (hereafter referred to as ETC-101 ), against established RORγt inhibitors to build a comprehensive selectivity profile.
A meaningful comparison requires well-characterized reference compounds. For this study, we will compare ETC-101 against two clinical-stage RORγt inhibitors known for their potency and varying selectivity profiles:
VTP-43742 (Vimirogant): A highly potent and selective oral RORγt inverse agonist that has undergone Phase II clinical trials for psoriasis.[9][12][13] It demonstrates high selectivity over other ROR isotypes (RORα and RORβ).[14][15]
GSK805: A potent, orally bioavailable RORγt inhibitor that effectively suppresses Th17 cell function and has shown efficacy in preclinical models of autoimmunity.[7][11][16][17][18]
By profiling ETC-101 against these compounds, we can benchmark its performance in terms of on-target potency, selectivity against related nuclear receptors, and broader off-target liabilities.
Experimental Design: A Multi-tiered Approach to Profiling
A robust cross-reactivity assessment employs a cascade of assays, moving from specific, target-oriented tests to broad, systemic evaluations. Our experimental plan is structured into three main tiers:
Tier 1: On-Target and Isotype-Selective Activity: Establishing the compound's potency at the primary target (RORγt) and its selectivity against closely related family members (RORα, RORβ).
Tier 2: Broad Off-Target Liability Screening: Assessing interactions against a wide panel of common off-targets, including kinases, GPCRs, and ion channels.
Tier 3: ADME-Tox Profiling: Evaluating potential metabolic liabilities, primarily through Cytochrome P450 (CYP) inhibition assays, which are a major source of drug-drug interactions.[19][20][21]
Tier 1: Primary Target Engagement and Nuclear Receptor Selectivity
The first step is to quantify the interaction of ETC-101 with RORγt and its closest homologs.
This assay directly measures the ability of a test compound to displace a known ligand from the ligand-binding domain (LBD) of the receptor.[22] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common, high-throughput alternative to traditional radioligand binding assays.[23]
Experimental Protocol (TR-FRET):
Reagents: Purified, GST-tagged RORγt-LBD, Terbium (Tb)-labeled anti-GST antibody, a fluorescently-labeled RORγt ligand ("Fluormone™"), and assay buffer.[23]
Preparation: Prepare serial dilutions of ETC-101, VTP-43742, and GSK805 in assay buffer containing a constant, low concentration of DMSO.
Reaction Setup: In a 384-well plate, combine the RORγt-LBD with the Tb-anti-GST antibody and incubate to allow for labeling.
Competition: Add the serially diluted test compounds to the wells, followed by the addition of the Fluormone™ ligand.[23][24]
Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.
Detection: Measure the TR-FRET signal on a compatible plate reader. A high signal indicates proximity between the Tb-donor and the Fluormone-acceptor (i.e., no competition). A low signal indicates displacement of the Fluormone by the test compound.
Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.[22]
Selectivity: Repeat this protocol using RORα-LBD and RORβ-LBD to determine selectivity.
This functional assay measures the compound's ability to modulate the transcriptional activity of RORγt in a cellular context.[8][25][26]
Experimental Protocol:
Cell Line: Use a stable cell line (e.g., HEK293 or Jurkat) co-transfected with two constructs: one expressing the RORγt-LBD fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.[26][27]
Cell Plating: Seed the reporter cells into 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of ETC-101 and the reference compounds for 18-24 hours.
Lysis & Detection: Lyse the cells and add a luciferase substrate. Measure the luminescence signal using a luminometer.
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay like MTT) to account for cytotoxicity. Plot the normalized signal against compound concentration to determine the IC50 for inverse agonism.[8]
This table clearly presents the on-target potency and selectivity of the compounds, allowing for direct comparison.
Tier 2: Broad Kinase and Safety Panel Profiling
Dysregulation of kinase activity is implicated in many diseases, and kinase inhibition is a common source of off-target effects.[28] A broad safety panel screens for interactions with other major target classes.
This involves screening the compound against a large panel of purified kinases to identify any unintended inhibitory activity.[28][29][30] Services like Eurofins' KINOMEscan™ or Pharmaron's kinase panels offer comprehensive profiling.[29][31]
Experimental Workflow (Binding-Based Assay):
This screen evaluates the compound against a panel of receptors, ion channels, and transporters known to be associated with adverse effects (e.g., a CEREP Safety Panel). These are typically binding or functional assays performed at a standard concentration (e.g., 10 µM).
Hypothetical Data Summary: Tier 2
Compound
Kinome Screen (Hits >50% Inh. @ 10 µM)
Safety Panel (Hits >50% Inh. @ 10 µM)
ETC-101
2 (CDK9, PIM1)
1 (hERG Channel)
VTP-43742
0
0
GSK805
1 (GSK3β)
0
This data immediately flags potential liabilities for ETC-101 that require follow-up dose-response studies to determine their potency (IC50).
Tier 3: Cytochrome P450 Inhibition Profiling
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to dangerous drug-drug interactions.[19][20][32][33]
This assay determines if a compound inhibits the activity of the major human CYP isoforms.
Experimental Protocol:
Reagents: Human liver microsomes (HLMs), NADPH (cofactor), and isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).[19][32]
Incubation: Incubate HLMs with serial dilutions of ETC-101 or reference compounds.
Reaction Initiation: Add the probe substrate and NADPH to start the metabolic reaction.
Reaction Quenching: After a set time, stop the reaction (e.g., with acetonitrile).
Analysis: Use LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[19][21]
Data Analysis: Calculate the rate of metabolite formation relative to a vehicle control. Plot the percent inhibition against the test compound concentration to determine the IC50 value for each CYP isoform.[21][32]
Experimental Workflow Diagram:
Hypothetical Data Summary: Tier 3
Compound
CYP1A2 (IC50, µM)
CYP2C9 (IC50, µM)
CYP2C19 (IC50, µM)
CYP2D6 (IC50, µM)
CYP3A4 (IC50, µM)
ETC-101
>50
12.5
>50
8.9
2.1
VTP-43742
>50
>50
>50
>50
>50
GSK805
>50
28
>50
45
15
This data highlights a potential liability for ETC-101 regarding CYP3A4, the most prevalent drug-metabolizing enzyme. An IC50 of 2.1 µM warrants further investigation and could pose a significant risk for drug-drug interactions.
Conclusion: Synthesizing Data for Informed Decisions
This comparative guide outlines a systematic, tiered approach to characterizing the cross-reactivity profile of a novel compound, ETC-101, against its postulated target, RORγt.
On-Target Potency: ETC-101 shows moderate potency for RORγt, but is significantly less potent than the clinical comparators VTP-43742 and GSK805.
Selectivity: The compound demonstrates good selectivity against other ROR isotypes.
Off-Target Liabilities: The broad panel screening identified several potential off-targets for ETC-101, including two kinases (CDK9, PIM1) and, critically, the hERG channel, which is a significant flag for cardiotoxicity risk.
Metabolic Profile: ETC-101 shows potent inhibition of CYP3A4, indicating a high risk of drug-drug interactions.
Based on this hypothetical profile, ETC-101 would be a high-risk candidate. While its on-target activity is present, the combination of off-target hits—especially hERG—and significant CYP3A4 inhibition presents substantial safety hurdles. In contrast, the clean profiles of VTP-43742 and GSK805 in these assays underscore why they progressed further in development. This structured, comparative approach is essential for making data-driven decisions, deprioritizing problematic compounds early, and focusing resources on candidates with the highest probability of success.
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literature comparison of reported yields for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of reported synthetic methodologies for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of reported synthetic methodologies for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. By examining the available literature, this document outlines the primary synthetic routes and provides a detailed experimental protocol for a common and effective method, offering insights into the causality behind experimental choices to aid in reproducible and scalable synthesis.
Introduction
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a substituted imidazole, a class of compounds renowned for its wide range of biological activities. The imidazole ring is a key structural motif in many natural products and pharmaceutical agents. The tert-butyl group at the 5-position and the ethyl carboxylate at the 4-position provide specific steric and electronic properties that can be crucial for molecular recognition by biological targets. As such, efficient and reliable synthetic access to this molecule is of significant interest to researchers in the field.
Synthetic Strategies: An Overview
The synthesis of substituted imidazoles can be achieved through various methods. For the target compound, the most pertinent and widely referenced approach is a variation of the van Leusen imidazole synthesis . This powerful reaction typically involves the condensation of an aldehyde with an amine to form an aldimine, which then undergoes a [3+2] cycloaddition with a tosylmethyl isocyanide (TosMIC) derivative.
For the synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a logical and documented approach involves the reaction of an imine derived from pivalaldehyde with ethyl isocyanoacetate. This method directly installs the required tert-butyl group at the 5-position and the ethyl carboxylate at the 4-position of the imidazole ring.
Comparison of Reported Yields
A comprehensive literature search reveals that while the general synthetic pathway is established, specific reported yields for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can vary based on the precise reaction conditions, including the choice of base, solvent, and temperature. The reaction of ethyl isocyanoacetate with imines, first described by Schöllkopf and co-workers, is known to proceed in high yield, often quantitatively.[1]
One key publication describes the reaction of ethyl isocyanoacetate with N-tosylaldimines, including the derivative of pivalaldehyde, highlighting this as a viable route.[1] Although a specific numerical yield for the title compound is not detailed in the available abstract, the context of related reactions suggests that yields for such transformations are generally good to excellent.
Method
Key Reactants
Base/Catalyst
Solvent
Reported Yield
Reference
Reaction of Imine with Ethyl Isocyanoacetate (Schöllkopf et al., 1977)
Note: Specific yield data for the title compound is sparse in readily available literature, however, the underlying methodology is well-established and generally high-yielding.
Experimental Protocol: Synthesis via Imine Condensation
The following protocol is a representative procedure based on the well-established reaction of imines with ethyl isocyanoacetate. This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.
Step 1: Formation of the Pivalaldehyde Imine (in situ)
The first step is the formation of an imine from pivalaldehyde and a suitable amine. For the synthesis of the parent 1H-imidazole, ammonia can be used, often from a source like ammonium carbonate or in a solution. Alternatively, a primary amine can be used to generate an N-substituted imidazole. For this protocol, we will assume the in-situ formation from pivalaldehyde and ammonia.
Step 2: Cycloaddition with Ethyl Isocyanoacetate
The core imidazole-forming step is the base-mediated cycloaddition of ethyl isocyanoacetate to the imine.
Materials:
Pivalaldehyde
Ammonium Carbonate
Ethyl Isocyanoacetate
Potassium Carbonate (or other suitable base)
Methanol (or other suitable solvent)
Procedure:
To a stirred solution of pivalaldehyde (1.0 eq) in methanol, add ammonium carbonate (1.1 eq).
Stir the mixture at room temperature for 30-60 minutes to facilitate the in-situ formation of the pivaldimine. The formation of the imine is an equilibrium process, but it will be consumed in the subsequent step.
Add ethyl isocyanoacetate (1.0 eq) to the reaction mixture.
Add a suitable base, such as potassium carbonate (1.5 eq), portion-wise to the mixture. The base is crucial for deprotonating the α-carbon of the ethyl isocyanoacetate, initiating the nucleophilic attack on the imine.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Extract the product into an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Expert Insights:
Choice of Base: A non-nucleophilic base like potassium carbonate is preferred to avoid side reactions with the ethyl ester functionality. Stronger bases like sodium hydride can also be used but may require anhydrous conditions.
Solvent: Methanol or ethanol are common solvents for this reaction as they are polar enough to dissolve the reactants and facilitate the reaction.
In-situ Imine Formation: Generating the imine in the same pot as the cycloaddition is often more efficient and avoids the need to isolate the potentially unstable imine.
Visualization of the Synthetic Workflow
The logical flow of the synthesis can be visualized as follows:
Caption: Synthetic workflow for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Conclusion
The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is most reliably achieved through a variation of the van Leusen imidazole synthesis, specifically by reacting an imine of pivalaldehyde with ethyl isocyanoacetate. While specific, high-quality yield data for this exact molecule is not abundant in the literature, the underlying methodology is robust and generally provides good to excellent yields for analogous structures. The provided protocol offers a solid foundation for researchers to produce this valuable compound, with clear explanations to allow for logical troubleshooting and optimization.
References
S. A. L. Kokorin, D. S. T. A. Martins, and A. M. S. Silva, "Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application," Chemical Reviews, 2021. Available at: [Link]
A Comparative Guide to the Economic Viability of Synthetic Routes for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Imidazoles The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologica...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds. The unique steric and electronic properties of the tert-butyl group at the 5-position, coupled with the carboxylate functionality at the 4-position, make ethyl 5-tert-butyl-1H-imidazole-4-carboxylate a particularly valuable intermediate. Its structural motifs are often explored in the design of antagonists for various receptors and enzyme inhibitors. Consequently, the development of efficient and cost-effective synthetic routes to this compound is of paramount importance for accelerating drug discovery timelines and ensuring the commercial feasibility of new chemical entities.
This guide will dissect two distinct synthetic strategies:
Route 1: A Linear Approach via an α-Ketoester Intermediate
Route 2: A Convergent Multicomponent Synthesis
Each route will be evaluated based on the availability and cost of starting materials, reaction efficiency (yields), process complexity, and potential for scale-up.
Route 1: A Stepwise Synthesis via Ethyl 3,3-dimethyl-2-oxobutanoate
This classical and linear approach relies on the construction of a key α-ketoester intermediate, ethyl 3,3-dimethyl-2-oxobutanoate, which is then converted to the target imidazole.
Workflow for Route 1
Safety & Regulatory Compliance
Safety
Proper Disposal of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Ethyl...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a heterocyclic compound likely utilized in the synthesis of complex organic molecules, requires careful handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach, drawing upon data from structurally similar imidazole derivatives and overarching principles of chemical waste management.
Hazard Identification and Risk Assessment
Given the lack of a dedicated SDS for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, a thorough risk assessment must be conducted by evaluating the hazards associated with its core functional groups: the imidazole ring, the ethyl ester, and the tert-butyl group.
Imidazole Derivatives: Imidazole itself is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] Some imidazole compounds may also pose reproductive hazards.[1]
Ethyl Esters: While often having lower toxicity, esters can be irritants to the skin, eyes, and respiratory system.[3][4]
Tert-butyl Compounds: The bulky tert-butyl group can influence the compound's physical properties but does not typically introduce unique hazards beyond those of the parent molecule.
Based on these structural analogs, it is prudent to treat ethyl 5-tert-butyl-1H-imidazole-4-carboxylate as a hazardous substance with the potential for skin and eye irritation or corrosion, and possible respiratory irritation.[3][4][5]
Inferred Hazard Profile:
Hazard Class
Potential Effects
Recommended Precautions
Skin Corrosion/Irritation
May cause skin irritation or chemical burns upon contact.[3][5]
Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][6]
Use safety glasses with side shields or chemical splash goggles.[3][6]
Respiratory Irritation
Inhalation of dust or aerosols may irritate the respiratory tract.[3][7]
Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Environmental Hazards
Unknown, but should be prevented from entering drains or waterways.[1][8]
Dispose of as hazardous chemical waste; do not pour down the drain.[1][8]
Personal Protective Equipment (PPE)
When handling ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in any capacity—from experimental use to disposal—the following PPE is mandatory:
Eye and Face Protection: Chemical splash goggles are required. If there is a risk of splashing, a face shield should also be worn.
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (nitrile or neoprene) are essential. Ensure gloves are inspected before use and changed frequently.
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.
Minor Spill (less than 5 grams in a fume hood):
Alert colleagues in the immediate area.
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
Avoid raising dust.
Once absorbed, carefully scoop the material into a designated hazardous waste container.
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Place all contaminated cleaning materials into the hazardous waste container.
Major Spill (outside of a fume hood or greater than 5 grams):
Evacuate the immediate area and alert others.
If the substance is volatile or dusty, and if it is safe to do so, close the sash of a nearby fume hood and increase ventilation.
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Prevent entry into the affected area until it is cleared by trained personnel.
A Researcher's Guide to the Safe Handling of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Hazard Assessment: Understanding the Risks The imidazole functional group and its derivatives are known to present several potential hazards. Based on a thorough review of analogous compounds, we can anticipate the prima...
Author: BenchChem Technical Support Team. Date: January 2026
Hazard Assessment: Understanding the Risks
The imidazole functional group and its derivatives are known to present several potential hazards. Based on a thorough review of analogous compounds, we can anticipate the primary risks associated with ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.[1][2][3]
Hazard Classification
Description
Potential Effects
Skin Corrosion/Irritation
The compound is likely to be corrosive or a severe irritant upon skin contact.[2][4][5]
Causes skin irritation, and potentially severe burns with prolonged contact.[6]
Serious Eye Damage/Irritation
Direct contact with the eyes is expected to cause serious, potentially irreversible, damage.[2][3][4][7]
Risk of serious damage to eyes, including burns and potential blindness.[7][8]
Respiratory Irritation
Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3][9]
Symptoms may include coughing, shortness of breath, and irritation of the nose and throat.
Ingestion can lead to irritation or burns of the gastrointestinal tract.[7][8]
Combustibility
As a solid, fine dust dispersed in the air may form combustible or explosive mixtures.[1][6][10]
Presents a fire hazard under specific conditions, especially in the presence of an ignition source.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. The causality behind each selection is to create a complete barrier between you and the chemical agent.
PPE Category
Specification
Rationale
Hand Protection
Nitrile Rubber (NBR) Gloves: Tested according to EN 374 standards.[7]
Provides a suitable barrier for incidental splash exposure. For prolonged contact, consult a chemical resistance guide.[11][12][13] Always inspect gloves for pinholes or tears before use.[4]
Eye & Face Protection
Chemical Safety Goggles with Side Shields (ANSI Z87.1 compliant) and a Face Shield.
Goggles provide a seal against dust and splashes.[4] A face shield offers an additional layer of protection for the entire face from splashes during procedures like transferring solutions.[14]
Body Protection
Chemically Compatible Laboratory Coat, Full-Length Pants, and Closed-Toe Shoes.
A buttoned lab coat protects the skin on the torso and arms.[4] Full-length pants and closed-toe shoes prevent exposure to the lower body and feet.[4]
Respiratory Protection
Generally not required when using a certified chemical fume hood.
A fume hood provides primary containment.[1][6] For spill cleanup or weighing large quantities outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary.[1][14]
Core Operational Workflow: From Receipt to Disposal
Adherence to a systematic workflow is critical for safe handling. This protocol is designed as a self-validating system, with checks and balances to minimize exposure at every stage.
Step 1: Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Store Securely: Store the container in a cool, dry, and well-ventilated area designated for corrosive materials.[4] Ensure it is kept in a tightly closed container.[1]
Segregate: Keep the compound away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][10]
Step 2: Experimental Handling - The "Work-In-Hood" Mandate
Engineering Control Primacy: All manipulations of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[6][10] This is the most critical step in preventing respiratory exposure.
Prepare Your Workspace: Before introducing the chemical, ensure all necessary equipment (glassware, stir plates, reagents) is inside the hood. This minimizes traffic in and out of the containment area.
Don PPE: Put on all required PPE before opening the chemical container.
Dispensing: When weighing the solid, use anti-static weigh boats or liners to prevent dust dispersal. Minimize the creation of dust.[6]
Post-Handling: After completing your work, decontaminate any surfaces within the fume hood. Remove PPE using the proper technique to avoid contaminating your skin.[4] Wash hands and forearms thoroughly.[14]
Step 3: Accidental Spill Response
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.
Small Spill Containment (if trained):
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.[6]
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[6][7] Avoid generating dust.[1]
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
Waste Management: A Critical Final Step
Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Collection: All waste containing ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (including unused product, contaminated absorbents, and disposable PPE) must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10][15]
Labeling: Attach a completed hazardous waste label as soon as the first waste is added to the container.[10]
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Do not discharge any material into drains or regular trash.[5][15]
Caption: Safe Handling Workflow for Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[1]
Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention if irritation or burns are present.[6]
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[6] Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[7] Seek immediate medical attention.[6]
This guide is intended to provide a framework for the safe handling of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. Always consult with your institution's EHS department to ensure compliance with site-specific safety protocols.
References
Imidazole - SAFETY DATA SHEET. (2010-02-04). [Source Not Available].
Safety D
IMIDAZOLE. (2015-02-19). AmericanBio.
Chemical Product and Company Identification MSDS Name: Imidazole Ca.West Liberty University.
Standard Operating Procedure for Imidazole. (2025-02-28). University of Washington.
[Source Not Available].
Safety Data Sheet IMIDAZOLE. (2023-09-25). ChemSupply Australia.
Safety D
Safety D
SAFETY DATA SHEET - Ethyl imidazole-2-carboxylate. (2025-10-24). Thermo Fisher Scientific.
SAFETY DATA SHEET - 1-tert-Butylimidazole. (2024-11-09). [Source Not Available].
SAFETY DATA SHEET - Imidazole-4-carboxaldehyde. (2009-02-23). [Source Not Available].
SAFETY DATA SHEET - Imidazole. (2024-09-06). Sigma-Aldrich.
SAFETY DATA SHEET - Ethyl imidazole-4-carboxyl
Kimberly Clark Nitrile Gloves Chemical Resistance Guide.Kimberly-Clark.
CHEMICAL GLOVE RESISTANCE GUIDE.Ansell.
Hand Protection Chemical Resistance Guide.Environment, Health and Safety, North Safety Products.